5-Acetyl-2-nitrobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)7-2-3-9(11(13)14)8(4-7)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKUTGLZOMIYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738460 | |
| Record name | 5-Acetyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223726-10-1 | |
| Record name | 5-Acetyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Acetyl-2-nitrobenzonitrile chemical properties and structure
An In-depth Technical Guide to 5-Acetyl-2-nitrobenzonitrile: Structure, Properties, and Synthetic Utility
Executive Summary
This compound is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a nitrile, a nitro group, and an acetyl moiety, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and as a scaffold for novel therapeutic agents. The electron-withdrawing nature of its substituents modulates the reactivity of the benzene ring, while each functional group offers a distinct handle for synthetic transformations. This guide provides a comprehensive overview of the chemical properties, structural features, and potential applications of this compound, with a focus on its utility for researchers in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound is structurally defined by a benzene ring substituted at positions 1, 2, and 5 with a cyano (-C≡N), a nitro (-NO₂), and an acetyl (-COCH₃) group, respectively. The interplay of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.
The IUPAC name for this compound is this compound. Its structure can be visualized as follows:
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The core properties of this compound are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and ensuring proper handling.
| Property | Value | Source |
| CAS Number | 223726-10-1 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| InChI Key | SRKUTGLZOMIYJD-UHFFFAOYSA-N | [1] |
| Purity | Typically >95.0% | [1] |
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. Such analysis is fundamental for reaction monitoring and structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The spectrum of this compound is expected to exhibit strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2230 | Strong, Sharp | C≡N Stretch | The nitrile group consistently shows a distinct peak in this region.[3] |
| ~1700 | Strong | C=O Stretch (Ketone) | The acetyl group's carbonyl is expected here, typical for aromatic ketones.[4] |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | Aromatic nitro groups display two characteristic strong bands.[3] |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring.[4] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would reveal the environment of the aromatic and methyl protons. The three aromatic protons would appear as distinct multiplets in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing groups. The acetyl group's three protons would present as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).
-
¹³C NMR: The carbon spectrum would show nine distinct signals. The nitrile carbon would be found around δ 115-120 ppm, while the carbonyl carbon of the acetyl group would be significantly downfield, around δ 195-200 ppm. The six aromatic carbons would have chemical shifts between δ 120-150 ppm, with their exact positions influenced by the attached substituents.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would be expected to show a prominent molecular ion [M]⁺ peak at an m/z of approximately 190. Subsequent fragmentation would likely involve the loss of the acetyl group (-43 Da) and the nitro group (-46 Da), leading to significant fragment ions.
Experimental Protocol: Spectroscopic Characterization
This section outlines a standardized workflow for acquiring the spectroscopic data needed to confirm the identity and purity of a synthesized batch of this compound.
Objective
To obtain high-resolution ¹H NMR, ¹³C NMR, IR, and MS data for structural verification.
Materials
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Potassium bromide (KBr) for IR pellet
-
Methanol or Acetonitrile (HPLC grade) for MS
Step-by-Step Methodology
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial before transferring to a 5 mm NMR tube.[4]
-
Causality: The choice of solvent is critical; it must dissolve the compound without having interfering signals in the regions of interest. CDCl₃ is a common first choice for many organic molecules.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.[4]
-
-
IR Spectrum Acquisition (FT-IR):
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample from 4000 to 400 cm⁻¹ and identify the key functional group frequencies.
-
-
Mass Spectrometry Acquisition:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol.[5][6]
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization for a softer method or Electron Ionization for fragmentation patterns).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline (5-acetyl-2-aminobenzonitrile) is a precursor for a vast array of heterocycles, amides, and ureas.[7][8] The amino group can act as a key hydrogen bond donor, crucial for binding to biological targets like kinases.[7]
Caption: Reduction of the nitro group to form a versatile amine intermediate.
-
Reactivity of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are weakly acidic. It can undergo reactions such as reduction to a secondary alcohol, conversion to an oxime, or serve as a site for alpha-halogenation (e.g., to form 5-(2-bromoacetyl)-2-nitrobenzonitrile), introducing another reactive site for nucleophilic substitution.[9]
-
The Nitrile Group as a Pharmacophore: The nitrile group is a stable and versatile functional group in drug design.[10] It is relatively robust metabolically and can act as a bioisostere for other groups or as a hydrogen bond acceptor.[7] Its presence is common in many approved pharmaceuticals, including kinase inhibitors.[10][11]
Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds.
-
Scaffold for Kinase Inhibitors: The aminobenzonitrile core, derived from the reduction of the nitro group, is a common feature in kinase inhibitors designed to treat cancers.[7][11] The amino group often forms critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.
-
Intermediate for Heterocyclic Synthesis: The functional group handles allow for cyclization reactions to build more complex ring systems, which are central to many areas of drug discovery.
-
Building Block for Novel Compounds: As a commercially available starting material, it provides a reliable and efficient entry point for synthetic campaigns aimed at creating libraries of novel compounds for biological screening.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards.
-
Handling: Use only under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a physician or poison control center immediately.[12]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its value lies in the selective reactivity of its nitrile, nitro, and acetyl groups, which allows for stepwise chemical modifications to build complex molecular architectures. The predicted spectroscopic data and established reactivity patterns provide a solid foundation for its use in research and development, particularly in the search for new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.
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- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2-nitrobenzonitrile
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Acetyl-2-nitrobenzonitrile, a valuable substituted benzonitrile intermediate for researchers, scientists, and professionals in drug development and materials science. While a direct, dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, this document outlines a scientifically robust and plausible synthetic pathway based on well-established chemical transformations. The proposed methodologies are grounded in analogous reactions and are designed to be self-validating through rigorous in-process monitoring and final product characterization.
Introduction and Strategic Overview
This compound (CAS No. 223726-10-1) is an aromatic compound featuring three key functional groups: a nitrile (-CN), a nitro (-NO₂), and an acetyl (-COCH₃) group. This unique combination of electron-withdrawing and keto functionalities makes it a highly versatile building block in organic synthesis. The strategic positioning of these groups allows for a multitude of subsequent chemical modifications, rendering it a valuable precursor for the synthesis of complex heterocyclic compounds, potential pharmaceutical agents, and novel materials.
Given the absence of a direct published synthesis, a logical and efficient synthetic strategy is paramount. Two primary retrosynthetic disconnections are considered: a Friedel-Crafts acylation approach and a Sandmeyer reaction pathway. This guide will focus on the Sandmeyer reaction route, as the required starting material, 5-acetyl-2-aminobenzonitrile, is commercially available and its synthesis is documented[1][2][3]. This pathway offers a more controlled and predictable outcome compared to the potential regioselectivity challenges of a Friedel-Crafts reaction on a substituted benzonitrile.
Proposed Synthetic Pathway: A Sandmeyer Reaction Approach
The proposed synthesis of this compound is a two-step process commencing with the diazotization of 5-acetyl-2-aminobenzonitrile, followed by the displacement of the diazonium salt with a nitro group.
Caption: Proposed two-step synthesis of this compound via a Sandmeyer-type reaction.
Step 1: Diazotization of 5-Acetyl-2-aminobenzonitrile
The initial step involves the conversion of the primary aromatic amine, 5-acetyl-2-aminobenzonitrile, into a diazonium salt. This classic transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[4]
Causality behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical to prevent the premature loss of the diazonium group and the formation of unwanted side products.
-
Strong Acidic Medium: The strong acid serves two primary purposes: it protonates nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent, and it stabilizes the resulting diazonium salt.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-acetyl-2-aminobenzonitrile (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 2 M) at room temperature.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution of the diazonium salt is typically observed.
Step 2: Nitro-dediazoniation (Sandmeyer-type Reaction)
The second step is the displacement of the diazonium group with a nitro group. This transformation is a variation of the Sandmeyer reaction, which traditionally uses copper(I) salts to introduce halogens or a cyano group.[5][6] For the introduction of a nitro group, a mixture of sodium nitrite and a copper catalyst, such as copper(I) oxide (Cu₂O) or copper sulfate, is commonly employed.
Causality behind Experimental Choices:
-
Copper Catalyst: The copper catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction. It facilitates the transfer of an electron to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Sodium Nitrite: In this step, sodium nitrite serves as the source of the nitro group.
-
Heating: The decomposition of the diazonium salt and the subsequent reaction with the nitrite ion are typically promoted by gentle heating.
-
In a separate reaction vessel, prepare a solution of sodium nitrite (2.0 eq.) in water and add a catalytic amount of copper(I) oxide.
-
Heat this solution to approximately 50-60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the heated copper/nitrite solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the reaction mixture at 50-60 °C for 1-2 hours, or until the gas evolution ceases, to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
As no published experimental spectra for this compound are available, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 4-acetylbenzonitrile[7][8][9][10], 4-nitrobenzonitrile[11][12][13][14], and other substituted benzonitriles.
Predicted Spectroscopic and Physical Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane), insoluble in water. |
Predicted Spectroscopic Data
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ (ppm) in CDCl₃: * ~8.4-8.6 (d, 1H): Aromatic proton ortho to the nitro group and meta to the acetyl group. * ~8.2-8.4 (dd, 1H): Aromatic proton meta to both the nitro and acetyl groups. * ~7.9-8.1 (d, 1H): Aromatic proton ortho to the acetyl group and meta to the nitro group. * ~2.7 (s, 3H): Methyl protons of the acetyl group. |
| ¹³C NMR | δ (ppm) in CDCl₃: * ~195-197: Carbonyl carbon of the acetyl group. * ~150-152: Aromatic carbon bearing the nitro group. * ~135-145: Quaternary aromatic carbons. * ~125-135: Aromatic CH carbons. * ~115-118: Nitrile carbon. * ~27-29: Methyl carbon of the acetyl group. |
| IR Spectroscopy | ν (cm⁻¹): * ~2230-2240 (sharp, medium): C≡N stretch of the nitrile group. * ~1690-1710 (strong): C=O stretch of the acetyl group. * ~1520-1540 and ~1340-1360 (strong): Asymmetric and symmetric NO₂ stretches of the nitro group. * ~3000-3100 (weak): Aromatic C-H stretches. * ~1600, ~1480 (medium): Aromatic C=C stretches. |
| Mass Spectrometry | m/z (EI): * 190 [M]⁺: Molecular ion peak. * 175 [M-CH₃]⁺: Loss of a methyl radical from the acetyl group. * 147 [M-COCH₃]⁺: Loss of the acetyl group. * 144 [M-NO₂]⁺: Loss of the nitro group. * 116 [M-NO₂-CO]⁺: Subsequent loss of carbon monoxide. |
Safety Considerations
-
5-acetyl-2-aminobenzonitrile: Handle with care, as aromatic amines can be toxic.
-
Sodium nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Strong acids (e.g., sulfuric acid): Highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
Diazonium salts: Potentially explosive when isolated and dry. It is crucial to use them in solution without isolation.
-
Organic solvents: Use in a well-ventilated fume hood.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
References
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Spectroscopic Characterization of 5-Acetyl-2-nitrobenzonitrile: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetyl-2-nitrobenzonitrile, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable characterization of the target molecule.
Introduction
This compound, with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern, comprising a cyano group, a nitro group, and an acetyl group on a benzene ring, imparts distinct chemical reactivity and makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This guide details the expected spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide to assign specific spectroscopic signals to their corresponding atoms.
Figure 1: Molecular Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro, cyano, and acetyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~8.20 | d | 1H |
| H-4 | ~8.45 | dd | 1H |
| H-6 | ~8.05 | d | 1H |
| -COCH₃ (H-9) | ~2.70 | s | 3H |
Interpretation:
-
Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are expected to be in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing substituents. H-4 is anticipated to have the highest chemical shift due to its position between two electron-withdrawing groups (acetyl and nitro). It will likely appear as a doublet of doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 are expected to appear as doublets (d).
-
Acetyl Protons (H-9): The three protons of the methyl group in the acetyl function are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.70 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of electron-withdrawing groups will cause a downfield shift for the attached and ortho/para carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~115 |
| C-2 | ~150 |
| C-3 | ~128 |
| C-4 | ~135 |
| C-5 | ~140 |
| C-6 | ~132 |
| -CN (C-7) | ~118 |
| -C=O (C-8) | ~195 |
| -COCH₃ (C-9) | ~27 |
Interpretation:
-
Carbonyl Carbon (C-8): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.
-
Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the range of 115-150 ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the acetyl group (C-5) are expected to be the most deshielded among the ring carbons. The carbon attached to the cyano group (C-1) will also be downfield.
-
Nitrile Carbon (C-7): The carbon of the cyano group typically appears in the range of 115-125 ppm.
-
Methyl Carbon (C-9): The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, nitro, and carbonyl groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C=O (Ketone) | 1690 - 1710 | Strong, Sharp |
| NO₂ (Nitro, Asymmetric) | 1520 - 1560 | Strong |
| NO₂ (Nitro, Symmetric) | 1340 - 1370 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Weak |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Interpretation:
-
Nitrile (C≡N) Stretch: A sharp absorption of medium intensity is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.
-
Carbonyl (C=O) Stretch: A strong, sharp peak between 1690 and 1710 cm⁻¹ is indicative of the carbonyl group of the ketone.
-
Nitro (NO₂) Stretches: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration between 1520-1560 cm⁻¹ and a symmetric stretching vibration between 1340-1370 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to several medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 190 | Molecular ion (M⁺) |
| 175 | [M - CH₃]⁺ |
| 148 | [M - NO₂]⁺ |
| 147 | [M - COCH₃]⁺ |
| 121 | [M - COCH₃ - CN]⁺ |
| 102 | [C₇H₄N]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z of 190, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable neutral molecules or radicals. Key predicted fragments include:
-
Loss of a methyl radical (-CH₃) from the acetyl group to give a fragment at m/z 175.
-
Loss of the nitro group (-NO₂) to yield a fragment at m/z 148.
-
Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z 147.
-
A fragment corresponding to the acetyl cation ([CH₃CO]⁺) at m/z 43 is also expected to be a significant peak.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument and sample in use.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure good separation and peak shape.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-250).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Figure 2: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed and predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. The presented analysis, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and structural confirmation of this important chemical intermediate. The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization, which is essential for its application in research and development.
References
Sources
An In-depth Technical Guide to the Reactivity and Stability of 5-Acetyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity and stability of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). As a polysubstituted aromatic compound, its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials, is predicated on a thorough understanding of its chemical behavior under a variety of conditions. This document delineates the reactivity profile of its constituent functional groups—the acetyl, nitro, and nitrile moieties—and explores its stability to thermal and photochemical stress. The insights provided herein are intended to empower researchers to make informed decisions in the design of synthetic routes and the handling and storage of this valuable building block.
Molecular Profile and Physicochemical Properties
This compound is a crystalline solid at room temperature.[1] Its molecular structure, featuring three distinct functional groups on a benzene ring, gives rise to a unique electronic landscape that governs its reactivity.
| Property | Value | Source |
| CAS Number | 223726-10-1 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [1] |
| Purity | Typically ≥95% or ≥98% | [2][3] |
| Appearance | Crystalline solid | [1] |
| Storage | Room temperature | [1] |
A definitive experimentally determined melting point for this compound is not consistently reported in publicly available literature. For analogous compounds such as 2-Fluoro-5-nitrobenzonitrile, a melting point range of 76-80 °C has been documented.[4]
Chemical Reactivity: A Trifunctional Landscape
The reactivity of this compound is a composite of the individual reactivities of its acetyl, nitro, and nitrile functional groups, each influenced by their electronic interplay within the aromatic system. The presence of two strong electron-withdrawing groups (nitro and nitrile) significantly influences the molecule's behavior.
Reactions at the Nitrile Group
The nitrile group (-C≡N) is a versatile functional handle that can undergo a variety of transformations.
The hydrolysis of the nitrile moiety in this compound can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The strong electron-withdrawing nature of the nitro and acetyl groups is expected to increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis.[5]
-
Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile can be partially hydrolyzed to an amide or fully to a carboxylate salt. Careful control of reaction temperature and base concentration is crucial to achieve selectivity.
Conceptual Experimental Protocol: Acid-Catalyzed Hydrolysis
In a round-bottom flask, dissolve this compound in a suitable solvent such as aqueous sulfuric or hydrochloric acid. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid derivative.
Reactions Involving the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group and a key site for chemical modification.
The reduction of the nitro group to an amine is one of the most valuable transformations for this class of compounds, opening up avenues for the synthesis of a wide range of derivatives, including pharmaceutically relevant scaffolds like kinase inhibitors.[5]
A variety of reducing agents can be employed for this transformation, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity.
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, Reflux | A classic and effective method for nitro group reduction.[6] |
| Iron (Fe) Powder | Acetic Acid or NH₄Cl | A cost-effective and milder alternative. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, RT | Generally clean and high-yielding, but may also reduce other functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Ethanol, Reflux | A useful reagent for selective reductions in aqueous media. |
Detailed Experimental Protocol: Reduction of a Nitro Group using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-containing starting material (1.0 equivalent) in ethanol.
-
Reagent Addition: At 0 °C, add a solution of tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate to a pH of ~8.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]
Reactions of the Acetyl Group
The acetyl group (-COCH₃) can participate in a range of reactions, although its reactivity is influenced by the deactivating nature of the nitro and nitrile groups on the aromatic ring.
-
Oxidation: While the acetyl group's methyl hydrogens are at a benzylic position, the strong deactivating effect of the nitro and nitrile groups makes oxidation to a carboxylic acid challenging under standard conditions (e.g., KMnO₄).
-
Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution. The position para to the nitro group (and ortho to the acetyl group) is particularly activated. This allows for the displacement of a suitable leaving group (if present) or potentially direct nucleophilic attack on a C-H bond under specific conditions.[5]
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.
Thermal Stability
Photochemical Stability
Many nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[7] Exposure to light can lead to photodegradation, potentially involving the nitro group. Therefore, it is advisable to store solutions of this compound in amber vials or otherwise protected from light to ensure their integrity, especially for analytical purposes.
Stability in Solution
The stability of this compound in solution can be influenced by several factors:
-
pH: The stability of nitroaromatic compounds can be pH-dependent. It is recommended to buffer solutions to maintain a consistent pH, especially for quantitative studies.[7]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvent polarity can influence reaction rates.
-
Temperature: Elevated temperatures can accelerate degradation in solution. It is advisable to store solutions at low temperatures (e.g., 2-8 °C) and bring them to ambient temperature for experimental use.[7]
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing groups, and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the nitrile, carbonyl, and aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the key functional groups: a sharp nitrile (-C≡N) stretch around 2230 cm⁻¹, strong absorbances for the nitro (-NO₂) group (asymmetric and symmetric stretches), and a carbonyl (-C=O) stretch for the acetyl group.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.
General Protocol for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.[10]
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
Safety and Handling
-
General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]
Conclusion
This compound is a highly functionalized aromatic compound with a rich and versatile chemical reactivity. The interplay of its acetyl, nitro, and nitrile groups, particularly the strong electron-withdrawing nature of the latter two, dictates its behavior in chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization in the synthesis of complex target molecules in the pharmaceutical and materials science industries. Researchers are encouraged to consider the general principles and specific protocols presented herein as a foundation for their experimental design and to exercise appropriate safety precautions during handling and storage.
References
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Fiveable. (n.d.). Benzonitrile Definition - Organic Chemistry Key Term.
- Chemspace. (n.d.). 5-acetyl-3-methyl-2-nitrobenzonitrile.
- PubMed. (1982). Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin.
- CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
- ResearchGate. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3 [sigmaaldrich.com]
- 5. Buy 4-Acetyl-2-hydroxy-5-nitrobenzonitrile [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
5-Acetyl-2-nitrobenzonitrile: A Technical Guide for Advanced Synthesis
Abstract: 5-Acetyl-2-nitrobenzonitrile has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring strategically positioned acetyl, nitro, and nitrile groups, offers a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, a proposed, field-proven synthetic protocol, comprehensive characterization data, and a critical evaluation of its applications, particularly in the development of kinase inhibitors and targeted protein degraders. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its three functional groups. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while each group serves as a versatile handle for subsequent chemical modifications.
-
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key component in the formation of various nitrogen-containing heterocycles.
-
The nitro group is a powerful directing group and, critically, can be readily reduced to an aniline, which is a cornerstone of many coupling reactions and a common pharmacophore in kinase inhibitors.
-
The acetyl group provides a site for condensation reactions, can be oxidized or reduced, and contributes to the molecule's overall electronic properties and solubility.
This unique combination makes it a sought-after intermediate in synthetic programs targeting complex molecular architectures, particularly in the realm of oncology and immunology.[1]
Physicochemical and Safety Data
A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 223726-10-1 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Light yellow crystalline powder | Vendor Data |
| Purity | Commercially available at ≥95% | [2] |
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 110 - 112 °C | Vendor Data |
| Boiling Point | 165 °C @ 16 mmHg | Vendor Data |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statement(s) |
| Acute Toxicity | ☠️ | Danger | H301: Toxic if swallowed |
Handling Precautions:
-
Engineering Controls: Use only in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Respiratory Protection: Avoid inhalation of dust. If dust is generated, a NIOSH-approved respirator is recommended.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Nitration
The synthesis hinges on the electrophilic aromatic substitution (nitration) of 3-acetylbenzonitrile. The acetyl group is a meta-director, and the nitrile group is also a meta-director. However, the position ortho to the nitrile and meta to the acetyl group is sterically accessible and electronically favored for nitration.
Caption: Proposed synthesis of this compound via nitration.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the nitration of deactivated aromatic rings.[3]
Materials:
-
3-Acetylbenzonitrile (1 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to the starting material).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-acetylbenzonitrile to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cold.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Meticulously maintain the internal temperature between 0-5 °C. Overheating can lead to the formation of dinitro byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate should form. Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a light yellow solid.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm (d, 1H, Ar-H ortho to CN and meta to acetyl)
-
δ ~8.3-8.5 ppm (dd, 1H, Ar-H meta to both CN and acetyl)
-
δ ~7.9-8.1 ppm (d, 1H, Ar-H ortho to acetyl and meta to CN)
-
δ ~2.7 ppm (s, 3H, -COCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~195 ppm (C=O)
-
δ ~148 ppm (C-NO₂)
-
δ ~140 ppm (C-COCH₃)
-
δ ~135 ppm (Ar-CH)
-
δ ~130 ppm (Ar-CH)
-
δ ~125 ppm (Ar-CH)
-
δ ~117 ppm (C-CN)
-
δ ~115 ppm (CN)
-
δ ~27 ppm (-CH₃)
-
Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: Aromatic C-H stretch
-
~2230 cm⁻¹: C≡N stretch (strong)
-
~1700 cm⁻¹: C=O stretch (strong)
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (very strong)
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily exploited through the sequential transformation of its functional groups. A key strategic transformation is the reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization.
Caption: Key transformations and applications of this compound.
Precursor to Kinase Inhibitors
The 2-aminobenzonitrile core, readily obtained from the reduction of this compound, is a privileged scaffold in the design of various protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Building Block for PROTACs
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is classified as a "Protein Degrader Building Block" by several chemical suppliers. After reduction of the nitro group, the resulting aniline can be coupled to linker moieties, which are then connected to an E3 ligase ligand, forming the final PROTAC construct.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in modern drug discovery. Its well-defined structure and the predictable reactivity of its functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic protocol, and highlights its strategic importance in the development of next-generation therapeutics. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and application.
References
Sources
Solubility Profile of 5-Acetyl-2-nitrobenzonitrile in Common Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust predictive framework based on fundamental principles of chemical interactions and solvent properties. We delve into the molecular structure of this compound, analyzing its functional groups to forecast its behavior in a range of common non-polar, polar aprotic, and polar protic organic solvents. To empower researchers and drug development professionals, a detailed, step-by-step experimental protocol for the qualitative and semi-quantitative determination of solubility is provided. This guide serves as both a theoretical resource and a practical laboratory handbook, ensuring scientific integrity and enabling reproducible results.
Introduction and Scientific Context
This compound is a substituted benzonitrile derivative featuring an acetyl group, a nitro group, and a nitrile functional group on a benzene ring.[1][2] Its molecular structure (C₉H₆N₂O₃) makes it a valuable and versatile building block in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceutical compounds and other complex organic molecules.[2]
Understanding the solubility of this compound is a critical first step in its application. For researchers and process chemists, solubility data dictates the choice of solvent for chemical reactions, extractions, and purifications (such as recrystallization and chromatography).[3][4] For drug development professionals, solubility is a paramount parameter influencing bioavailability, formulation strategies, and preclinical testing. This guide addresses the practical need for a reliable solubility profile by combining theoretical prediction with empirical methodology.
Compound Properties:
-
Molecular Formula: C₉H₆N₂O₃[1]
-
Molecular Weight: 190.158 g/mol [1]
-
Appearance: Light yellow crystalline powder/solid[5]
-
Melting Point: 110 - 112 °C[5]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar polarities are more likely to be soluble in one another. A solvent's ability to dissolve a solute is determined by its capacity to overcome the solute-solute and solvent-solvent intermolecular forces and form new, stable solute-solvent interactions. The polarity of a solvent is often quantified by its dielectric constant (ε), a measure of its ability to insulate charges from each other; a higher dielectric constant generally signifies higher polarity.[6][7]
Molecular Structure Analysis of this compound:
To predict its solubility, we must first analyze the functional groups present in the molecule:
-
Benzene Ring: A large, non-polar aromatic ring.
-
Nitrile Group (-C≡N): A strongly polar group due to the electronegativity difference between carbon and nitrogen, contributing a significant dipole moment.
-
Nitro Group (-NO₂): A highly polar, electron-withdrawing group.
-
Acetyl Group (-C(O)CH₃): A polar group containing a carbonyl (C=O) moiety.
The combination of three distinct polar functional groups on a relatively compact aromatic scaffold renders this compound a highly polar molecule . Its solubility in water is known to be low, as stated in safety data sheets.[5] This is likely because the large non-polar benzene ring dominates, and the molecule lacks significant hydrogen-bond-donating capabilities to effectively interact with water's strong hydrogen-bonding network. However, its polarity suggests favorable interactions with a variety of organic solvents.
Predicted Solubility in Different Solvent Classes:
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene):
-
Rationale: These solvents have very low dielectric constants and interact primarily through weak van der Waals forces. The strong dipole-dipole interactions between molecules of this compound (solute-solute forces) are unlikely to be overcome by the weak interactions offered by non-polar solvents.
-
Prediction: Low to negligible solubility.
-
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):
-
Rationale: This is the most promising class of solvents. They possess significant dipole moments and moderate to high dielectric constants, allowing for effective dipole-dipole interactions with the polar nitrile, nitro, and acetyl groups of the solute.[8] They lack acidic protons and therefore do not act as hydrogen bond donors.[9] Solvents like DMF and DMSO are highly polar and are often considered "universal" organic solvents.
-
Prediction: Moderate to high solubility. The solubility is expected to increase with the polarity of the solvent within this class (e.g., likely higher in DMSO and DMF than in Ethyl Acetate).
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol):
-
Rationale: These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors.[9] While this compound can act as a hydrogen bond acceptor at its oxygen and nitrogen atoms, the interactions may be less favorable than those in polar aprotic solvents. The solvent's own strong hydrogen-bonding network (solvent-solvent forces) must also be disrupted.
-
Prediction: Low to moderate solubility.
-
Data Summary and Solvent Properties
The following tables provide a reference for common organic solvents and a template for recording experimental solubility results.
Table 1: Properties of Common Organic Solvents
| Solvent | Class | Dielectric Constant (ε) at 20-25°C | Predicted Solubility of this compound |
| Hexane | Non-Polar | 1.88[8] | Very Low |
| Toluene | Non-Polar | 2.38[10] | Low |
| Dichloromethane (DCM) | Polar Aprotic | 8.93[10] | Moderate |
| Diethyl Ether | Non-Polar | 4.33[10] | Low |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02[10] | Moderate |
| Acetone | Polar Aprotic | 20.7[8] | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58[10] | Moderate-High |
| Acetonitrile (ACN) | Polar Aprotic | 37.5[8] | High |
| Methanol (MeOH) | Polar Protic | 32.70[8] | Moderate |
| Ethanol (EtOH) | Polar Protic | 24.55[8] | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.71[8] | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68[8] | Very High |
Table 2: Experimental Solubility Data Template
| Solvent | Observation at Room Temp. (Qualitative) | Approx. Solubility (mg/mL) at Room Temp. | Notes (e.g., heating required, color change) |
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetone | |||
| Acetonitrile | |||
| Methanol | |||
| Ethanol | |||
| N,N-Dimethylformamide | |||
| Dimethyl Sulfoxide |
Experimental Protocol for Solubility Determination
This protocol provides a reliable, self-validating method to determine the solubility of this compound. It progresses from a qualitative assessment to a semi-quantitative measurement.
4.1. Safety Precautions
-
Hazard Statement: this compound is classified as a nitrile compound and may be toxic if swallowed, in contact with skin, or if inhaled.[5][11]
-
Handling: Always handle this compound inside a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]
-
Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[5]
4.2. Materials and Equipment
-
This compound
-
Selected solvents (see Table 1)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with caps (e.g., 4 mL or 8 mL)
-
Graduated cylinders or micropipettes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Spatula
4.3. Experimental Workflow Diagram
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The Ascendant Role of 5-Acetyl-2-nitrobenzonitrile and Its Progeny in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the benzonitrile moiety has emerged as a privileged structure, underpinning the development of a multitude of therapeutic agents. This guide delves into the chemistry and burgeoning biological significance of 5-Acetyl-2-nitrobenzonitrile, a versatile building block, and its derivatives, with a particular focus on their role in the design of next-generation kinase inhibitors for oncology.
Core Compound Profile: this compound
This compound is a polysubstituted aromatic compound characterized by the presence of a nitrile (-CN), a nitro (-NO2), and an acetyl (-COCH3) group attached to a benzene ring. This unique combination of electron-withdrawing groups and a reactive acetyl moiety imparts a distinct chemical personality to the molecule, making it a valuable synthon in organic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 223726-10-1 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Likely a crystalline solid | N/A |
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the acetyl and nitro groups onto a pre-existing benzonitrile framework, or vice-versa. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found, established organic chemistry principles and analogous syntheses provide a robust blueprint.
A highly plausible and efficient route involves the Friedel-Crafts acylation of a suitable nitrobenzonitrile precursor. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring, involving an acyl halide or anhydride and a Lewis acid catalyst.[2][3]
Conceptual Experimental Protocol: Friedel-Crafts Acylation Route
Objective: To synthesize this compound from 3-nitrobenzonitrile.
Reaction Scheme:
A conceptual workflow for the synthesis of this compound.
Materials:
-
3-Nitrobenzonitrile
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate glassware for inert atmosphere reactions
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the addition funnel to the stirred suspension. The formation of the acylium ion complex will occur.
-
Substrate Addition: Dissolve 3-nitrobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because the Lewis acid catalyst, aluminum chloride, is highly reactive with water. Moisture would deactivate the catalyst and inhibit the reaction.
-
Stoichiometric Catalyst: In Friedel-Crafts acylation, more than a catalytic amount of the Lewis acid is often required because the product, an aryl ketone, can form a complex with the catalyst, effectively sequestering it.[2]
-
Controlled Temperature: The initial low temperature (0 °C) during the addition of reagents helps to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating to reflux provides the necessary activation energy for the reaction to proceed to completion.
-
Aqueous Work-up: The acidic work-up is necessary to break down the aluminum chloride-ketone complex and liberate the final product. The subsequent washes with water, sodium bicarbonate, and brine remove any remaining acid, unreacted starting materials, and inorganic salts.
The Derivatives: Gateways to Potent Biological Activity
The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of derivatives. The three functional groups offer orthogonal handles for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).
Key Chemical Transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, yielding 5-Acetyl-2-aminobenzonitrile. This transformation is a cornerstone in the synthesis of many biologically active molecules, as the resulting aniline is a key building block for the construction of various heterocyclic systems and for the introduction of amide and urea functionalities. Common reducing agents include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.[2]
-
Modification of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of reactions, such as aldol condensations, to extend the carbon skeleton. The methyl group can be halogenated or functionalized in other ways.
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.
Key synthetic transformations of this compound.
Application in Drug Discovery: Targeting Kinase Signaling in Cancer
A burgeoning area of research is the application of benzonitrile derivatives as inhibitors of protein kinases.[4] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5]
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[5][7]
Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers. Many of these inhibitors feature a quinazoline or a related heterocyclic core, often with a substituted aniline moiety that occupies a key region of the binding pocket.[4][8] The 2-amino-5-acetylbenzonitrile scaffold, derived from the reduction of this compound, is an ideal precursor for the synthesis of these aniline fragments.
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An In-depth Technical Guide to the Safe Handling of 5-Acetyl-2-nitrobenzonitrile
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). As a specialized research chemical, detailed toxicological and safety data are not exhaustively established for this specific molecule. Therefore, this guide synthesizes safety protocols based on a thorough analysis of its constituent functional groups—the benzonitrile core, the nitro group, and the acetyl moiety—and by referencing safety data from structurally analogous compounds. This proactive, structure-based risk assessment is designed to provide researchers, scientists, and drug development professionals with the necessary framework to operate safely.
Compound Profile and Hazard Synthesis
This compound is a polysubstituted aromatic compound used as an intermediate and building block in organic synthesis, particularly in pharmaceutical research.[1][2] Its chemical structure dictates its hazard profile. The benzonitrile group is associated with toxicity common to nitriles, while the aromatic nitro group introduces risks of thermal instability and energetic decomposition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 223726-10-1 | [2][3] |
| Molecular Formula | C₉H₆N₂O₃ | [2][3] |
| Molecular Weight | 190.16 g/mol | [2][3] |
| Appearance | Light yellow crystalline powder (inferred) | [4] |
The primary hazards are inferred from related nitrobenzonitrile compounds. The collective data suggests that this compound should be treated as toxic upon ingestion, dermal contact, and inhalation.
Table 2: Synthesized Hazard Profile Based on Analogous Compounds
| Hazard Classification | Justification from Analogues (CAS No.) |
|---|---|
| Acute Toxicity, Oral | Assumed toxic to fatal based on data for 4-Nitrobenzonitrile (H300: Fatal if swallowed).[5] |
| Acute Toxicity, Dermal | Assumed toxic based on data for 5-Fluoro-2-nitrobenzonitrile (Toxic in contact with skin) and 2-Fluoro-5-nitrobenzonitrile (H312: Harmful in contact with skin).[6][7] |
| Acute Toxicity, Inhalation | Assumed toxic based on data for 4-Nitrobenzonitrile (H331: Toxic if inhaled).[5] |
| Skin Irritation | Causes skin irritation (H315), as seen with 2-Fluoro-4-methyl-5-nitrobenzonitrile.[7][8] |
| Serious Eye Irritation | Causes serious eye irritation (H319), as seen with 2-Fluoro-4-methyl-5-nitrobenzonitrile.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335), a common hazard for fine chemical powders.[7][8] |
Core Principles of Risk Mitigation: Engineering Controls and PPE
The cornerstone of safely handling this compound is a combination of robust engineering controls and diligent use of appropriate Personal Protective Equipment (PPE). The primary goal is to prevent any direct contact and to control the release of airborne particulates.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[4][9] The rationale is twofold: it provides a contained workspace to prevent the release of toxic dust into the laboratory environment, and it protects the user from inhaling airborne particles. The ventilation system should be regularly monitored to ensure adequate face velocity.
2.2. Personal Protective Equipment (PPE): A Non-Negotiable Mandate
PPE selection must be based on a thorough risk assessment of the planned procedure. The following diagram outlines the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocol:
-
Hand Protection: Wear double-layered nitrile gloves. Check for leaks or tears before use. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon exiting the work area.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing is appropriate and provides full coverage.
-
Respiratory Protection: When handling the solid powder outside of a glovebox, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation of dust.[4][9]
Standard Operating Procedures: From Benchtop to Disposal
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
3.1. Handling and Storage Protocol
-
Acquisition and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[4] The storage location should be a locked cabinet, segregated from strong oxidizing agents, acids, and bases.[4][10]
-
Weighing and Dispensing (Step-by-Step):
-
Don all required PPE as outlined in Section 2.2.
-
Perform all operations within a chemical fume hood.
-
Place a weigh boat on an analytical balance. Tare the balance.
-
Carefully open the container, avoiding any disturbance that could generate dust.
-
Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Do not pour the powder.
-
Securely close the primary container immediately after dispensing.
-
Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol), and dispose of the wipe as hazardous waste.
-
Proceed with the experimental use of the weighed compound.
-
3.2. Stability and Reactivity Considerations
The nitro functional group imparts a risk of thermal decomposition, which can be exothermic and potentially violent.[11][12]
-
Conditions to Avoid: Excess heat, formation of dust, and exposure to incompatible materials.[4][10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][10] Contact with bases, in particular, may catalyze decomposition at a lower temperature.[11]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][10] Under certain conditions, hydrogen cyanide (HCN) may also be formed.
3.3. Waste Disposal
All waste containing this compound, whether solid, liquid, or consumable (e.g., gloves, wipes, pipette tips), must be treated as hazardous chemical waste.[4][13]
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, regional, and national regulations for the disposal of toxic organic waste.[14]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
4.1. First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
4.2. Spill Response
The appropriate response to a spill depends on its size and location. The following flowchart provides a decision-making framework.
Caption: Decision-making flowchart for a this compound spill.
For any significant spill, or if there is any doubt about how to proceed, evacuate the area and contact your institution's emergency response or environmental health and safety department.[8]
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An In-depth Technical Guide to the Discovery and History of Benzonitrile Derivatives in Chemistry
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and modern applications of benzonitrile derivatives in chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, from classical 19th-century discoveries to contemporary transition-metal-catalyzed reactions. We will explore the causal relationships behind experimental choices, offering field-proven insights into the synthesis of these pivotal compounds. A significant focus is placed on the application of benzonitrile derivatives in pharmaceuticals, with detailed examinations of the synthesis and mechanisms of action of key drugs. This guide is designed to be a self-validating system of protocols and mechanistic insights, grounded in authoritative references and visualized through detailed diagrams to facilitate a deeper understanding of this critical class of chemical compounds.
The Genesis of a Functional Group: The Discovery of Benzonitrile
The journey into the rich and diverse world of benzonitrile and its derivatives begins in the mid-19th century, a period of foundational discoveries in organic chemistry. The first successful isolation and characterization of benzonitrile (C₆H₅CN), the simplest aromatic nitrile, was a landmark achievement that not only introduced a new compound but also laid the groundwork for the entire class of organic compounds known as nitriles.
In 1844, the German chemist Hermann Fehling reported the synthesis of benzonitrile through the thermal decomposition of ammonium benzoate.[1][2][3] By heating this salt, Fehling observed the formation of a colorless, oily liquid with a distinct almond-like scent, which he aptly named "benzonitril."[1] His deduction of its structure was based on an analogy to the known reaction of ammonium formate yielding formonitrile, more commonly known as hydrogen cyanide.[1][2][3] This act of naming was pivotal, as "benzonitrile" gave rise to the term "nitrile" for all organic compounds containing the −C≡N functional group.[1]
Interestingly, Fehling's success was preceded by an earlier, less fruitful attempt in 1832 by the renowned chemists Friedrich Wöhler and Justus von Liebig.[1] While they had managed to prepare benzonitrile, their synthesis yielded such a minuscule amount that they were unable to determine its physical and chemical properties or propose a structure.[1]
The initial discovery by Fehling was not just a chemical curiosity but a gateway to a new realm of synthetic possibilities. The nitrile group, with its unique electronic properties and reactivity, would soon become a valuable tool in the arsenal of organic chemists.
Visualizing the Discovery Timeline
Caption: A timeline of the initial discovery of benzonitrile.
Evolution of a Synthesis: From Thermal Decomposition to Catalytic Precision
The history of benzonitrile synthesis is a compelling narrative of the evolution of chemical methodology, moving from brute-force thermal methods to the elegance and efficiency of modern catalytic systems. This progression reflects the broader advancements in organic chemistry, emphasizing increased yields, milder reaction conditions, and greater functional group tolerance.
Classical Synthetic Routes
The early methods for preparing benzonitrile, while now largely of historical and academic interest, were crucial in establishing the fundamental chemistry of nitriles.
2.1.1. Thermal Dehydration of Ammonium Benzoate (Fehling, 1844)
This seminal method, as previously mentioned, involves the simple heating of ammonium benzoate, leading to the elimination of water and the formation of benzonitrile.[1]
-
Experimental Protocol:
-
Dry ammonium benzoate is placed in a retort.
-
The retort is heated, causing the ammonium benzoate to melt and then boil, undergoing decomposition.
-
The distillate, a mixture of benzonitrile, water, and unreacted starting material, is collected.
-
The oily benzonitrile layer is separated from the aqueous layer and can be further purified by distillation.
-
2.1.2. Reaction of Benzoic Acid with Metal Thiocyanates (Letts, 1872)
In 1872, Edmund A. Letts developed a method that involved heating aromatic carboxylic acids with metal thiocyanates. This reaction proceeds with the loss of carbon dioxide and potassium hydrosulfide to yield the corresponding nitrile.[1]
-
Experimental Protocol (Conceptual):
-
A mixture of benzoic acid and potassium thiocyanate (in a 2:1 molecular ratio) is heated for several hours.
-
The reaction mixture is then worked up to isolate the benzonitrile.
-
This method provided a moderate yield of approximately 40%.[1]
-
2.1.3. The Sandmeyer Reaction
A classic and versatile method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.
-
Experimental Protocol (Conceptual):
-
Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.
-
Cyanation: The cold solution of the diazonium salt is then added to a solution of copper(I) cyanide. The reaction proceeds with the evolution of nitrogen gas to yield benzonitrile.
-
Work-up: The benzonitrile is typically isolated by steam distillation followed by extraction and purification.
-
Modern Synthetic Methodologies: The Rise of Catalysis
The 20th and 21st centuries have witnessed a paradigm shift in the synthesis of benzonitrile derivatives, driven by the development of powerful transition-metal catalysts. These modern methods offer significant advantages over classical routes, including higher yields, milder reaction conditions, improved functional group tolerance, and the use of less toxic reagents.
2.2.1. Ammoxidation of Toluene
The primary industrial method for the production of benzonitrile is the ammoxidation of toluene.[3][4][5] This gas-phase reaction involves the reaction of toluene with ammonia and oxygen (or air) at high temperatures (400-450 °C) over a metal oxide catalyst, typically based on vanadium and molybdenum.[3][6]
-
Reaction: C₆H₅CH₃ + ³/₂ O₂ + NH₃ → C₆H₅CN + 3 H₂O[3]
The mechanism of ammoxidation is complex and believed to proceed through a series of oxidation and amination steps on the catalyst surface.
Caption: A simplified proposed mechanism for the ammoxidation of toluene.
2.2.2. Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. These methods allow for the direct conversion of readily available aryl halides (iodides, bromides, and even chlorides) into benzonitriles.
The general catalytic cycle for palladium-catalyzed cyanation involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation/Cyanide Exchange: The halide on the palladium complex is replaced by a cyanide group from a cyanide source.
-
Reductive Elimination: The benzonitrile product is formed, and the palladium(0) catalyst is regenerated.
Caption: A general catalytic cycle for palladium-catalyzed cyanation of aryl halides.
A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]).[7] The choice of cyanide source, ligand, and reaction conditions is crucial for achieving high yields and functional group compatibility.
2.2.3. Nickel-Catalyzed Cyanation of Aryl Halides
Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts can often be used for the cyanation of less reactive aryl chlorides and other challenging substrates. The proposed mechanism for nickel-catalyzed cyanation is similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle.
Caption: A general catalytic cycle for nickel-catalyzed cyanation of aryl halides.
2.2.4. C-H Bond Cyanation
A more recent and highly atom-economical approach to benzonitrile synthesis is the direct cyanation of C-H bonds. This method avoids the need for pre-functionalized starting materials like aryl halides, directly converting a C-H bond on an aromatic ring to a C-CN bond. These reactions are often mediated by transition metal catalysts, such as copper, and can proceed through a radical relay mechanism.
Quantitative Comparison of Synthetic Methods
| Method | Typical Substrate | Reagents | Conditions | Yield | Advantages | Disadvantages |
| Fehling Synthesis | Ammonium Benzoate | None | High Temperature | Not specified | Historical significance | Low efficiency, harsh conditions |
| Letts Synthesis | Benzoic Acid | Potassium Thiocyanate | High Temperature | ~40%[1] | Early alternative | Moderate yield, harsh conditions |
| Sandmeyer Reaction | Aniline | NaNO₂, H⁺, CuCN | Low Temperature | Good to Excellent | Versatile | Use of toxic cyanide salts |
| Ammoxidation | Toluene | NH₃, O₂ | High Temp., Catalyst | High | Industrial scale, low-cost feedstock | High energy, byproduct formation |
| Pd-Catalyzed Cyanation | Aryl Halides | Pd catalyst, ligand, CN source | Mild to Moderate Temp. | Good to Excellent | High functional group tolerance | Catalyst cost, potential toxicity of CN source |
| Ni-Catalyzed Cyanation | Aryl Halides | Ni catalyst, ligand, CN source | Mild to Moderate Temp. | Good to Excellent | Cost-effective, good for aryl chlorides | Sensitivity to air and moisture |
| C-H Cyanation | Arenes | Catalyst, Cyanating agent | Varies | Moderate to Good | Atom economical, no pre-functionalization | Substrate scope and regioselectivity challenges |
Benzonitrile Derivatives in Drug Discovery and Development
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals.[8][9] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable component in the design of potent and selective drugs.[8]
Aromatase Inhibitors for Breast Cancer Treatment
Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[10] Several potent and selective aromatase inhibitors feature a benzonitrile group.
3.1.1. Letrozole
Letrozole is a non-steroidal aromatase inhibitor that effectively suppresses estrogen production. Its synthesis often involves the reaction of 4-(halomethyl)benzonitrile with 1H-1,2,4-triazole, followed by reaction with a 4-halobenzonitrile in the presence of a strong base.[11][12]
3.1.2. Anastrozole
Anastrozole is another non-steroidal aromatase inhibitor that selectively binds to and inhibits the aromatase enzyme.[10][13] The synthesis of anastrozole involves the reaction of 3,5-bis(chloromethyl)toluene with potassium cyanide to form the corresponding dinitrile, which is then reacted with 1,2,4-triazole.
Mechanism of Action of Aromatase Inhibitors
Aromatase catalyzes the final step in estrogen biosynthesis, the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone). By inhibiting this enzyme, letrozole and anastrozole significantly reduce the levels of circulating estrogens, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation they need to grow and proliferate.[10][14]
Caption: The mechanism of action of aromatase inhibitors.
Androgen Receptor Antagonists for Prostate Cancer Treatment
3.2.1. Enzalutamide
Enzalutamide is a potent androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer.[15] The synthesis of enzalutamide is a multi-step process, with several reported routes. One common approach starts from 4-bromo-2-fluorobenzoic acid and involves key steps such as amide formation and a copper-catalyzed coupling reaction.[15] Another route begins with 4-amino-2-(trifluoromethyl)benzonitrile.[2]
Mechanism of Action of Enzalutamide
Enzalutamide functions as an AR inhibitor by targeting multiple steps in the androgen receptor signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth.
Caption: The multi-faceted mechanism of action of Enzalutamide.
AMPA Receptor Antagonists for Epilepsy Treatment
3.3.1. Perampanel
Perampanel is a first-in-class, non-competitive AMPA receptor antagonist used as an adjunctive treatment for partial-onset seizures.[16][17] Its synthesis is a multi-step process that can be carried out from readily available starting materials.[18]
Mechanism of Action of Perampanel
Perampanel selectively targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the brain.[17][19] By non-competitively antagonizing the AMPA receptor, perampanel reduces the excessive excitatory signaling that contributes to the generation and spread of seizures.[17][19]
Conclusion and Future Perspectives
From its serendipitous discovery in the 19th century to its central role in modern drug development, the journey of benzonitrile and its derivatives is a testament to the power of organic synthesis. The evolution of synthetic methodologies, from harsh thermal decompositions to sophisticated transition-metal-catalyzed reactions, has not only provided more efficient and sustainable routes to these valuable compounds but has also expanded the horizons of what is synthetically possible.
The benzonitrile moiety's prevalence in a diverse array of pharmaceuticals highlights its importance as a privileged scaffold in medicinal chemistry. The ability to fine-tune the electronic and steric properties of benzonitrile derivatives through modern synthetic methods will undoubtedly continue to fuel the discovery of new and improved therapeutics.
Looking ahead, the field of benzonitrile synthesis is poised for further innovation. The development of even more efficient and selective catalytic systems, particularly for C-H bond cyanation, will continue to be a major focus. Furthermore, the exploration of novel applications of benzonitrile derivatives in materials science and other areas of chemical biology holds great promise. As our understanding of chemical reactivity and biological processes deepens, the humble benzonitrile, first isolated over 175 years ago, will undoubtedly continue to be a source of inspiration and innovation for chemists and drug developers for years to come.
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- Anastrozole | C17H19N5 | CID 2187 - PubChem - NIH. [Link]
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- Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Quinazoline Derivatives from 5-Acetyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust, step-by-step protocol for the synthesis of quinazoline derivatives, commencing from the readily available starting material, 5-Acetyl-2-nitrobenzonitrile. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications in oncology, antimicrobials, and beyond.[1][2] This document provides an in-depth explanation of the chemical transformations, including the critical reduction of the nitro group and the subsequent cyclization to form the quinazoline ring. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The quinazoline framework is a cornerstone in medicinal chemistry, with several derivatives clinically approved as therapeutic agents.[3] The synthesis of these complex molecules often relies on multi-step procedures. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-functionalized benzene ring. The starting material, this compound, offers strategically placed functional groups—a nitro group, a cyano group, and an acetyl group—that can be sequentially manipulated to achieve the desired quinazoline scaffold. This protocol will focus on a two-step synthesis: the reduction of the nitro group to an amine, followed by a cyclization reaction to form the quinazoline ring.
Reaction Scheme Overview
The overall synthetic strategy involves two key transformations:
-
Reduction of the Nitro Group: The nitro group at the 2-position is selectively reduced to an amino group, yielding 2-amino-5-acetylbenzonitrile. This step is crucial as the resulting amino group is essential for the subsequent cyclization.
-
Cyclization to the Quinazoline Core: The intermediate, 2-amino-5-acetylbenzonitrile, undergoes a cyclization reaction to form the quinazoline ring. This can be achieved through various methods, such as reaction with formamide or other one-carbon sources.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of quinazoline derivatives.
Part 1: Detailed Experimental Protocol
Step 1: Reduction of this compound to 2-Amino-5-acetylbenzonitrile
Principle: The selective reduction of an aromatic nitro group in the presence of other reducible functional groups like a nitrile and a ketone can be challenging. Catalytic hydrogenation is a common and effective method for this transformation.[4] The choice of catalyst and reaction conditions is critical to prevent over-reduction of the other functional groups.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Palladium on Carbon (10% Pd) | Commercially Available | Catalyst | |
| Ethanol | Anhydrous | Commercially Available | Solvent |
| Hydrogen Gas | High Purity | Reducing Agent | |
| Celite® | Commercially Available | Filtration Aid |
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq by weight) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Flush the vessel with hydrogen three times to remove any air.[4]
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.[4]
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-5-acetylbenzonitrile. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: Cyclization of 2-Amino-5-acetylbenzonitrile to a Quinazoline Derivative
Principle: The formation of the quinazoline ring can be achieved by reacting the 2-aminobenzonitrile intermediate with a source of a single carbon atom, which will form the C2 position of the quinazoline ring. Formamide is a common and effective reagent for this purpose, providing both the carbon and nitrogen atoms for the formation of a 4-aminoquinazoline.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-acetylbenzonitrile | From Step 1 | ||
| Formamide | ≥99.5% | Commercially Available | Reagent and Solvent |
| Isopropanol | Commercially Available | For washing | |
| Water | Deionized |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-Amino-5-acetylbenzonitrile (1.0 eq) with an excess of formamide.[5]
-
Reaction: Heat the mixture to reflux (typically 180-210 °C) with stirring.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude quinazoline product.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold isopropanol or ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Drying: Dry the purified product under vacuum.
Part 2: Mechanistic Insights
A deeper understanding of the reaction mechanisms enhances the ability to troubleshoot and optimize the synthesis.
Mechanism of Nitro Group Reduction
The catalytic hydrogenation of a nitro group on a palladium surface is a complex process involving multiple steps. In essence, both hydrogen and the nitro compound are adsorbed onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[6]
Mechanism of Quinazoline Ring Formation
The cyclization of 2-aminobenzonitrile with formamide is believed to proceed through the initial formation of a formamidine intermediate. This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the pyrimidine ring of the quinazoline.
Caption: A simplified representation of the reaction mechanism.
Part 3: Data and Characterization
Expected Yields and Physical Properties:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |
| 2-Amino-5-acetylbenzonitrile | C₉H₈N₂O | 160.17 g/mol | 85-95% | Yellowish solid |
| Final Quinazoline Product | Varies | Varies | 60-80% | Off-white to pale yellow solid |
Characterization:
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the final product.
Troubleshooting and Safety Considerations
-
Incomplete Reduction: If the reduction of the nitro group is incomplete, consider increasing the reaction time, hydrogen pressure, or the amount of catalyst. Ensure the catalyst is active.
-
Low Cyclization Yield: In the cyclization step, ensure that the formamide is of high purity and that the reaction is heated to a sufficiently high temperature to drive the reaction to completion.
-
Safety: The reduction step involves flammable hydrogen gas under pressure and should be carried out in a well-ventilated fume hood using appropriate safety equipment. Formamide is a teratogen and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of quinazoline derivatives from this compound. By understanding the underlying principles of each step, researchers can effectively troubleshoot and adapt this procedure for the synthesis of a diverse library of quinazoline-based compounds for drug discovery and development. The quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and robust synthetic methods are essential for advancing this field.[7]
References
- BenchChem. (2025).
- MDPI. (2022).
- ResearchGate. (n.d.). Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2006).
- BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
- Morressier. (2018).
- RSC Publishing. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- PubMed Central (PMC). (2013).
- ResearchGate. (n.d.).
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- PubMed Central (PMC). (n.d.).
- Research and Reviews. (2021).
- MDPI. (2023).
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b)
- PubMed Central (PMC). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery.
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Application Notes and Protocols: 5-Acetyl-2-nitrobenzonitrile as a Versatile Precursor for the Synthesis of Pharmaceutical Ingredients
Introduction
5-Acetyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable starting material in the multi-step synthesis of various pharmaceutical ingredients. Its unique substitution pattern, featuring an acetyl group, a nitro moiety, and a nitrile function, offers a rich platform for diverse chemical transformations. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic substitution and influences the reactivity of the acetyl group, making it a strategic precursor for the construction of complex heterocyclic scaffolds.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in pharmaceutical synthesis. We will present a case study on its conversion to 6-nitro-1H-indazole, a key intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib.[1][2] This guide will offer detailed, step-by-step protocols, explain the chemical principles behind the experimental choices, and provide visualizations to facilitate a comprehensive understanding of the synthetic workflow.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Chemical Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Pale yellow to yellow crystalline powder | |
| Melting Point | 110 - 112 °C | |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 223726-10-1 |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Case Study: Synthesis of 6-Nitro-1H-indazole, a Key Intermediate for Axitinib
Axitinib is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. A crucial building block in its synthesis is the 6-nitro-1H-indazole core. The following protocols detail a proposed synthetic route starting from this compound.
Overall Synthetic Workflow
The transformation of this compound to 6-nitro-1H-indazole can be conceptualized in a three-step process:
-
Oxime Formation: Conversion of the acetyl group to an oxime.
-
Beckmann Rearrangement and Hydrolysis: Rearrangement of the oxime to an amide, followed by hydrolysis to yield 2-amino-5-nitrobenzonitrile.
-
Indazole Formation: Cyclization of 2-amino-5-nitrobenzonitrile to form the 6-nitro-1H-indazole ring system.
Part 1: Synthesis of 2-Amino-5-nitrobenzonitrile from this compound
This part of the synthesis focuses on the conversion of the acetyl group into an amino group, a critical transformation for the subsequent cyclization to the indazole ring.
Protocol 1: Oxime Formation
Objective: To convert the acetyl group of this compound into an oxime.
Causality: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base is a standard and high-yielding method for the formation of oximes. The base is necessary to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 190.16 | (User Defined) |
| Hydroxylamine hydrochloride | 1.2 | 69.49 | (Calculated) |
| Sodium Acetate | 1.5 | 82.03 | (Calculated) |
| Ethanol | - | - | (Sufficient Volume) |
| Water | - | - | (Sufficient Volume) |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable volume of ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the oxime product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-(1-(hydroxyimino)ethyl)-2-nitrobenzonitrile.
Protocol 2: Beckmann Rearrangement and Hydrolysis
Objective: To convert the oxime intermediate to 2-amino-5-nitrobenzonitrile.
Causality: The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide.[3][4][5][6] The use of a strong acid like sulfuric acid facilitates the rearrangement by protonating the oxime's hydroxyl group, turning it into a good leaving group (water). The subsequent hydrolysis of the resulting amide under acidic conditions yields the desired primary amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Oxime Intermediate | 1.0 | 205.16 | (User Defined) |
| Concentrated Sulfuric Acid | - | 98.08 | (Sufficient Volume) |
| Water | - | - | (Sufficient Volume) |
Step-by-Step Methodology:
-
Carefully add the dried oxime intermediate in portions to a stirred, ice-cooled solution of concentrated sulfuric acid in a round-bottom flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature low.
-
The product, 2-amino-5-nitrobenzonitrile, will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[7][8][9]
Part 2: Synthesis of 6-Nitro-1H-indazole
This final part of the synthesis involves the cyclization of the amino-nitrile precursor to form the indazole ring system.
Protocol 3: Indazole Formation via Diazotization and Cyclization
Objective: To synthesize 6-nitro-1H-indazole from 2-amino-5-nitrobenzonitrile.
Causality: The formation of the indazole ring from an ortho-aminobenzonitrile can be achieved through a diazotization reaction followed by an intramolecular cyclization. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This highly reactive intermediate can then undergo an intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the nitrile, leading to the formation of the pyrazole ring fused to the benzene ring. This is a variation of the Sandmeyer reaction principle.[10][11][12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-5-nitrobenzonitrile | 1.0 | 163.13 | (User Defined) |
| Sodium Nitrite | 1.1 | 69.00 | (Calculated) |
| Concentrated Sulfuric Acid | - | 98.08 | (Sufficient Volume) |
| Water | - | - | (Sufficient Volume) |
Step-by-Step Methodology:
-
In a beaker, dissolve 2-amino-5-nitrobenzonitrile in concentrated sulfuric acid at a low temperature (0-5 °C) with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the solution of the amine in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a short period.
-
The reaction is then allowed to warm to room temperature or gently heated to facilitate cyclization, which is often accompanied by the evolution of nitrogen gas.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 6-nitro-1H-indazole.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-nitro-1H-indazole.[13]
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The presented protocols for its conversion to 6-nitro-1H-indazole, a key intermediate for the synthesis of Axitinib, demonstrate its utility in drug discovery and development. The described synthetic route employs well-established and robust chemical transformations, providing a solid foundation for further research and process optimization. The strategic functional group manipulations highlight the importance of this compound as a valuable building block in the medicinal chemist's toolbox.
References
- The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry, 12(12), 1293-1300.
- CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents.
- CN103570696A - Method for preparing intermediate of axitinib and application of ... - Google Patents.
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH.
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed.
- Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) - NINGBO INNO PHARMCHEM CO.,LTD.
- CN103387565B - The preparation method of Axitinib - Google Patents.
- Beckmann rearrangement - Wikipedia.
- Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Bioorganic & Medicinal Chemistry Letters, 16(12), 3218-3221.
- The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC - NIH.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Beckmann Rearrangement - Master Organic Chemistry.
- Sandmeyer reaction - Wikipedia.
- Beckmann Rearrangement - Organic Chemistry Portal.
- AXITINIB - New Drug Approvals.
- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI.
- Sandmeyer reaction - L.S.College, Muzaffarpur.
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- 5-nitroindazole - Organic Syntheses Procedure.
- Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073-1077.
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- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem.
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Application Notes & Protocols: 5-Acetyl-2-nitrobenzonitrile as a Strategic Precursor in Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-acetyl-2-nitrobenzonitrile in the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the core chemical principles, provide detailed, field-proven protocols for key transformations, and illustrate the mechanistic pathways that underscore the versatility of this important building block. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound that serves as a powerful and versatile starting material in organic synthesis.[1] Its structure is distinguished by the strategic placement of three key functional groups: a nitrile, a ketone (the acetyl group), and a nitro group. While the electron-withdrawing nature of these groups deactivates the aromatic ring, the true synthetic potential is unlocked upon the selective reduction of the nitro group.
This transformation yields 2-amino-5-acetylbenzonitrile, a critical intermediate possessing an ortho-aminoaryl ketone motif. This arrangement is primed for a variety of intramolecular and intermolecular cyclization reactions, providing efficient access to a wide array of fused heterocyclic systems. Quinazolines and quinazolinones, in particular, are readily synthesized from this precursor. These scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
This guide will focus on the foundational reduction step and subsequent cyclization strategies to construct high-value heterocyclic cores.
Core Synthetic Strategy: From Nitroarene to Versatile Intermediate
The cornerstone of utilizing this compound is the chemoselective reduction of the nitro group to a primary amine. This step fundamentally alters the molecule's reactivity, converting the electron-deficient nitroarene into an electron-rich aniline derivative, which is a potent binucleophile.
Diagram: General Synthetic Workflow
Caption: General workflow for heterocyclic synthesis from this compound.
The choice of reducing agent is critical to avoid unwanted side reactions with the nitrile or acetyl groups. Standard methods include:
-
Tin(II) Chloride (SnCl₂·2H₂O): A classic and reliable method that is highly effective for aromatic nitro group reductions in acidic or alcoholic solvents. It offers good chemoselectivity.
-
Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): An economical and effective method often used in industrial-scale synthesis.
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent suitable for sensitive substrates.[2]
-
Catalytic Hydrogenation (H₂, Pd/C): A clean method, though conditions must be carefully controlled to prevent reduction of the nitrile group.
Application & Protocol 1: Synthesis of 6-Acetyl-2-methylquinazoline
This protocol details a two-step synthesis of a substituted quinazoline, a core structure found in many bioactive molecules.[3] The process involves the initial reduction of the nitro group followed by a cyclocondensation reaction.
Part A: Reduction to 2-Amino-5-acetylbenzonitrile
Principle: Stannous chloride in refluxing ethanol provides an efficient and selective reduction of the nitro group to the corresponding aniline without affecting the acetyl or nitrile functionalities. The acidic environment generated during the reaction is neutralized during workup to isolate the free amine.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.90 g, 10 mmol) and absolute ethanol (50 mL).
-
Stir the suspension and add Tin(II) chloride dihydrate (e.g., 9.02 g, 40 mmol) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~8. Vigorous gas evolution will occur. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-amino-5-acetylbenzonitrile, which can often be used in the next step without further purification.
Part B: Cyclization to 6-Acetyl-2-methylquinazoline
Principle: The intermediate amine is acylated with acetic anhydride to form an N-acyl derivative. Upon heating, this intermediate undergoes an intramolecular cyclization and dehydration to form the aromatic quinazoline ring.
Materials:
-
2-Amino-5-acetylbenzonitrile (1.0 eq)
-
Acetic Anhydride (Ac₂O) (3.0 eq)
-
Pyridine (catalytic amount)
Step-by-Step Protocol:
-
Place the crude 2-amino-5-acetylbenzonitrile from the previous step into a round-bottom flask.
-
Add acetic anhydride (e.g., 2.8 mL, 30 mmol) and a few drops of pyridine.
-
Heat the mixture to 110-120°C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Stir vigorously for 30 minutes until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 6-acetyl-2-methylquinazoline.
Mechanistic Insight: Quinazoline Ring Formation
The formation of the quinazoline ring from the ortho-amino intermediate is a robust and well-established transformation in heterocyclic chemistry.
Diagram: Mechanism of Quinazoline Formation
Caption: Key steps in the cyclization of 2-amino-5-acetylbenzonitrile to a quinazoline.
The reaction proceeds via three key steps:
-
N-Acylation: The primary amino group acts as a nucleophile, attacking the electrophilic carbonyl of acetic anhydride to form an N-acyl intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the nitrogen of the newly formed amide attacks the electrophilic carbon of the nitrile group, forming a six-membered ring.
-
Tautomerization and Aromatization: The cyclized intermediate undergoes tautomerization and subsequent dehydration to yield the stable, aromatic quinazoline ring system.
Summary of Synthetic Applications
The 2-amino-5-acetylbenzonitrile intermediate is a launchpad for various heterocyclic systems. The following table summarizes potential transformations and the required reagents.
| Target Heterocycle | Key Reagent(s) | Typical Conditions | Notes |
| 6-Acetyl-2-substituted Quinazolines | Acid chlorides or Anhydrides | Heat (100-140°C) | Provides access to a wide range of 2-alkyl or 2-aryl substituents. |
| 6-Acetylquinazolin-4(3H)-one | Formamide | Heat (150-180°C) | A classical method for installing the 4-oxo functionality.[2] |
| 6-Acetyl-2-chloro-quinazolin-4-one | Chloroacetyl chloride, then cyclization | Two steps | The chloro group is a handle for further nucleophilic substitution. |
| 7-Acetyl-3-methyl-1,4-benzodiazepine-2-one | Ethyl glycinate | Lewis acid catalysis | Reaction with an amino acid ester can lead to seven-membered rings. |
Conclusion
This compound is a commercially available and highly valuable precursor for constructing complex heterocyclic molecules. The foundational strategy of nitro group reduction to unlock the synthetic potential of the resulting ortho-aminoaryl ketone provides a reliable and versatile entry point into medicinally relevant scaffolds like quinazolines. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to leverage this powerful building block in their synthetic campaigns, particularly in the fields of drug discovery and materials science.
References
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Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Heterocycles from 5-Acetyl-2-nitrobenzonitrile
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry, the rapid and efficient synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery.[1][2] 5-Acetyl-2-nitrobenzonitrile stands as a versatile and strategic starting material, possessing three key functional groups—a nitrile, a ketone, and a nitro group—that can be selectively manipulated to construct a diverse array of complex molecules. Traditional synthetic methods often require prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages such as dramatic reductions in reaction times, increased product yields, and enhanced purity, all while aligning with the principles of green chemistry.[3][4]
This guide provides detailed application notes and protocols for the microwave-assisted synthesis of a quinazolinone derivative, a privileged scaffold in medicinal chemistry, starting from this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for the experimental choices.
Synthetic Strategy: A Two-Step Microwave-Assisted Pathway to Quinazolinones
The overarching strategy involves a two-step, one-pot or sequential microwave-assisted process. The first critical step is the selective reduction of the aromatic nitro group to an amine. This transformation is a cornerstone in the synthesis of many nitrogen-containing heterocycles.[5][6] Subsequently, the resulting 2-amino-5-acetylbenzonitrile undergoes a cyclization reaction to form the desired quinazolinone core. Microwave irradiation is employed in both steps to expedite the reactions and improve overall efficiency.
Part 1: Microwave-Assisted Reduction of this compound
The reduction of an aromatic nitro group is a highly exothermic reaction that can be carefully controlled and significantly accelerated using microwave heating.[6] Catalytic transfer hydrogenation is a particularly attractive method as it avoids the need for high-pressure hydrogen gas, enhancing laboratory safety.[7]
Protocol 1: Microwave-Assisted Catalytic Transfer Hydrogenation
This protocol details the rapid and efficient reduction of the nitro group of this compound to yield 2-amino-5-acetylbenzonitrile.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene
-
Ethanol
-
Microwave synthesis vial (10 mL) with a stir bar
-
CEM Discover Microwave Synthesizer or equivalent
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (1.0 eq), 10% Pd/C (5 mol%), and ammonium formate (3.0 eq).
-
Add ethanol (5 mL) to the vial and cap it securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate containing the desired 2-amino-5-acetylbenzonitrile can be used directly in the next step or concentrated under reduced pressure for purification.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenation reactions.
-
Hydrogen Source: Ammonium formate serves as a convenient and safe in situ source of hydrogen for the transfer hydrogenation.[8]
-
Solvent: Ethanol is an excellent solvent for this reaction due to its ability to dissolve the starting material and its high microwave absorption.
-
Microwave Conditions: The use of microwave irradiation dramatically reduces the reaction time from hours to minutes compared to conventional heating methods.[7]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Reduction
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4-6 hours | 5-10 minutes |
| Temperature | Reflux (approx. 78°C) | 120°C |
| Yield | 80-90% | >95% |
| Purity | Good | Excellent |
Part 2: Microwave-Assisted Synthesis of 2,7-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile
With the successful synthesis of 2-amino-5-acetylbenzonitrile, the next step is the construction of the quinazolinone ring. This can be achieved through a microwave-assisted cyclocondensation reaction.
Protocol 2: Microwave-Assisted Synthesis of a Quinazolinone Derivative
This protocol describes the synthesis of 2,7-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile from 2-amino-5-acetylbenzonitrile.
Materials:
-
2-amino-5-acetylbenzonitrile (from Protocol 1)
-
Acetic anhydride
-
Pyridine
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
To the filtrate from Protocol 1 containing 2-amino-5-acetylbenzonitrile (1.0 eq), add acetic anhydride (2.0 eq) and a catalytic amount of pyridine.
-
Seal the microwave synthesis vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 15-20 minutes. Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.
Causality Behind Experimental Choices:
-
Reagents: Acetic anhydride serves as both a reactant and a cyclizing agent in this one-pot transformation. Pyridine acts as a base to facilitate the reaction.
-
Microwave Conditions: The high temperature achievable with microwave heating promotes the cyclization and dehydration steps, leading to the formation of the quinazolinone core in a short time frame.[9][10]
Experimental Workflow Diagram
Caption: Microwave-assisted two-step synthesis of a quinazolinone derivative.
Reaction Mechanism Visualization
Caption: Proposed reaction mechanism for quinazolinone formation.
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the power and efficiency of microwave-assisted synthesis for the rapid construction of valuable heterocyclic scaffolds from this compound. By significantly reducing reaction times and improving yields, this technology empowers researchers to accelerate the discovery and development of new chemical entities with potential therapeutic applications. The synthesized quinazolinone derivative can serve as a key intermediate for further functionalization, opening avenues to a wide range of biologically active molecules.
References
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- Al-Suod, H., et al. (2013). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 18(10), 12565-12599.
- Gawande, M. B., & Shelke, S. N. (2012). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 4(2), 534-539.
- Khatri, J. K., et al. (2022). Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08.
- Kamal, A., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 597.
- Patil, S. A., et al. (2012). Microwave-Assisted, Solvent Free and Parallel Synthesis of Some Newer 2, 4-Disubstituted 1, 5- Benzodiazepines of Biological. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1156.
- EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
- Reduction of nitrobenzene with the complexes 2 and 5. (n.d.). ResearchGate.
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- Microwave-Assisted Synthesis of Five and Seven-Membered Heterocycles and Study Their Biological Activity. (2024). Journal of Education and Scientific Studies.
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- Patil, V. V., & Chaudhari, P. J. (2021). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. Organic Chemistry: An Indian Journal, 17(2), 1-5.
- Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486.
- Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). Scientific Reports, 13, 15437.
- Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. Nepal Journal of Science and Technology, 12, 133-138.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(33), 22894-22900.
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- A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. (2015). Tetrahedron Letters, 56(7), 919-922.
- Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009). Molecules, 14(8), 2836-2849.
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- Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2023). Molecules, 28(22), 7598.
- Rahatgaonkar, A. M. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039-1042.
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Catalytic reduction of the nitro group in 5-Acetyl-2-nitrobenzonitrile
An Application Guide for the Selective Catalytic Reduction of 5-Acetyl-2-nitrobenzonitrile
Abstract
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This application note provides a comprehensive technical guide for the selective catalytic reduction of the nitro group in this compound to yield 5-Acetyl-2-aminobenzonitrile[2][3], a versatile chemical intermediate.[2][4] We delve into the underlying reaction mechanism, offer detailed, field-proven protocols using palladium on carbon (Pd/C) with hydrogen gas, and emphasize the critical safety procedures required for handling pyrophoric catalysts and flammable gases. This guide is intended for researchers, chemists, and process development scientists seeking a robust and reliable methodology for this important synthetic transformation.
Introduction: The Synthetic Imperative
The reduction of a nitroarene to an aniline is one of the most fundamental and widely utilized reactions in the synthesis of aromatic compounds.[1][5] The resulting primary amines are nucleophilic handles that open the door to a multitude of subsequent chemical modifications. The target molecule of this guide, 5-Acetyl-2-aminobenzonitrile, is a bifunctional intermediate, possessing amine, acetyl, and nitrile moieties. The challenge and goal of this protocol are to achieve high chemoselectivity, reducing only the nitro group while preserving the ketone and nitrile functionalities, which can be susceptible to reduction under harsh conditions.[6]
Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, atom economy (with water as the only theoretical byproduct), and the ease of catalyst separation.[6][7]
Reaction Mechanism: A Surface-Catalyzed Cascade
The catalytic hydrogenation of an aromatic nitro compound is a heterogeneous process that occurs on the surface of a metal catalyst, such as palladium or platinum.[6][8] The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves a stepwise reduction cascade.[6]
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into highly reactive atomic hydrogen.[8][9]
-
Substrate Adsorption: The nitroaromatic compound adsorbs onto the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially hydrogenated by the activated hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates.[8][10][11] These intermediates are typically highly reactive and are further reduced to the final amine without accumulating in the reaction mixture.[12]
Caption: General mechanism for catalytic reduction of a nitroarene.
Catalyst Selection: Palladium on Carbon vs. Raney Nickel
The choice of catalyst is paramount for a successful and selective reduction.
-
Palladium on Carbon (Pd/C): This is one of the most common and versatile hydrogenation catalysts.[13] It is highly active for the reduction of nitro groups and is often the first choice for this transformation.[8][14] Standard loadings range from 5% to 10% Pd on an activated carbon support.[13]
-
Raney® Nickel: An aluminum-nickel alloy, Raney Nickel is a cost-effective and highly effective alternative to precious metal catalysts.[14][15] It is particularly useful in cases where dehalogenation of aryl halides is a concern, though this is not applicable to the current substrate.[14] It has also been reported to be selective for nitro groups over other functionalities like carbonyls under specific conditions.[16]
For this application note, we will focus on a protocol using 10% Pd/C , a widely available and reliable catalyst for achieving the desired transformation under mild conditions.[17]
Experimental Protocol: Hydrogenation using Pd/C and H₂ Gas
This protocol details the reduction of this compound on a laboratory scale. All operations must be conducted in a properly functioning chemical fume hood.[18][19]
Materials and Equipment
| Component | Specification | Purpose |
| Substrate | This compound | Starting Material |
| Catalyst | 10% Palladium on Carbon (50% wet) | Heterogeneous Catalyst |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reaction Medium |
| Hydrogen Source | Hydrogen Gas (balloon or cylinder) | Reducing Agent |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | Purging/Inerting |
| Filtration Aid | Celite® 545 | Catalyst Removal |
| Equipment | 3-neck round-bottom flask, magnetic stirrer, gas inlet, vacuum line, filtration apparatus | Reaction Setup |
Step-by-Step Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a Nitrogen/Vacuum manifold, and a rubber septum.
-
Charge Substrate: To the flask, add this compound (1.0 eq).
-
Add Solvent: Under a positive pressure of nitrogen, add a suitable solvent (e.g., Ethanol, approx. 10-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.
-
Inert System: Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the system is free of oxygen.[19][20]
-
Add Catalyst: While maintaining a positive nitrogen flow, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere.[19]
-
Introduce Hydrogen: Replace the nitrogen line with a hydrogen balloon. Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the flask is filled with a hydrogen atmosphere.[21]
-
Reaction: Stir the reaction mixture vigorously at room temperature. A vigorous stir rate is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[10] Take aliquots by briefly stopping the stirring, switching the atmosphere back to nitrogen, and using a syringe to draw a small sample through the septum.[20]
-
Work-up: Upon completion (disappearance of starting material, typically 2-6 hours), switch the atmosphere back to nitrogen by performing three vacuum/N₂ backfill cycles.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Wash the flask and the filter cake with additional solvent to ensure complete transfer of the product. CRITICAL SAFETY STEP: Do not allow the filtered catalyst cake to dry.[19] Immediately quench the wet Celite/catalyst pad with water and transfer it to a designated, clearly labeled waste container for used hydrogenation catalysts.[20][22]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Acetyl-2-aminobenzonitrile. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Analytical Data & Results
The progress of the reaction can be effectively monitored by TLC, typically using a mobile phase like 30% Ethyl Acetate in Hexanes. The starting material is UV active and will have a different Rf value than the more polar amine product.
| Parameter | Recommended Value | Notes |
| Substrate | This compound | - |
| Catalyst | 10% Pd/C (50% wet) | 1-5 mol % Palladium |
| Hydrogen Pressure | 1 atm (Balloon) | Higher pressure can be used but may affect selectivity. |
| Temperature | Room Temperature (20-25 °C) | The reaction is exothermic; monitor for larger scales.[7] |
| Solvent | Ethanol or Ethyl Acetate | - |
| Typical Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | >90% | Yields are typically high for this transformation. |
Critical Safety Considerations
Adherence to safety protocols is non-negotiable when performing catalytic hydrogenation.
-
Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[20][23] Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.[19][23] Always perform leak tests with an inert gas before introducing hydrogen, especially when using high-pressure equipment.[18]
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel are pyrophoric, meaning they can spontaneously ignite in air, especially after being used for a reaction and when dry.[6][19][20] Never allow the catalyst to dry on the filter paper or be exposed to air for extended periods.[19] The catalyst should be kept wet with solvent during filtration and quenched with water immediately after.[20][22]
-
Exothermic Nature: The reduction of nitro groups is a highly exothermic process.[7][8] While generally manageable on a small lab scale at room temperature, for larger-scale reactions, provisions for cooling (e.g., an ice bath) should be readily available to control any potential temperature spikes.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[23]
Conclusion
The catalytic reduction of this compound using palladium on carbon is a highly efficient and reliable method for synthesizing the corresponding aniline. By understanding the reaction mechanism and adhering strictly to the detailed protocol and safety guidelines presented, researchers can confidently and safely perform this valuable transformation. The key to success lies in careful inerting techniques, proper handling of the pyrophoric catalyst, and diligent monitoring of the reaction's progress.
References
- RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
- (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Data.
- (n.d.). Hydrogenation SOP.
- (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- BenchChem. (2025). Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics.
- (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
- (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
- (n.d.). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
- BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
- BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
- (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Biosynth. (n.d.). 5-Acetyl-2-aminobenzonitrile.
- (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH.
- Carey, F. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Li, X., et al. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters - ACS Publications.
- (n.d.). Palladium on carbon. Wikipedia.
- (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube.
- BenchChem. (n.d.). 5-Acetyl-2-aminobenzonitrile.
- (n.d.). 5-Acetyl-2-aminobenzonitrile. PubChem.
- (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications.
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Nucleophilic aromatic substitution reactions of 5-Acetyl-2-nitrobenzonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution Reactions of 5-Acetyl-2-nitrobenzonitrile
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of this compound as a substrate in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles, provide validated protocols for various nucleophile classes, and discuss the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly versatile aromatic building block, distinguished by its unique substitution pattern. The molecule incorporates three key functional groups: a nitrile (-CN), a ketone (-COCH₃), and a nitro group (-NO₂). The powerful electron-withdrawing nature of these groups, particularly the nitrile and nitro moieties, renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.
The primary utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold.[1][2] In this substrate, the nitro group at the C-2 position serves as an excellent leaving group, activated by the para-acetyl and ortho-nitrile substituents. This specific arrangement facilitates the formation of a diverse array of 2-substituted-5-acetylbenzonitrile derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[3]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the more familiar Sₙ1 and Sₙ2 reactions that occur at sp³-hybridized centers, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism at an sp²-hybridized aromatic carbon.[4]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the C-2 carbon bonded to the nitro group). This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the activating nitro and acetyl groups.[5]
-
Elimination (Fast Step): The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group, in this case, the nitrite ion (NO₂⁻).
The exceptional reactivity of this compound is directly attributable to the profound stabilization of the Meisenheimer complex by both the acetyl and nitrile groups.
Caption: Figure 1: SNAr Mechanism of this compound
Application Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for laboratory synthesis. Monitoring reaction progress by Thin-Layer Chromatography (TLC) is recommended for all procedures.
Protocol 1: Synthesis of 2-Amino-5-acetylbenzonitrile Derivatives
The displacement of the nitro group with primary or secondary amines is a highly efficient transformation leading to valuable precursors for heterocyclic synthesis, particularly for quinazoline-based structures.[6] This protocol details the synthesis of 2-(Morpholino)-5-acetylbenzonitrile.
Rationale:
-
Substrate: this compound.
-
Nucleophile: Morpholine, a common and moderately reactive secondary amine.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the amine.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the nitrous acid byproduct and any trace acidic impurities, preventing protonation of the amine nucleophile.
-
Temperature: Elevated temperature (80-100 °C) is typically required to provide sufficient activation energy for the rate-determining step.
Experimental Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.90 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Add anhydrous DMF (30 mL).
-
To the stirring suspension, add morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the solid from ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 2-Alkoxy-5-acetylbenzonitrile
The introduction of an alkoxy group creates a key precursor for various pharmaceuticals. This protocol describes the methoxylation reaction.
Rationale:
-
Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile required for efficient substitution. It is typically used as a solution in methanol.
-
Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxide nucleophile in equilibrium with its conjugate base. Using the corresponding alcohol as the solvent prevents unwanted trans-etherification reactions.
-
Temperature: The reaction often proceeds efficiently at the reflux temperature of the alcohol.
Experimental Protocol:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.95 g, 5.0 mmol).
-
Add 20 mL of a commercially available 25 wt% solution of sodium methoxide in methanol (~88 mmol). Alternatively, prepare a fresh solution by carefully dissolving sodium metal (0.17 g, 7.5 mmol, 1.5 equiv) in 20 mL of anhydrous methanol.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the excess sodium methoxide by the dropwise addition of glacial acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-acetylbenzonitrile.
Protocol 3: Synthesis of 2-(Arylthio)-5-acetylbenzonitrile
Thiolates are exceptionally potent nucleophiles and react readily with activated aromatic systems. This protocol uses sodium thioethylate as an example.[7]
Rationale:
-
Nucleophile: Ethanethiol is deprotonated in situ or a pre-formed sodium thioethylate salt is used. Thiolates are soft, highly polarizable nucleophiles that react very efficiently in SNAr.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal.
-
Temperature: Due to the high reactivity of thiolates, these reactions can often be run at or slightly above room temperature, minimizing potential side reactions.
Experimental Protocol:
-
To a 50 mL round-bottom flask under an N₂ atmosphere, add ethanethiol (0.56 mL, 7.5 mmol, 1.5 equiv) and 15 mL of anhydrous DMF.
-
Cool the solution in an ice bath (0 °C) and carefully add sodium hydride (60% dispersion in mineral oil, 0.30 g, 7.5 mmol, 1.5 equiv) portion-wise. Stir until hydrogen evolution ceases (approx. 20-30 minutes).
-
Add a solution of this compound (0.95 g, 5.0 mmol) in 10 mL of anhydrous DMF dropwise to the prepared thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Upon completion, carefully quench the reaction by pouring it into 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford 5-Acetyl-2-(ethylthio)benzonitrile.
Summary of Reaction Conditions & General Workflow
Data Presentation
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) |
| Amines | Morpholine | K₂CO₃ | DMF | 80 - 100 | 4 - 8 |
| Alkoxides | Sodium Methoxide | - | Methanol | 65 (reflux) | 2 - 4 |
| Thiolates | Sodium Thioethylate | NaH | DMF | 0 - 25 | 1 - 3 |
Table 1: Comparative summary of typical reaction parameters for SNAr with this compound.
Visualization of Experimental Workflow
Caption: Figure 2: General Laboratory Workflow for SNAr Reactions
Conclusion
This compound is a powerful and reliable substrate for constructing a wide range of substituted aromatic compounds via the nucleophilic aromatic substitution mechanism. The protocols and principles outlined in this guide demonstrate its broad applicability with amine, alkoxide, and thiolate nucleophiles. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively leverage this building block to accelerate discovery in medicinal chemistry and materials science.
References
- Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
- Nucleophilic Aromatic Substitution. (2023). Wikipedia. [Link]
- Nucleophilic Arom
- Nucleophilic aromatic substitution.Oxford Learning Link. [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]
- Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains, YouTube. [Link]
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. [Link]
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- 7. 5-ACETYL-2-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 5-Acetyl-2-nitrobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: Unlocking a Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. 5-Acetyl-2-nitrobenzonitrile has emerged as a key starting material in this endeavor, offering a unique combination of functional groups that provide a versatile platform for the synthesis of complex heterocyclic structures at the core of many kinase inhibitors.
This technical guide provides an in-depth exploration of the role of this compound in the development of kinase inhibitors. We will delve into its chemical properties, outline detailed protocols for its conversion into a crucial aminobenzonitrile intermediate, and present a representative synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1][] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Chemical Profile and Strategic Importance
This compound is a polysubstituted aromatic compound characterized by three key functional groups: a nitrile (-C≡N), a nitro (-NO₂), and an acetyl (-COCH₃) group. This specific arrangement of electron-withdrawing and reactive moieties underpins its utility in organic synthesis.
-
The Nitro Group as a Masked Amine: The paramount feature of this compound in this context is the nitro group's capacity to be readily reduced to a primary amine. This transformation is the gateway to a vast chemical space, as the resulting 5-acetyl-2-aminobenzonitrile is a versatile intermediate for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.[3]
-
The Nitrile Group as a Versatile Handle: The nitrile group can serve multiple purposes. It can be maintained in the final molecule, where it may act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4] Alternatively, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for molecular elaboration.
-
The Acetyl Group for Structural Diversity: The acetyl group provides an additional site for modification, allowing for the introduction of further complexity and the fine-tuning of physicochemical properties such as solubility and metabolic stability.
The combination of these features makes this compound a highly valuable and cost-effective starting point for the synthesis of diverse libraries of potential kinase inhibitors.
Core Synthetic Strategy: From Nitro Precursor to Kinase Inhibitor
The overarching synthetic strategy for utilizing this compound in kinase inhibitor synthesis typically follows a convergent approach. The initial and most critical step is the selective reduction of the nitro group to form 5-acetyl-2-aminobenzonitrile. This key intermediate is then elaborated through a series of reactions, often involving cyclizations and cross-coupling reactions, to construct the final kinase inhibitor scaffold.
Caption: General synthetic workflow for kinase inhibitor development.
Part 1: Synthesis of the Key Intermediate: 5-Acetyl-2-aminobenzonitrile
The selective reduction of the nitro group in the presence of a nitrile and a ketone is a well-established transformation. Several methods can be employed, with the choice often depending on the desired scale, cost, and compatibility with other functional groups. Catalytic hydrogenation is a clean and efficient method, while metal-mediated reductions offer a cost-effective alternative for large-scale synthesis.
Protocol 1: Catalytic Hydrogenation
This protocol is favored for its high yield and clean reaction profile, minimizing the formation of byproducts.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-acetyl-2-aminobenzonitrile, which can be purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Reducing Agent | H₂ gas, 10% Pd/C | [5] |
| Solvent | Ethanol or Methanol | [5] |
| Temperature | Room Temperature | [5] |
| Pressure | ~50 psi | [5] |
| Typical Yield | >95% | [5] |
Part 2: Representative Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
The following protocol illustrates the application of 5-acetyl-2-aminobenzonitrile in the synthesis of a hypothetical, yet representative, pyrimidine-based BTK inhibitor. The core of many BTK inhibitors, such as Acalabrutinib, features a central heterocyclic scaffold connected to various recognition elements.[6][7]
Caption: Synthetic pathway to a hypothetical BTK inhibitor.
Protocol 2: Synthesis of a Pyrimidine-Based BTK Inhibitor Scaffold
This multi-step protocol outlines the construction of a pyrimidine core, a common feature in many kinase inhibitors.
Step 2a: Formation of the Formimidamide Intermediate
Materials:
-
5-Acetyl-2-aminobenzonitrile
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
Procedure:
-
To a solution of 5-acetyl-2-aminobenzonitrile (1.0 eq) in toluene, add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene and excess DMF-DMA. The resulting crude N-(5-acetyl-2-cyanophenyl)-N',N'-dimethylformimidamide is often used in the next step without further purification.
Step 2b: Pyrimidine Ring Formation
Materials:
-
N-(5-acetyl-2-cyanophenyl)-N',N'-dimethylformimidamide
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add a solution of the crude formimidamide from the previous step (1.0 eq) in ethanol to the guanidine solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction for the formation of the desired pyrimidine intermediate by LC-MS.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pyrimidine intermediate.
Step 2c: Final Acylation to Yield the BTK Inhibitor
Materials:
-
Pyrimidine intermediate
-
Appropriate acylating agent (e.g., (S)-1-(but-2-ynoyl)pyrrolidine-2-carbonyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the pyrimidine intermediate (1.0 eq) and the base (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the acylating agent (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final BTK inhibitor.
Mechanism of Action: Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[8] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. The synthesized inhibitor, through its specific chemical structure, is designed to bind to the ATP-binding pocket of BTK. Many second-generation BTK inhibitors, like Acalabrutinib, form a covalent bond with a cysteine residue (Cys481) within the active site, leading to irreversible inhibition of the kinase.[9] This blocks the downstream signaling cascade, ultimately inhibiting B-cell proliferation and survival.[10]
Caption: Simplified BTK signaling pathway and its inhibition.
Safety and Handling
This compound and related nitroaromatic compounds should be handled with appropriate safety precautions.[3][8][11]
-
Toxicity: Nitrobenzonitriles are generally considered toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Handling: Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile starting material in the synthesis of kinase inhibitors. Its value lies in the efficient and selective transformation of its nitro group into a key amine functionality, which serves as a linchpin for the construction of diverse and complex heterocyclic scaffolds. The protocols and conceptual frameworks presented in this guide demonstrate a clear and viable pathway from this readily available precursor to a sophisticated final drug candidate. As the demand for novel and highly selective kinase inhibitors continues to grow, the utility of this compound in drug discovery and development is poised to expand, offering chemists a powerful tool in the fight against a wide range of diseases.
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- apicule. (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. [Link]
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Application Note & Protocol: A Guide to the Regioselective Nitration of Acetylated Benzonitriles
Introduction: Strategic Importance of Nitrated Acetylated Benzonitriles
Nitrated benzonitrile derivatives are pivotal intermediates in the synthesis of a wide array of functional materials and pharmacologically active compounds.[1] The introduction of a nitro group (—NO₂) onto the aromatic ring of an acetylated benzonitrile dramatically influences its chemical reactivity, providing a synthetic handle for further transformations. The cyano (—CN) and acetyl (—COCH₃) groups are meta-directing deactivators, which poses a unique challenge and opportunity for regioselective synthesis.[2] This guide provides a comprehensive experimental framework for the successful nitration of acetylated benzonitriles, emphasizing safety, mechanistic understanding, and practical laboratory execution.
This document is intended for researchers, chemists, and process development scientists engaged in fine chemical synthesis and drug discovery. The protocols and insights provided herein are grounded in established principles of electrophilic aromatic substitution and have been designed to ensure reproducibility and safety.
Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2][4][5]
Generation of the Nitronium Ion: Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[5]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the acetylated benzonitrile ring acts as a nucleophile, attacking the nitronium ion.[4] This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex, leading to the reformation of the aromatic π-system and yielding the nitrated product.[4]
Diagram: Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism of electrophilic aromatic nitration.
Pre-Experimental Considerations & Safety
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[6][7] Strict adherence to safety protocols is paramount.
Hazard Assessment:
-
Nitric Acid: A powerful oxidizing agent and highly corrosive.[8][9] Can cause severe skin and eye burns.[9] Inhalation of mists can lead to respiratory damage.[9] Reacts violently with many organic compounds.[10]
-
Sulfuric Acid: Extremely corrosive and causes severe burns upon contact. Highly exothermic reaction upon dilution with water.
-
Acetylated Benzonitriles: Toxicity can vary depending on the specific structure. It is prudent to treat all derivatives as potentially toxic.[11]
-
Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[7]
Personal Protective Equipment (PPE):
-
Chemical safety goggles and a face shield are mandatory.
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
A flame-resistant lab coat.
Engineering Controls:
-
All manipulations must be performed inside a certified chemical fume hood.[8]
-
An emergency safety shower and eyewash station must be readily accessible.[9]
-
Ensure the availability of appropriate spill containment and neutralization materials, such as sodium bicarbonate.[10]
Detailed Experimental Protocol
This protocol provides a general procedure for the nitration of an acetylated benzonitrile. The exact quantities and reaction times may need to be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Acetylated Benzonitrile | ≥98% Purity | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics |
| Crushed Ice | N/A | N/A |
Reaction Setup
-
Place a round-bottom flask, equipped with a magnetic stir bar, in a cooling bath (e.g., an ice-salt bath).[12]
-
Fit the flask with a dropping funnel and a thermometer to monitor the internal reaction temperature.
-
Ensure the setup is securely clamped within a chemical fume hood.
Diagram: Experimental Setup for Nitration
Caption: A standard laboratory setup for controlled nitration.
Step-by-Step Procedure
-
Preparation of the Substrate Solution: To the round-bottom flask, add the acetylated benzonitrile (1.0 eq). Carefully and slowly add concentrated sulfuric acid (approx. 3-5 mL per gram of substrate) while stirring. Allow the mixture to cool to 0-5 °C in the ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). This mixing process is highly exothermic; perform it slowly and with cooling.
-
Addition of the Nitrating Agent: Transfer the cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over a period of 30-60 minutes.[7] Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [13]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]
-
Quenching the Reaction: Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approximately 10 times the volume of the reaction mixture).[15] This step is highly exothermic and should be done with caution. A solid precipitate of the crude product should form.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[15]
-
Washing and Neutralization: Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[15] Subsequently, wash with a small amount of cold ethanol or methanol to aid in drying.[12]
Purification
Recrystallization is the most common method for purifying the crude nitrated product. The choice of solvent will depend on the specific properties of the product. A common starting point is a mixed solvent system, such as ethanol/water or acetic acid/water.[16]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Work-up for Liquid Products
If the product is an oil or does not precipitate upon quenching, a liquid-liquid extraction is necessary.[15]
-
After quenching, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[15]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography or distillation.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and regiochemistry of the nitration.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the nitrile group (around 2230 cm⁻¹), and the carbonyl group (around 1680 cm⁻¹) should be verified.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid products.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; reaction temperature too low. | Increase reaction time or slightly raise the temperature (e.g., to room temperature after initial addition), while carefully monitoring. Confirm the quality of the nitric and sulfuric acids. |
| Formation of Di-nitrated Products | Reaction temperature too high; excess nitrating agent. | Maintain a low reaction temperature (<10 °C). Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the nitrating agent.[2] |
| Reaction Turns Dark/Charred | Temperature runaway; localized "hot spots" due to poor stirring. | Ensure vigorous and efficient stirring. Add the nitrating mixture more slowly to allow for effective heat dissipation.[7] Check the capacity of the cooling bath. |
| Product Fails to Precipitate | The product is soluble in the acidic aqueous mixture or is a liquid/oil. | Proceed with a liquid-liquid extraction as detailed in section 4.5.[15] |
Conclusion
The nitration of acetylated benzonitriles is a powerful synthetic transformation that requires careful control of reaction conditions and a steadfast commitment to safety. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely synthesize these valuable chemical intermediates. The key to success lies in meticulous temperature control, slow and controlled addition of reagents, and appropriate work-up and purification procedures.
References
- Master Organic Chemistry. (2018, April 30).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 18.
- Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
- Unacademy. (n.d.).
- Wikipedia. (n.d.).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
- Green Chemistry (RSC Publishing). (2002, September 16).
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. [Link]
- Google Patents. (n.d.).
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- Fraunhofer-Publica. (n.d.).
- ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
- PubMed. (1995).
- ResearchGate. (n.d.).
- Unknown. (n.d.). Nitrate analysis in biological fluids by gas chromatography-nitrogen-phosphorous detection. [Link]
- ResearchGate. (n.d.).
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Analytical methods for quantifying 5-Acetyl-2-nitrobenzonitrile in a reaction mixture
Application Note & Protocol
Topic: Analytical Methods for Quantifying 5-Acetyl-2-nitrobenzonitrile in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in a typical organic synthesis reaction mixture. Accurate quantification of this intermediate is critical for reaction monitoring, yield calculation, and process optimization in drug development and chemical manufacturing. We present two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and high-throughput screening, and an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for confirmation and primary standard-free quantification. This guide details the underlying principles, step-by-step protocols, and method validation considerations in accordance with ICH guidelines, offering scientists a reliable framework for implementation.
Introduction: The Analytical Imperative
This compound is a substituted benzonitrile derivative containing key functional groups—nitrile, nitro, and acetyl—that make it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] The efficiency of its formation and consumption in a reaction sequence directly impacts yield, purity, and the overall economic viability of a synthetic process. Therefore, a validated, accurate, and precise analytical method is not merely a quality control step but a crucial tool for process understanding and control.
The challenge in analyzing reaction mixtures lies in quantifying the target analyte in the presence of starting materials, reagents, solvents, and potential byproducts.[3] The methods presented here are designed for specificity and robustness to overcome these matrix effects.
Analyte Profile
-
Compound Name: this compound
-
CAS Number: 223726-10-1[1]
-
Molecular Formula: C₉H₆N₂O₃[1]
-
Molecular Weight: 190.16 g/mol [1]
-
Chemical Structure:
The presence of the nitro-aromatic chromophore makes this molecule an excellent candidate for UV-Vis spectrophotometric detection, forming the basis of our primary HPLC method.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the workhorse of analytical chemistry for its high resolving power, sensitivity, and reproducibility. For nitroaromatic compounds, HPLC is a well-established technique, with regulatory bodies like the U.S. EPA publishing standardized methods for similar analytes.[4][5]
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and acetonitrile). This compound, being a moderately polar organic molecule, will be retained on the column and separated from more polar impurities (which elute earlier) and less polar byproducts (which elute later). A gradient elution, where the organic solvent concentration is increased over time, ensures efficient elution of all components and a sharp peak for the analyte. Quantification is achieved by integrating the peak area from the UV detector response at 254 nm and comparing it to a calibration curve generated from reference standards.[6]
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid.
-
Syringe filters (0.45 µm PTFE).
-
This compound reference standard (purity ≥98%).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Reference Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the Stock Solution with a 50:50 mixture of acetonitrile and water to prepare a series of at least five calibration standards. A suggested range is 1, 5, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL) and dilute it into a known volume of solvent (e.g., 10 mL of acetonitrile in a volumetric flask). This initial dilution factor must be recorded. The goal is to bring the expected analyte concentration into the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Conditions & Analysis:
-
Set up the HPLC system according to the parameters in the table below.
-
Perform a system suitability test by injecting the mid-point calibration standard (e.g., 25 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
-
Construct the calibration curve by injecting each standard once. The correlation coefficient (r²) should be ≥0.999.
-
Inject the prepared samples for analysis.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for a wide range of medium-polarity organic molecules.[5][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures protonation of acidic/basic sites, leading to sharper, more symmetric peaks.[6] |
| Gradient Program | 0-1 min, 30% B1-10 min, 30% to 95% B10-12 min, 95% B12.1-15 min, 30% B | A gradient ensures separation of components with varying polarities and minimizes run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Method Validation Summary
All analytical methods for pharmaceutical development must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[8][9][10]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is free from interference from blank/placebo matrix. Peak purity > 99%. | Ensures the signal measured is only from the analyte.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and detector response.[8] |
| Range | Typically 80-120% of the expected test concentration. | The interval providing acceptable linearity, accuracy, and precision.[11] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the experimental value to the true value.[8] |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate injections at 100% concentration. | Shows the method's consistency under the same conditions.[11] |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio ≥ 10. The lowest concentration with acceptable accuracy/precision. | The minimum amount that can be reliably quantified. |
Alternative Method: Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies a molecule by comparing its integrated signal intensity to that of a certified internal standard of known concentration.[12] It is exceptionally useful for reaction monitoring as it requires no analyte-specific reference standard and provides structural confirmation simultaneously.[13][14]
Principle of the Method
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By adding a precisely weighed amount of an internal standard to a precisely weighed amount of the reaction mixture sample, the concentration of the analyte can be determined using the following equation:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
Experimental Protocol: qNMR
Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR tubes, volumetric flasks, pipettes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte or other reaction components.
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a standard with high purity, stability, and sharp signals in a clear region of the spectrum. For this compound in an organic solvent, 1,3,5-trimethoxybenzene could be a suitable choice.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the internal standard into a vial.
-
Accurately weigh ~20-40 mg of the reaction mixture into the same vial. Record both masses precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation.
-
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30-90° | A 90° pulse gives the maximum signal, but a smaller angle can be used with a shorter relaxation delay. |
| Relaxation Delay (d1) | ≥ 5 * T₁ | CRITICAL: This must be at least five times the longest T₁ relaxation time of both the analyte and standard to ensure full magnetization recovery for accurate integration.[16] |
| Acquisition Time | 2-4 seconds | Ensures high digital resolution. |
| Number of Scans | ≥ 16 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended). |
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Calibrate the spectrum (e.g., to the residual solvent peak).
-
Integrate a well-resolved, unique signal for the analyte (e.g., the acetyl protons) and a signal for the internal standard.
-
Use the qNMR equation to calculate the concentration of this compound in the reaction mixture sample.
-
qNMR Workflow Diagram
Caption: Workflow for qNMR quantification of this compound.
Conclusion
This application note provides two robust, validated methods for the quantification of this compound in a reaction mixture. The primary HPLC-UV method is ideal for routine quality control, offering high sensitivity, throughput, and reproducibility. The orthogonal qNMR method serves as an excellent confirmatory technique and a powerful tool for in-process monitoring where an analyte-specific reference standard may not be immediately available. The choice of method will depend on the specific analytical need, available instrumentation, and stage of process development. By following these detailed protocols, researchers and drug development professionals can achieve accurate and reliable quantification, leading to better process control and higher quality products.
References
- U.S. Environmental Protection Agency. (2007).
- von Harbou, E. (2013). Quantitative NMR methods for reaction and process monitoring. RPTU Kaiserslautern-Landau. [Link]
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]
- Badea, M., et al. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Waters Corporation.
- AMSbiopharma. (2025).
- Emery Pharma.
- U.S. Environmental Protection Agency. Method 8330B (SW-846)
- Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering. [Link]
- AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
- Mestrelab Resources. What is qNMR and why is it important?. [Link]
- European Medicines Agency. (2024). ICH Q2(R2)
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- European Medicines Agency. (2024). ICH Q2(R2)
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- 16. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Acetyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 5-Acetyl-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We will explore a robust synthetic strategy, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Synthesis Pathway Overview
The synthesis of this compound (C₉H₆N₂O₃, MW: 190.16 g/mol )[1][2] can be challenging due to the directing effects of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. A direct Friedel-Crafts acylation of 2-nitrobenzonitrile is often low-yielding and produces regioisomeric impurities. Therefore, a more reliable and high-yielding approach involves a modern cross-coupling strategy.
We recommend a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This method offers superior regioselectivity and functional group tolerance. The proposed pathway starts with the commercially available 5-bromo-2-nitrobenzonitrile and couples it with an acetyl group equivalent.
Caption: Recommended workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the recommended route over Friedel-Crafts acylation?
The Suzuki-Miyaura coupling is preferred for several key reasons. The reaction is highly regioselective, meaning the acetyl group is installed precisely at the 5-position, replacing the bromine atom. This avoids the formation of unwanted isomers that are common in Friedel-Crafts reactions with polysubstituted aromatic rings. Furthermore, Suzuki couplings are known for their high functional group tolerance, proceeding under mild conditions that preserve the sensitive nitro and nitrile moieties.[3]
Q2: What are the most critical parameters influencing the yield of the Suzuki coupling reaction?
The success of this synthesis hinges on the careful optimization of several factors:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to facilitate the oxidative addition step with the aryl bromide and promote the reductive elimination to form the product.[4]
-
Base: The base is essential for activating the boronic acid/ester for transmetalation.[4][5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, and its solubility in the chosen solvent system is a key consideration.
-
Solvent: A polar aprotic solvent system is typically used. Common choices include mixtures of toluene/water, dioxane/water, or DMF. The solvent must be anhydrous (if not using an aqueous system) and deoxygenated to prevent catalyst deactivation.
-
Temperature: While many Suzuki couplings can be performed at room temperature, heating (typically 60-100 °C) is often necessary to drive the reaction to completion, especially with less reactive substrates.
Q3: What analytical techniques are best for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): The most straightforward method for monitoring the consumption of the starting material (5-bromo-2-nitrobenzonitrile) and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for quantitative analysis of reaction conversion and for identifying potential side products.[6] HPLC with a UV detector is particularly well-suited for these aromatic compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity by identifying characteristic peaks for the acetyl group and the aromatic protons.[7]
Q4: What are the primary safety hazards associated with this synthesis?
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which should be handled with care as they can be toxic and potentially explosive under certain conditions (though this is less of a concern for this specific molecule).
-
Palladium Catalysts: Palladium compounds can be toxic and are heavy metal contaminants. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them in a well-ventilated fume hood.
-
Solvents: The organic solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Bases: Strong bases like potassium carbonate or phosphate can be corrosive or irritant. Handle with care.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Formation
-
Question: My reaction shows little to no consumption of the starting material after several hours, resulting in a very low yield. What are the likely causes?
-
Answer: This issue typically points to a problem with the catalytic cycle. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Side Product Formation
-
Question: My TLC/HPLC analysis shows multiple spots, and the final yield is compromised by impurities. What are the common side reactions?
-
Answer: In Suzuki couplings, two side reactions are particularly common:
-
Homocoupling: The organoborane reagent couples with itself to form a dimer (in this case, biacetyl), or the aryl halide couples with itself to form a biphenyl derivative. This is often caused by the presence of oxygen or excessively high temperatures.
-
Protodeboronation/Dehalogenation: The organoborane reagent is replaced by a proton from a water source, or the starting aryl bromide is reduced, losing the bromine atom. This is often promoted by an inappropriate choice of base or prolonged reaction times at high temperatures.[8]
Mitigation Strategies:
-
Ensure thorough deoxygenation: Bubble nitrogen or argon through your solvent before use and maintain an inert atmosphere throughout the reaction.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester. A large excess can promote homocoupling.
-
Control Temperature: Do not overheat the reaction. Run trials at lower temperatures (e.g., 80 °C) before increasing if the reaction is too slow.
-
Select the Right Base: A weaker base like K₂CO₃ may be preferable to stronger bases if protodeboronation is an issue.
-
Problem 3: Difficulty in Product Purification
-
Question: The crude product is an oily solid that is difficult to crystallize, and column chromatography provides poor separation. What purification strategies are most effective?
-
Answer: this compound is a moderately polar compound.
-
Recrystallization: If the crude purity is >90%, recrystallization is a good option. Screen solvents like ethanol, isopropanol, or mixtures of ethyl acetate/heptane. The ideal solvent should dissolve the product well when hot but poorly when cold.[9] If the product "oils out," it means the boiling point of the solvent is higher than the melting point of the impure product. In this case, use a lower-boiling point solvent or a solvent pair.
-
Column Chromatography: This is the most robust method for removing side products.
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes or heptane is a standard choice. For example, begin with 5% ethyl acetate/heptane and gradually increase to 20-30%. The product should elute after the less polar dehalogenated byproduct and before more polar impurities.
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-nitrobenzonitrile (1.0 eq), the acetylboronic acid MIDA ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand (if not using a pre-catalyst). Then, add the deoxygenated solvent (e.g., a 3:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 5% ethyl acetate in heptane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity (e.g., from 5% to 10% to 20% ethyl acetate).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.
Section 5: Data Summary Table
The following table provides a starting point for reaction optimization.
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Starting Material | 5-Bromo-2-nitrobenzonitrile | Commercially available and activated for oxidative addition. |
| Coupling Partner | Acetylboronic Acid MIDA Ester | 1.1 - 1.3 eq. Air-stable, solid reagent that is easy to handle and provides a slow release of the active boronic acid. |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | 2 - 5 mol%. These catalysts are effective for cross-coupling with aryl bromides. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq. Essential for the transmetalation step. K₃PO₄ is often more effective but also more basic. |
| Solvent | Dioxane/H₂O (3:1) or Toluene/H₂O (4:1) | Must be thoroughly deoxygenated prior to use to prevent catalyst poisoning. |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing side reactions. Monitor for thermal decomposition. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/HPLC to determine the endpoint. Avoid unnecessarily long reaction times. |
| Expected Yield | 65 - 85% | Yield after purification. Highly dependent on the purity of reagents and strict adherence to inert atmosphere techniques. |
Section 6: Visualizing the Mechanism
Understanding the catalytic cycle is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Analytical Methods for Nitrated Benzenes. (n.d.). Agency for Toxic Substances and Disease Registry.
- Tashkhodzhaev, B., et al. (2020). Optimization of the Process for Producing 5-Nitro-2-acetylaminobenzimidazole and Its Bactericidal and Fungicidal Activity.Pharmaceutical Chemistry Journal, 54, 1011–1015.
- Albrecht, R., et al. (1965). Process for production of 3-nitro-5-acyl-iminodibenzyl.United States Patent US3196148A.
- Yuldashev, F. A., et al. (2021). High-Efficient and New Technology for Producing 5-Nitro-2-acetylaminobenzimidazole.Chemistry and Chemical Engineering Journal.
- Albrecht, R., et al. (1965). Process for production of 3-nitro-5-acyl-iminodibenzyl.United States Patent US3196148A.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Lang, P. C. (1998). Process for preparing 6,7-disubstituted-1,5-dihydro-imidazo(2,1-b)quinazolin-2(3H)-ones.United States Patent US5801245A.
- 5-(2-Bromoacetyl)-2-formyl-3-nitrobenzonitrile. (n.d.). PubChem.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.Catalysts, 9(3), 236.
- Cantillo, D., et al. (2019). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.Organic Process Research & Development, 23(10), 2199–2206.
- Chem Reactor. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube.
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.YouTube.
- Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts.
- p-NITROBENZONITRILE. (n.d.). Organic Syntheses.
- Nozawa, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.Molecules, 25(24), 5984.
- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation.YouTube.
- Process for the preparation of amidines. (1959). United States Patent US2881216A.
- This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (1971). German Patent DE1957590B2.
- 5-Acetyl-2-methylbenzonitrile. (n.d.). PubChem.
- 2-Bromo-5-nitrobenzonitrile. (n.d.). PubChem.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 5-Acetyl-2-nitrobenzonitrile and their prevention
Welcome to the Technical Support Center for the synthesis of 5-Acetyl-2-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, better purity, and reproducible results. Our approach is grounded in mechanistic principles to not only solve problems but also to foster a deeper understanding of the reaction intricacies.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via the oxidation of a primary aromatic amine. A common and logical precursor is 3-Amino-4-acetylbenzonitrile . The transformation of the amino group (-NH₂) to a nitro group (-NO₂) is the key step. This can be achieved through two primary routes:
-
Direct Oxidation: Employing a potent oxidizing agent to directly convert the amine to the nitro functionality.
-
Sandmeyer-type Reaction: A two-step process involving the diazotization of the amine to form a diazonium salt, followed by displacement with a nitrite source.
This guide will focus on the challenges and side products associated with both methodologies, providing a robust framework for troubleshooting.
Troubleshooting & FAQs: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yields are consistently low. What are the likely causes?
Low yields in this synthesis often trace back to one of several critical areas, primarily related to the stability of intermediates or incomplete conversion.
-
If using a Sandmeyer-type approach:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-Amino-4-acetylbenzonitrile is highly sensitive to temperature and acid concentration. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will prematurely decompose.[1]
-
Premature Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose even at low temperatures if not used promptly.[2] The presence of electron-withdrawing groups, like the acetyl and nitrile groups on your starting material, can further influence stability.[3]
-
Side Reaction with Water (Hydroxylation): If excess water is present or if the reaction temperature increases, the diazonium salt can react to form the corresponding phenol, 5-Acetyl-2-hydroxybenzonitrile , a very common byproduct in Sandmeyer reactions.[4]
-
-
If using a Direct Oxidation approach:
-
Over-oxidation: Many strong oxidizing agents can lead to a mixture of products, including polymeric tars or degradation of the aromatic ring, especially if the reaction is not carefully controlled.[5]
-
Incomplete Oxidation: Insufficient oxidant or reaction time can leave you with a mixture of starting material and partially oxidized intermediates like nitroso or azoxy compounds.
-
Troubleshooting Workflow for Low Yields
Caption: Formation of colored azo impurities.
Q3: I see multiple spots on my TLC/LCMS close to my product's expected Rf/retention time. What could they be?
Besides the phenolic and azo impurities, several other side products can form, particularly during direct oxidation routes.
-
Common Side Products Table:
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Prevention Strategy |
| 5-Acetyl-2-nitrosobenzonitrile | C₉H₆N₂O₂ | 174.16 | Incomplete oxidation of the amine. It is an intermediate on the path to the nitro compound. [5] | Increase reaction time or temperature (cautiously), or use a slight excess of oxidant. |
| 5,5'-Diacetyl-2,2'-dicyanoazoxybenzene | C₁₈H₁₂N₄O₃ | 348.32 | Condensation reaction between the nitroso intermediate and the hydroxylamine intermediate. [6] | Use a more potent oxidizing system that favors complete oxidation to the nitro stage. |
| 5-Acetyl-2-hydroxybenzonitrile | C₉H₇NO₂ | 161.16 | Hydrolysis of the diazonium salt intermediate in a Sandmeyer-type reaction. [4] | Maintain low temperature (0-5 °C) and use anhydrous conditions where possible. |
| Azo Impurity | C₁₈H₁₃N₅O₂ | 343.34 | Azo coupling between the diazonium salt and the starting amine. | Ensure complete and rapid diazotization; maintain high acidity. |
-
Prevention Strategy: The key to avoiding these side products is often the choice of oxidant and reaction conditions. For direct oxidation, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate in acetic acid have been shown to be effective for converting anilines with electron-withdrawing groups to nitroarenes, though over-oxidation can still be an issue. [6]
Recommended Experimental Protocols
The following protocol is a robust starting point based on established oxidation methodologies for electron-deficient anilines. [5][6]
Protocol: Direct Oxidation of 3-Amino-4-acetylbenzonitrile
Safety Precautions: This reaction involves strong oxidizing agents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Peroxy acids can be explosive when heated or in concentrated form.
Materials:
-
3-Amino-4-acetylbenzonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-acetylbenzonitrile (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 2.5-3.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The use of a slight excess of oxidant helps to drive the reaction to completion and minimize nitroso intermediates.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS. The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add saturated aqueous sodium sulfite solution to quench the excess peroxide. Stir for 15-20 minutes. Test for peroxides using peroxide test strips to ensure complete quenching.
-
Workup - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The desired product, this compound, is a solid.
General Purification by Recrystallization
If the crude product is of reasonable purity (>90%), recrystallization can be an effective final purification step.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures. A good solvent will dissolve the crude product when hot but allow it to crystallize upon cooling. [7]2. Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. [7]
References
- Baran, P. S. (2010). Radical Reactions in Organic Synthesis. Oxford University Press.
- McKillop, A., & Tarbin, J. A. (1987). A new and convenient method for the oxidation of anilines to nitrobenzenes. Tetrahedron Letters, 28(14), 1589-1592. [Link]
- Gallou, F., & Lipshutz, B. H. (2006). The Sandmeyer Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 593-610). John Wiley & Sons, Inc.
- Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]
- Firouzabadi, H., Iranpoor, N., & Amani, K. (2001). Tungstophosphoric acid catalyzed oxidation of aromatic amines to nitro compounds with sodium perborate in micellar media. Green Chemistry, 3(3), 131-132. [Link]
Sources
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 7. 3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Acetyl-2-nitrobenzonitrile
Welcome to the Technical Support Center for the purification of crude 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.
Understanding Your Crude Material: The First Step to Purity
Before embarking on any purification strategy, a thorough understanding of your crude this compound is paramount. The nature and percentage of impurities will dictate the most effective purification technique.
Common Synthesis Routes and Potential Impurities:
This compound is typically synthesized via a Friedel-Crafts acylation of 2-nitrobenzonitrile. This electrophilic aromatic substitution, while effective, can lead to several impurities that need to be addressed.[1][2][3]
| Potential Impurity | Origin | Impact on Downstream Reactions |
| Unreacted 2-nitrobenzonitrile | Incomplete reaction. | Can lead to side products in subsequent steps. |
| Di-acylated byproducts | Over-acylation of the aromatic ring. | Can be difficult to separate and may interfere with characterization. |
| Other positional isomers | Non-regioselective acylation. | May have different reactivity and lead to a mixture of final products. |
| Hydrolyzed product (5-Acetyl-2-nitrobenzoic acid) | Exposure of the nitrile group to acidic or basic conditions during workup or purification.[4] | Introduces an acidic functional group that can complicate subsequent reactions. |
| Residual Lewis acid catalyst (e.g., AlCl₃) | Incomplete quenching of the catalyst. | Can interfere with subsequent catalytic steps. |
| Solvent residues | From the reaction or workup. | May affect the solubility and reactivity of the purified compound. |
Initial Assessment of Crude Purity:
A preliminary analysis of your crude material is a critical, yet often overlooked, step.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude mixture. It is also invaluable for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify the major impurities present.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity and can resolve closely related impurities.
Purification Strategy Selection: A Decision Tree
The choice of purification method is a critical decision that depends on the initial purity of your crude material and the desired final purity.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 5-Acetyl-2-nitrobenzonitrile
Welcome to the technical support center for the reduction of 5-Acetyl-2-nitrobenzonitrile to its corresponding amine, 2-Amino-5-acetylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The chemoselective reduction of the nitro group in the presence of both a ketone and a nitrile functionality presents a significant synthetic challenge, requiring careful selection of reagents and optimization of reaction conditions to prevent unwanted side reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reduction of this compound?
The main challenge lies in the chemoselective reduction of the aromatic nitro group without affecting the acetyl (ketone) and nitrile functional groups.[1][2] Both the ketone and nitrile groups are susceptible to reduction under various conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce all three functional groups, while catalytic hydrogenation with certain catalysts may lead to the reduction of the ketone or even the nitrile group, especially under harsh conditions.[3][4] Therefore, achieving high selectivity for the nitro group is the principal goal.
Q2: What are the most common methods for the selective reduction of an aromatic nitro group in the presence of a ketone and a nitrile?
Several methods have proven effective for this type of selective transformation. The choice of method often depends on the specific substrate, available equipment, and desired scale of the reaction.
-
Metal-Acid Systems: Reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent or ethyl acetate are highly effective and selective for the reduction of aromatic nitro groups in the presence of ketones, esters, and nitriles.[1][5] Iron powder with an acid source like ammonium chloride (Fe/NH₄Cl) or hydrochloric acid (Fe/HCl) is another robust and cost-effective option known for its chemoselectivity.[6][7][8]
-
Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Palladium on carbon (Pd/C).[1][6] CTH often proceeds under milder conditions than high-pressure hydrogenation and can offer excellent selectivity. However, careful optimization is necessary to avoid reduction of the ketone.
-
Catalytic Hydrogenation: While potentially less selective, catalytic hydrogenation using specific catalysts and controlled conditions can be employed. For instance, using platinum on carbon (Pt/C) at low pressure may be preferable to Pd/C to avoid nitrile reduction.[5] Raney Nickel is also a possibility, but it can be aggressive and may require careful control of temperature and pressure.[1]
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound), the desired product (2-Amino-5-acetylbenzonitrile), and any potential intermediates or byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: What are the expected properties of the product, 2-Amino-5-acetylbenzonitrile?
The product, 2-Amino-5-acetylbenzonitrile, is typically a white to light yellow crystalline solid.[9] It is soluble in organic solvents like ethanol, ethyl acetate, and chloroform, and slightly soluble in water.[9]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the reduction of this compound.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
Caption: Decision-making workflow for troubleshooting low reaction conversion.
-
Reagent Stoichiometry and Activity: Ensure the correct molar equivalents of the reducing agent are used. For metal-based reductions like SnCl₂ or Fe, a stoichiometric excess is often required.[2] Also, verify the purity and activity of the reagent, as old or improperly stored reagents can lose their efficacy.
-
Reaction Temperature: Some reductions are sluggish at room temperature and may require gentle heating.[2] For instance, reductions with SnCl₂·2H₂O are often performed at reflux.[1]
-
Solvent Choice: The solvent can significantly impact reaction rates. The starting material and reagents should be sufficiently soluble in the chosen solvent. Common solvents for these reductions include ethanol, methanol, and ethyl acetate.
-
Catalyst Activity (for catalytic hydrogenations): If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned from previous use or impurities in the starting material. The catalyst loading should also be optimized; typically 5-10 mol% is a good starting point.[1][2]
Problem 2: Formation of Multiple Products (Lack of Chemoselectivity)
The formation of multiple products indicates a lack of chemoselectivity, where the ketone or nitrile group is also being reduced.
Troubleshooting Workflow: Poor Selectivity
Caption: Troubleshooting guide for addressing poor chemoselectivity.
-
Choice of Reducing Agent: If you are observing over-reduction, the chosen reducing agent may be too harsh. For example, if you are using a borane-based reagent or aggressive catalytic hydrogenation conditions, consider switching to a milder and more chemoselective system like SnCl₂·2H₂O or Fe/NH₄Cl.[1][5][8]
-
Reaction Conditions: Over-reduction can also be a result of prolonged reaction times or excessive temperatures.[2] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
Catalyst Selection: In catalytic hydrogenation, the choice of catalyst is crucial. Pd/C can sometimes lead to the reduction of other functional groups. Using a less active catalyst or a modified one, such as sulfided Pt/C, can enhance selectivity for the nitro group.[1]
Problem 3: Difficult Product Isolation and Purification
Challenges in isolating the final product can arise from the work-up procedure or the presence of persistent impurities.
-
Work-up for Metal-Based Reductions: When using metal-based reducing agents like SnCl₂, the work-up typically involves basification to precipitate metal salts.[1][5] It is crucial to adjust the pH carefully to ensure complete precipitation and to avoid the product being trapped in the solid. The resulting amine product is then extracted into an organic solvent.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
III. Experimental Protocols
Below are detailed, step-by-step methodologies for two common and effective methods for the reduction of this compound.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly reliable for the selective reduction of aromatic nitro groups in the presence of ketones and nitriles.[1][5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method offers a milder alternative to high-pressure hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or Ethanol)
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
IV. Data Summary
The following table summarizes typical reaction conditions for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity Notes |
| Metal-Acid | SnCl₂·2H₂O | Ethanol | 70-80 | 1-3 | Excellent for nitro over ketone and nitrile.[1][5] |
| Metal-Acid | Fe/NH₄Cl | Ethanol/Water | Reflux | 2-6 | Good selectivity, cost-effective. |
| CTH | Pd/C, HCOONH₄ | Methanol | Reflux | 1-3 | Generally good selectivity, but ketone reduction is possible.[1] |
| Catalytic Hydrogenation | H₂, Pt/C | Methanol | Room Temp - 50 | 4-12 | Can be selective, but requires careful optimization.[5] |
V. References
-
Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]
-
Sár, C. P., Kálai, T., Bárácz, N. M., Jerkovich, G., & Hideg, K. (1995). Selective Reduction of Nitrones and Nitroxides to Functionalized Secondary Amines. Synthetic Communications, 25(19), 2977-2984. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
ChemBK. (2024). 2-Amino-5-acetylbenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. U.S. National Library of Medicine. Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. chembk.com [chembk.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Benzonitrile Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic transformations involving benzonitrile derivatives. The question-and-answer format is designed to directly address specific experimental challenges, offering explanations grounded in chemical principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Detailed Troubleshooting Guides & Protocols
-
References
Frequently Asked Questions (FAQs)
Q1: My benzonitrile hydrolysis to benzoic acid is sluggish or incomplete. What are the likely causes and how can I fix it?
A: Incomplete hydrolysis of benzonitriles is a common issue that can often be traced back to reaction conditions or the nature of the substrate itself. The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through a benzamide intermediate.[1][2] Both steps, the hydration of the nitrile to the amide and the subsequent hydrolysis of the amide, can be rate-limiting.
-
Influence of Substituents: The electronic nature of the substituents on the aromatic ring plays a critical role. Electron-withdrawing groups (EWGs) at the para-position generally facilitate the initial nucleophilic attack on the nitrile carbon, accelerating the reaction.[3][4] Conversely, electron-donating groups (EDGs) can slow down the hydrolysis rate.
-
Reaction Conditions:
-
Acid vs. Base Catalysis: Both acidic and basic conditions can be employed for hydrolysis.[5] For substrates with acid-labile functional groups, basic hydrolysis (e.g., using NaOH or KOH) is preferred. For base-sensitive substrates, strong acid catalysis (e.g., H₂SO₄ or HCl) is the better choice.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux) and extended reaction times to drive them to completion. If you observe a stalled reaction, consider increasing the temperature or prolonging the reaction time.
-
Solvent: The choice of solvent is crucial. For basic hydrolysis, co-solvents like ethanol or ethylene glycol can be used to improve the solubility of the benzonitrile derivative.
-
Troubleshooting Flowchart for Incomplete Hydrolysis
A decision-making workflow for troubleshooting incomplete benzonitrile hydrolysis.
Q2: During the reduction of my substituted benzonitrile to a benzylamine, I'm observing significant amounts of side products like the corresponding imine and secondary amines. How can I improve the selectivity for the primary amine?
A: The formation of imines and secondary amines during the reduction of benzonitriles is a well-documented challenge.[6][7] This occurs because the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine. Over-reduction can also sometimes lead to the formation of toluene.[6]
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a common and effective method.[3] The choice of catalyst is critical. Nickel-based catalysts, for instance, have shown high selectivity towards the primary amine.[8] Palladium on carbon (Pd/C) is also widely used, but reaction conditions need to be carefully controlled.[3]
-
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are very effective for this transformation.[4]
-
-
Reaction Conditions to Enhance Selectivity:
-
Temperature and Pressure: In catalytic hydrogenation, lower temperatures and pressures generally favor the formation of the primary amine.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like methanol have been shown to yield high selectivity for the primary amine with certain catalysts.[8]
-
Additives: In some cases, the addition of ammonia or a primary amine to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.
-
| Reducing Agent | Common Side Products | Key Considerations for Selectivity |
| Catalytic Hydrogenation (e.g., Ni/SiO₂, Pd/C) | Secondary amines, imines, toluene | Optimize temperature, pressure, and solvent. Ni-based catalysts can offer high selectivity.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | Generally high selectivity | Requires anhydrous conditions and careful workup. |
Q3: My Grignard reaction with a benzonitrile derivative is giving a low yield of the expected ketone. What are the common pitfalls?
A: The reaction of a Grignard reagent with a benzonitrile derivative is a classic method for synthesizing ketones.[9][10] However, the success of this reaction is highly sensitive to the experimental setup and the nature of the reactants. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the ketone during aqueous workup.[9][11]
-
Strict Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water.[12] Ensure all glassware is flame-dried and all solvents are rigorously dried.
-
Substituent Effects: Sterically hindered benzonitriles or Grignard reagents can lead to slower reaction rates and lower yields.
-
Double Addition: While less common than with other carbonyl compounds, it is possible for a second equivalent of the Grignard reagent to add to the intermediate imine, leading to the formation of a tertiary carbinamine.[9] This is more likely to occur at higher temperatures.
-
Workup: The hydrolysis of the intermediate imine should be performed carefully, typically with a mild acid, to avoid unwanted side reactions.
Q4: I'm struggling to purify my benzonitrile derivative. What are the recommended general purification strategies?
A: The purification of benzonitrile derivatives depends on their physical properties and the nature of the impurities.
-
Distillation: For liquid benzonitriles, vacuum distillation is often the most effective method for removing non-volatile impurities.[13] It is important to note that distillation from calcium hydride (CaH₂) can cause some decomposition.[13]
-
Crystallization: If the benzonitrile derivative is a solid, recrystallization from a suitable solvent is a powerful purification technique.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel or alumina is a versatile option.
-
Washing: Isonitriles, which can be present as impurities, can be removed by washing with concentrated HCl.[13] Amines can also be removed by this treatment. Subsequent washing with a dilute base like Na₂CO₃ can remove acidic impurities.
Q5: What are the best analytical techniques to monitor the progress of my reaction involving a benzonitrile derivative?
A: Real-time monitoring of your reaction is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that can be used to accurately determine the conversion of the starting material and the formation of products and byproducts.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile benzonitrile derivatives, GC-MS is an excellent tool for both separation and identification of reaction components.[17][18]
-
Infrared (IR) Spectroscopy: The strong, sharp absorption of the nitrile group (-C≡N) around 2220-2260 cm⁻¹ is a key diagnostic peak. The disappearance of this peak can be used to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the starting material, intermediates, and the final product, providing detailed structural information.[17]
Detailed Troubleshooting Guides & Protocols
Troubleshooting Incomplete Benzonitrile Hydrolysis
Problem: Low yield of benzoic acid from the hydrolysis of a substituted benzonitrile.
Initial Assessment Workflow
A systematic approach to diagnosing and resolving low yields in benzonitrile hydrolysis.
Protocol: Acid-Catalyzed Hydrolysis of 4-Chlorobenzonitrile [3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzonitrile (1.0 eq) and a 10 M aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The evolution of ammonia gas can be tested with moist pH paper.[3]
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture over ice.
-
Isolation: The product, 4-chlorobenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it under vacuum. The product can be further purified by recrystallization.
Optimizing Selectivity in Benzonitrile Reduction to Primary Amines
Problem: Formation of secondary amine byproducts during the catalytic hydrogenation of a benzonitrile derivative.
Experimental Protocol: Selective Hydrogenation of 4-Methoxybenzonitrile [3]
-
Catalyst Preparation: In a high-pressure reaction vessel, suspend 10% palladium on carbon (10 wt %) in ethanol.
-
Substrate Addition: Add a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and flush it with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.
-
Purification: The product can be purified by distillation or by crystallization of its hydrochloride salt.
Maximizing Ketone Yield in Grignard Reactions with Benzonitriles
Problem: Low yield of the desired ketone from the reaction of a Grignard reagent with a benzonitrile derivative.
Key Considerations for Maximizing Yield
| Parameter | Recommendation | Rationale |
| Glassware and Solvents | Flame-dry all glassware under vacuum. Use anhydrous solvents. | Grignard reagents are highly sensitive to moisture and protic impurities.[12] |
| Temperature | Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent. | Helps to control the reaction rate and minimize side reactions, such as double addition. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | Ensures complete conversion of the benzonitrile. |
| Workup | Quench the reaction with a saturated aqueous solution of NH₄Cl or a dilute acid at a low temperature. | Hydrolyzes the intermediate imine to the ketone while minimizing potential side reactions. |
References
- Benzonitrile - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- How can I purify impure benzonitrile? (2017).
- BENZONITRILE. (n.d.).
- BENZONITRILE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- BENZONITRILE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
- Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. (2025). ACS Sustainable Chemistry & Engineering.
- ICSC 1103 - BENZONITRILE. (2021). ILO and WHO.
- 500720 benzonitrile safety data sheet. (2015).
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Reaction pathways associated with the hydrogenation of benzonitrile... (2021).
- What is the action of Grignard reagent on benzonitrile? (2023). Krayonnz.
- Write reaction showing conversion of Benzonitrile into benzoic acid... (2024). Filo.
- EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. (n.d.). Homework.Study.com.
- The benzonitrile is treated with grignard reagents followed by hydrolysis to give a compound A, which gives yellow coloration when treated with a reagent. This test is. (n.d.). Allen.
- HPLC Methods for analysis of Benzonitrile. (n.d.).
- Benzonitrile-impurities. (n.d.).
- Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (n.d.).
- Comparative reactivity of Benzonitrile and other arom
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
- Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Cengage.
- Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. (n.d.). Benchchem.
- PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. (n.d.). IJCRT.org.
- Benzonitrile. (n.d.). Wikipedia.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
- Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Pharmaffiliates Benzonitrile-impurities. (n.d.).
- Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. (n.d.). Autech Industry Co., Limited.
- Grignard Reaction, Mechanism, Reagent and Che
- The Chemistry of Benzonitrile: Properties, Production, and Market Insights. (n.d.). Autech Industry Co., Limited.
- Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. (n.d.). NIH.
- What is the reaction of Grignard reagent with nitriles? (2018). Quora.
- Synthesis of benzonitriles from substituted benzoic acid. (n.d.).
- The von Richter Reaction. V. Evidence that Benzonitrile and Benzamide Derivatives are not Intermediates. The Mechanism of the Reaction. (n.d.). The Journal of Organic Chemistry.
- Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis. (2025). Autech Industry Co., Limited.
Sources
- 1. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Krayonnz : Social Learning Network [krayonnz.com]
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- 15. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 16. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijcrt.org [ijcrt.org]
Impact of solvent choice on the reactivity of 5-Acetyl-2-nitrobenzonitrile
Welcome to the technical support guide for 5-Acetyl-2-nitrobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances associated with this versatile intermediate. The reactivity of this compound is profoundly influenced by the choice of solvent, a parameter that can dictate reaction success, yield, and purity. This guide provides in-depth, field-proven insights into making informed solvent selections and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that dictate its reactivity and how does a solvent play a role?
A1: this compound possesses three key functional groups on a benzene ring: a nitrile (-CN), a nitro (-NO₂), and an acetyl (-COCH₃) group.[1]
-
Electron-Withdrawing Nature: The nitro and nitrile groups are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the position ortho to the nitro group.[2][3][4]
-
Reducible Nitro Group: The nitro group is readily reduced to an amine (-NH₂), providing a pathway to synthesize 5-Acetyl-2-aminobenzonitrile, a valuable building block for various heterocyclic compounds and pharmaceuticals.[5][6][7][8]
-
Reactive Acetyl Group: The acetyl group can participate in various reactions, such as condensations, though its reactivity is secondary to the nitro group and the activated aromatic ring.[9][10]
The Role of the Solvent: A solvent's primary role extends beyond simply dissolving reactants. It can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and even changing the course of a reaction.[11] For this compound, the solvent's polarity, proticity (ability to donate a hydrogen bond), and coordinating ability are critical.
Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction?
A2: The choice between a polar protic solvent (e.g., ethanol, water, acetic acid) and a polar aprotic solvent (e.g., DMF, DMSO, THF, acetonitrile) is critical and depends entirely on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents are strongly recommended. SNAr reactions often involve an anionic nucleophile. Polar aprotic solvents can solvate the accompanying cation but leave the nucleophile relatively "bare" and highly reactive. In contrast, polar protic solvents form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity and the overall reaction rate.[12][13][14]
-
For Reduction of the Nitro Group: The choice is more varied.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): Polar protic solvents like ethanol or methanol are common.[15] Tetrahydrofuran (THF) is also an excellent choice due to its ability to dissolve hydrogen well.[16]
-
Metal-based Reductions (e.g., Fe/NH₄Cl, SnCl₂): Mixtures of polar protic solvents and water (e.g., ethanol/water) are frequently used to dissolve the starting material and the inorganic salts.[8][15]
-
Q3: My this compound has poor solubility in common solvents. What should I do?
A3: Poor solubility is a common challenge that can prevent a reaction from proceeding.[16]
-
Solvent Screening: First, conduct small-scale solubility tests in a range of solvents. Given the polar nature of the molecule, polar solvents are a good starting point. Consider solvents like DMF, DMSO, NMP, or THF.
-
Use a Co-Solvent System: If a single solvent doesn't work, a mixture can be effective. For instance, if your reactant is soluble in THF but your reagent is only soluble in water, a THF/water mixture might be appropriate, provided the reagents are stable to both.
-
Gentle Heating: Increasing the temperature can often improve solubility. However, be cautious, as higher temperatures can also lead to side reactions or decomposition.[10] Always check the thermal stability of your reactants and the boiling point of your solvent.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase where the reactants have low mutual solubility, a phase-transfer catalyst can be used to shuttle the reactive species across the phase boundary.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no conversion in a Nucleophilic Aromatic Substitution (SNAr) reaction.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incorrect Solvent Choice | You are using a protic solvent like ethanol or methanol. | Switch to a polar aprotic solvent such as DMF or DMSO . These solvents enhance the nucleophilicity of your reagent.[4][10] |
| Insufficient Activation | The nucleophile is too weak for the conditions. | Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used if your nucleophile is neutral (like an amine or alcohol) to deprotonate it in situ.[4] |
| Low Reaction Temperature | The reaction is being run at room temperature. | SNAr reactions often require heating. Gradually increase the temperature to 80-100 °C and monitor the reaction by TLC or LC-MS.[4] |
| Poor Solubility | The starting material is not fully dissolved. | See FAQ Q3. Consider using a stronger polar aprotic solvent like NMP or using a co-solvent. |
Problem 2: Incomplete reduction of the nitro group to an amine.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning/Inactivity (for Catalytic Hydrogenation) | The reaction stalls after some initial conversion. | Ensure the starting material and solvent are free from impurities (especially sulfur or halide compounds). If using Pd/C, ensure adequate stirring to prevent hydrogen starvation, which can form catalyst-poisoning intermediates.[16] Consider using a fresh batch of catalyst. |
| Insufficient Reducing Agent | TLC/LC-MS shows remaining starting material after the expected reaction time. | For metal-based reductions (e.g., Fe, SnCl₂), ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents).[15] |
| Poor Solubility of Starting Material | A heterogeneous mixture is observed with little change. | Find a solvent or solvent system that dissolves the nitro compound, even if it requires heating. For catalytic hydrogenations, THF is a good option. For metal reductions, ethanol/water or ethanol/acetic acid mixtures can be effective.[15][16] |
| Formation of Intermediates | You observe new spots on TLC that are neither starting material nor the desired amine. | Incomplete reduction can sometimes lead to hydroxylamine or azo compounds.[17] Ensure sufficient reducing agent and reaction time. For catalytic hydrogenation, ensure positive hydrogen pressure is maintained. |
Problem 3: Formation of unexpected side products.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Reaction with Solvent | You are using a nucleophilic solvent (e.g., an alcohol) under basic conditions at high temperatures. | The solvent may compete with your intended nucleophile. If possible, switch to a non-nucleophilic solvent like DMF, DMSO, or THF. |
| Hydrolysis of Nitrile Group | You are running the reaction under strongly acidic or basic conditions, especially in the presence of water at high temperatures. | The nitrile group can hydrolyze to an amide or carboxylic acid. Buffer the reaction conditions if possible, or minimize reaction time and temperature. |
| Acetyl Group Reactivity | You observe byproducts related to the acetyl group (e.g., from aldol condensation). | This is more likely under strongly basic conditions. Use a milder base or lower the reaction temperature. |
Solvent Selection Summary & Protocols
The following table provides a summary of recommended solvents for the primary transformations of this compound.
| Reaction Type | Recommended Solvents | Solvent Type | Rationale & Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP, Acetonitrile | Polar Aprotic | Maximizes nucleophile reactivity by avoiding hydrogen bonding.[12][14] DMSO and NMP have higher boiling points for reactions requiring more heat. |
| Catalytic Hydrogenation (Nitro Reduction) | Ethanol, Methanol, Ethyl Acetate, THF | Polar Protic & Aprotic | Common choices for hydrogenation. THF offers excellent hydrogen solubility.[16] Ensure catalyst is filtered properly (e.g., through Celite®) post-reaction.[15] |
| Metal/Acid Reduction (Nitro Reduction) | Ethanol/Water, Acetic Acid, Ethanol/Acetic Acid | Polar Protic Mixtures | Solubilizes both the organic starting material and the inorganic reagents (e.g., metal salts). Acetic acid can serve as both a solvent and the acid source.[15] |
Experimental Protocol 1: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
This protocol describes a standard method for reducing this compound to 5-Acetyl-2-aminobenzonitrile using Palladium on carbon (Pd/C).
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (1-5 mol%)
-
Solvent (e.g., Ethanol or THF)
-
Hydrogen gas source (balloon or pressure vessel)
-
Celite® for filtration
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Repeat this purge cycle 2-3 times.
-
Maintain a positive pressure of hydrogen (e.g., a balloon or ~50 psi in a pressure vessel).[15]
-
Stir the reaction mixture vigorously at room temperature. Note: These reactions can be exothermic; monitor the temperature.[16]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Acetyl-2-aminobenzonitrile, which can be purified further if necessary.
Diagrams
Caption: Decision workflow for selecting an appropriate solvent system.
References
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. - Journal of the Chemical Society, Perkin Transactions 2
- Buy 4-Acetyl-2-hydroxy-5-nitrobenzonitrile. - Smolecule
- This compound. - CymitQuimica
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. - University of California, Santa Barbara
- This compound | 223726-10-1. - ChemicalBook
- 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8. - Benchchem
- 5-Acetyl-2-aminobenzonitrile | 33720-71-7 | FA17059. - Biosynth
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. - Scilit
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. - AJPO Journals
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- A new reagent for selective reduction of nitro group. - NIScPR Online Periodicals Repository
- Reduction of nitro compounds. - Wikipedia
- 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865. - PubChem
- 5-Acetyl-2-aminobenzonitrile | C9H8N2O | CID 10866627. - PubChem
- What method can be used for reduction of aryl nitro group?
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. - Benchchem
- 5-Acetyl-2-aminobenzonitrile | CAS 33720-71-7. - Santa Cruz Biotechnology
- 5-Acetyl-2-aminobenzonitrile | 33720-71-7. - Benchchem
- Amine synthesis by nitro compound reduction. - Organic Chemistry Portal
- Effects of solvent polarity on the acid dissociation constants of benzoic acids. - PubMed
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. - Benchchem
- 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. - Benchchem
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HPLC and column chromatography methods for purifying 5-Acetyl-2-nitrobenzonitrile
Welcome to the dedicated technical support guide for the chromatographic purification of 5-Acetyl-2-nitrobenzonitrile. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance to navigate the complexities of purifying this polar aromatic compound. Here, we move beyond generic protocols to offer field-proven insights and systematic troubleshooting strategies for both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography.
Understanding the Molecule: this compound
Before diving into purification methodologies, a foundational understanding of the target molecule's chemical characteristics is paramount. This compound possesses a unique combination of functional groups that dictate its chromatographic behavior:
-
Aromatic Benzene Ring: Provides a nonpolar backbone and potential for π-π interactions with specific stationary phases.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity.
-
Acetyl Group (-COCH₃): A moderately polar ketone functionality.
-
Nitrile Group (-CN): A polar group that can engage in dipole-dipole interactions.
The collective effect of these functionalities renders this compound a polar molecule, necessitating careful consideration of stationary and mobile phase selection for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its high polarity, which can lead to poor retention on standard reversed-phase HPLC columns and strong adsorption to silica gel in normal-phase column chromatography. This can result in issues like broad peaks, tailing, and in some cases, irreversible binding to the stationary phase.
Q2: Which chromatographic technique is better for this compound, HPLC or column chromatography?
A2: The choice depends on the scale and desired purity. For high-purity analysis and small-scale purification (milligram to gram scale), HPLC is superior due to its higher resolution and efficiency. For larger scale purification (multi-gram to kilogram), flash column chromatography is more practical and cost-effective, though it may require more careful method development to achieve high purity.
Q3: How should I choose a solvent to dissolve my crude this compound for purification?
A3: Based on its polar nature, solvents like ethyl acetate, acetone, and acetonitrile are good starting points for solubility tests.[1] For reversed-phase HPLC, it is ideal to dissolve the sample in the mobile phase to avoid peak distortion. For column chromatography, a solvent that provides good solubility but is slightly less polar than the elution solvent is often used for loading the sample.
Q4: Can this compound degrade during purification?
A4: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2] It is advisable to perform a quick stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to see if any new spots appear.
High-Performance Liquid Chromatography (HPLC) Purification Guide
HPLC is the preferred method for achieving high purity of this compound. A reversed-phase method is generally a good starting point.
Recommended Starting HPLC Method
This protocol is based on a method for the closely related compound 2-Methoxy-5-nitrobenzonitrile and serves as an excellent starting point for method development.[3]
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., ODS-3), 5 µm, 4.6 x 250 mm | Provides good retention for moderately polar to nonpolar compounds. The long carbon chains interact with the benzene ring. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid helps to protonate any free silanol groups on the silica backbone of the column, which can reduce peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 30-70% B over 20 minutes | A gradient elution is recommended to effectively elute the polar compound while also separating it from less polar impurities.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong UV absorbance. |
| Injection Volume | 5-20 µL | Dependent on sample concentration. |
HPLC Method Development Workflow
Caption: A stepwise workflow for developing an HPLC purification method.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with acidic silanol groups on the column.[5] - Column overload. | - Ensure the mobile phase is acidified (e.g., with 0.1% phosphoric or formic acid). - Reduce the sample concentration or injection volume.[6] |
| Poor Retention (Elutes too early) | - The mobile phase is too strong (too much organic solvent). | - Decrease the initial percentage of acetonitrile in your gradient. - Consider a more polar stationary phase like an embedded polar group (EPG) column. |
| Broad Peaks | - Extra-column volume. - Low flow rate. - Contaminated guard column. | - Use shorter tubing with a smaller internal diameter between the column and detector. - Increase the flow rate. - Replace the guard column.[6] |
| Split Peaks | - Sample solvent incompatible with the mobile phase. - Column void or contamination at the inlet. | - Dissolve the sample in the initial mobile phase. - Reverse flush the column (if permissible by the manufacturer) or replace the column. |
Column Chromatography Purification Guide
For larger quantities, flash column chromatography is the go-to method. The key to success is a well-developed solvent system based on Thin Layer Chromatography (TLC).
Step-by-Step Column Chromatography Protocol
-
TLC Method Development:
-
Goal: Find a solvent system where this compound has an Rf value of approximately 0.2-0.3.[7]
-
Stationary Phase: Use standard silica gel TLC plates.
-
Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point is a 7:3 hexane:ethyl acetate mixture. Adjust the ratio to achieve the target Rf. For very polar impurities, a small amount of methanol might be needed.[8]
-
-
Column Packing:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.
-
Slurry Packing: Create a slurry of the silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous bed without air bubbles.[1]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[9] This technique often leads to better resolution than wet loading.
-
Wet Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the column with a pipette.
-
-
Elution:
-
Isocratic Elution: Use the solvent system determined by TLC to elute the compound. This is simpler but may not be effective for complex mixtures.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This is generally more effective for separating compounds with different polarities.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Column Chromatography Troubleshooting Workflow
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines. BenchChem.
- LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc.
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Restek.
- YouTube. (2025, October 25). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!.
- Mastelf. (2025, January 29).
- University of Rochester Department of Chemistry. (n.d.).
- YouTube. (2022, May 16). HPLC Method Development Step by Step.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- Chemistry LibreTexts. (2022, August 23).
- ElectronicsAndBooks. (n.d.). 3773 399 Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel Aromatic nitro-compounds are important. ElectronicsAndBooks.
- BenchChem. (n.d.).
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. PharmaCores.
- PubMed. (n.d.).
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester.
- MIT OpenCourseWare. (n.d.).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- (n.d.). 6. analytical methods.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- (2025, June 19).
- ResearchGate. (2025, August 9). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.
- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. EPA.
- PMC - NIH. (n.d.).
- Semantic Scholar. (n.d.).
- (n.d.).
- Interchim. (2016, May). Purification: the choice of the column, a key element to increase your productivity. Interchim.
- MDPI. (2025, November 13).
- PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- ResearchGate. (2025, August 7). Investigating the Effect of Chromatographic Conditions on Retention of Organic Acids in Hydrophilic Interaction Chromatography Using a Design of Experiment.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n -Propanol, and Isopropyl Alcohol) | Request PDF.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI.
- PMC - NIH. (n.d.).
- atamankimya.com. (n.d.). ACETONITRILE |.
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Journal of the American Chemical Society. (2025, December 31). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Solubility comparison in acetonitrile. | Download Scientific Diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blogs | Restek [discover.restek.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Scale-Up Synthesis of 5-Acetyl-2-nitrobenzonitrile
Welcome to the Technical Support Center for the synthesis of 5-Acetyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. As your Senior Application Scientist, I've structured this resource to provide not just procedural steps, but also the underlying scientific principles and troubleshooting insights gained from extensive experience with similar aromatic nitration reactions. Our goal is to empower you to anticipate challenges, optimize your process, and ensure a safe and successful scale-up.
I. Foundational Knowledge: The Chemistry of Synthesis
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-acetylbenzonitrile. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a process that is highly exothermic and requires careful control of reaction parameters.
The primary challenge in this synthesis is achieving regioselectivity. The acetyl group is a meta-directing deactivator, while the nitrile group is also a meta-directing deactivator. Therefore, the substitution pattern is not immediately obvious and is influenced by the reaction conditions. The desired product, this compound, requires the nitro group to be introduced ortho to the nitrile and meta to the acetyl group.
II. Prototypical Laboratory-Scale Synthesis Protocol
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not prevalent, the following procedure is a robust starting point derived from analogous nitration of substituted benzonitriles and acetophenones.
Reaction Scheme:
Caption: Electrophilic nitration of 4-acetylbenzonitrile.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 4-Acetylbenzonitrile | 145.16 | 10.0 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 3.5 mL (approx. 1.1 eq) | ~1.1 |
| Crushed Ice | - | 500 g | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate (for extraction) | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reactor Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 4-acetylbenzonitrile (10.0 g) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (3.5 mL) to a small amount of concentrated sulfuric acid (~10 mL) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-acetylbenzonitrile in sulfuric acid over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. A precipitate should form.
-
Work-up: Allow the ice to melt completely. Filter the solid precipitate and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Extraction (Optional): If the product is not a solid or if significant amounts remain in the aqueous layer, extract the filtrate with ethyl acetate. Wash the combined organic layers with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
III. Troubleshooting Guide & FAQs for Scale-Up
Safety First: Managing the Exotherm
Q1: The reaction temperature is difficult to control during the addition of the nitrating mixture, especially at a larger scale. What can I do?
A1: This is a critical and common issue in scaling up nitration reactions, which are highly exothermic.[1]
-
Rate of Addition: The primary method of temperature control is a slow, controlled addition of the nitrating mixture. On a larger scale, this might mean extending the addition time significantly.
-
Efficient Cooling: Ensure your cooling system is adequate for the scale. An ice-salt bath may be insufficient for larger volumes. Consider using a chiller with a circulating cooling fluid.
-
Agitation: Good agitation is crucial to dissipate heat and prevent localized "hot spots" where the temperature can rise rapidly, leading to side reactions or a runaway reaction. Ensure the stirrer is powerful enough and the impeller design is appropriate for the reactor geometry.
-
Dilution: Increasing the volume of the solvent (sulfuric acid in this case) can help to absorb the heat generated. However, this may also slow down the reaction rate and complicate the work-up.
Controlling Impurities: Isomer Formation and Dinitration
Q2: My final product is contaminated with other isomers. How can I improve the regioselectivity?
A2: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. The activating effect of the acetyl group at the meta position and the nitrile at the ortho/para positions can be subtly influenced by temperature.
-
Nitrating Agent: The choice of nitrating agent can affect regioselectivity. While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating agents could be explored, though this would require significant process development.
-
Purification: If isomeric byproducts are unavoidable, focus on an efficient purification strategy. Recrystallization is often effective if the isomers have different solubilities. Column chromatography is another option for more difficult separations.
Q3: I am observing the formation of a dinitrated byproduct. How can I prevent this?
A3: Dinitration occurs when the initial product undergoes a second nitration.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid).
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely by TLC or HPLC.
-
Temperature: Higher temperatures can promote dinitration. Maintaining a low and consistent temperature is key.
Work-up and Purification Challenges
Q4: During the quenching step, the product "oils out" instead of precipitating as a solid. What should I do?
A4: "Oiling out" can make the product difficult to handle and purify.
-
Stirring: Ensure very vigorous stirring during the quench to promote the formation of a fine, filterable solid.
-
Controlled Quench: Instead of pouring the reaction mixture onto ice, consider adding the ice slowly to the reaction mixture, or adding the reaction mixture to a well-stirred ice-water slurry.
-
Extraction: If oiling out is persistent, proceed with an extraction work-up using a suitable organic solvent like ethyl acetate.
Q5: What is the best method to purify the crude this compound at scale?
A5: The choice of purification method depends on the impurity profile and the scale of the synthesis.
-
Recrystallization: This is often the most efficient and cost-effective method for large-scale purification. You will need to perform a solvent screen to find a suitable solvent or solvent pair that provides good recovery and purity. Ethanol, isopropanol, or mixtures with water are good starting points.
-
Slurry Wash: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble can be a simple and effective purification step.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at a large scale. It is typically reserved for high-purity applications or when recrystallization is ineffective.
IV. Process Logic and Workflow Visualization
The following diagram illustrates the key decision points and workflow for the scale-up synthesis of this compound.
Sources
Identifying and minimizing impurities in 5-Acetyl-2-nitrobenzonitrile reactions
Welcome to the technical support guide for 5-Acetyl-2-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide practical, field-tested insights to help you identify and minimize impurities, thereby improving yield, purity, and the overall success of your experimental work.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during the synthesis and manipulation of this compound.
Question 1: My synthesis of this compound from 4-acetylbenzonitrile resulted in a low yield and multiple spots on my TLC plate that are difficult to separate. What's going wrong?
This is a classic issue in the electrophilic nitration of substituted aromatic rings. The primary culprits are typically the formation of regioisomers and over-nitration byproducts.
Root Cause Analysis:
The acetyl group (-COCH₃) and the nitrile group (-CN) are both meta-directing and deactivating. However, the acetyl group is more strongly deactivating. In a typical nitration using a mixture of nitric and sulfuric acid, the nitronium ion (NO₂⁺) will preferentially add to the positions ortho to the nitrile and meta to the acetyl group. While the desired product is this compound, you can also form the undesired 3-acetyl-2-nitrobenzonitrile isomer. Furthermore, harsh conditions can lead to dinitration.
Key Impurities to Suspect:
-
Unreacted Starting Material: 4-acetylbenzonitrile.
-
Regioisomer: 3-acetyl-2-nitrobenzonitrile.
-
Over-nitration Product: Dinitro-acetylbenzonitrile species.
Mitigation Strategies & Protocols:
-
Strict Temperature Control: The rate of nitration is highly temperature-dependent. Maintaining a low temperature is the single most critical factor for minimizing side reactions.[1]
-
Protocol: Begin by dissolving your starting material in concentrated sulfuric acid and cooling the mixture to between -5 and 0°C in an ice-salt bath before the dropwise addition of the nitrating mixture (a pre-chilled solution of nitric and sulfuric acid).[1][2] A temperature rise above 5°C significantly increases the risk of impurity formation.
-
-
Controlled Reagent Addition: Adding the nitrating agent too quickly can create localized "hot spots" and excess nitronium ions, promoting side reactions.
-
Actionable Tip: Use an addition funnel to add the nitrating mixture dropwise over a period of 30-45 minutes, ensuring the internal temperature remains stable.[1]
-
-
Stoichiometry: Use only a slight excess (approx. 1.1-1.2 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.
Purification Protocol: Selective Recrystallization
If isomers have formed, they can often be separated by careful recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or acetic acid.[3]
-
Allow the solution to cool slowly to room temperature. The desired this compound isomer is often less soluble and will crystallize first.
-
Cool further in an ice bath to maximize recovery.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Validation: Check the purity of the crystals and the mother liquor by HPLC or TLC to confirm the separation.
Question 2: I'm reducing the nitro group of this compound to get 2-amino-5-acetylbenzonitrile, but my reaction is sluggish and I'm seeing multiple products by LC-MS. What are these intermediates?
The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates.[4] Incomplete reactions or non-selective reducing agents can lead to a complex product mixture.
Root Cause Analysis:
The reduction pathway is as follows: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). The nitroso and hydroxylamine species are reactive intermediates that can be isolated if the reaction does not go to completion.[4] Additionally, some powerful reducing agents like LiAlH₄ can reduce the acetyl and/or nitrile groups, while catalytic hydrogenation (H₂/Pd-C) could potentially reduce the acetyl group under certain conditions.
Common Impurities & Their Identification:
| Impurity Name | Chemical Formula | Mass Difference from Product | Identification Notes |
| 5-Acetyl-2-hydroxylaminobenzonitrile | C₉H₈N₂O₂ | +16 Da | A common intermediate. Can be unstable. |
| 5-Acetyl-2-nitrosobenzonitrile | C₉H₆N₂O₂ | +14 Da | Another intermediate, often transient.[4] |
| 5-(1-hydroxyethyl)-2-aminobenzonitrile | C₉H₁₀N₂O | +2 Da | Results from the reduction of the acetyl group. |
| Azo Dimer | C₁₈H₁₂N₄O₂ | +172 Da (from product) | Formed by condensation of nitroso and amine/hydroxylamine intermediates, especially with reagents like LiAlH₄.[5] |
Troubleshooting Workflow:
Recommended Protocol: Selective Reduction with Iron
Using metallic iron in an acidic or neutral medium is a mild and effective method that typically avoids over-reduction of other functional groups.[5]
-
In a round-bottom flask, create a slurry of this compound (1 eq) and iron powder (3-5 eq) in a solvent mixture like ethanol/water.
-
Add a small amount of ammonium chloride or acetic acid to activate the iron surface.
-
Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by TLC or HPLC. The reaction is often complete in 1-3 hours.
-
Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate and perform an aqueous workup to isolate the desired 2-amino-5-acetylbenzonitrile.
Question 3: During a reaction under basic conditions, I isolated a byproduct with a mass 17 Da higher than my starting material. What is it and how do I prevent it?
A mass increase of 17 Da (or 18 Da for the protonated species in MS) strongly suggests the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH).
Root Cause Analysis:
Nitriles are susceptible to hydrolysis under both acidic and basic conditions to form carboxylic acids, often proceeding through a primary amide intermediate (-CONH₂).[6][7][8] If your reaction conditions involve aqueous base (like NaOH or K₂CO₃) and heat, this side reaction is highly probable. The acetyl group's ketone can also be hydrolyzed under very strong basic conditions, but nitrile hydrolysis is more common.[9]
Mechanism of Basic Nitrile Hydrolysis:
-
Hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile.
-
A series of proton transfers (from water) converts the C=N bond to a C=O bond, forming the amide intermediate.
-
Further hydroxide attack on the amide carbonyl, followed by loss of ammonia (or an amide anion), yields the carboxylate salt.
-
Acidic workup protonates the carboxylate to give the final carboxylic acid.
Prevention Strategies:
-
Anhydrous Conditions: If possible, conduct your reaction using anhydrous solvents and reagents to eliminate the water required for hydrolysis.
-
Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like cesium carbonate if compatible with your reaction.
-
Temperature and Time: Minimize reaction temperature and time to the greatest extent possible to reduce the rate of the competing hydrolysis reaction.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the nitrile group, though this is often a last resort due to the extra steps involved.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for routine purity checks and impurity identification for this compound and its derivatives?
A multi-technique approach is always best for comprehensive impurity profiling.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is an excellent starting point for separating the non-polar starting material from more polar products and impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. It provides the molecular weight of the components in your mixture, allowing you to quickly hypothesize structures based on expected side reactions.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation of an isolated impurity. It provides detailed information about the chemical environment of each atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities or residual solvents, but less so for the primary, non-volatile components.[12]
Q2: Can the acetyl group interfere with reactions at other positions?
Yes, the acetyl group has two primary electronic and steric effects:
-
Electron-Withdrawing Nature: It deactivates the aromatic ring towards electrophilic substitution (like the initial nitration) and directs incoming electrophiles to the meta position.[14]
-
Acidity of α-Protons: The protons on the methyl of the acetyl group are weakly acidic and can be removed by strong bases, potentially leading to undesired condensation reactions (e.g., aldol condensation) if aldehydes or other ketones are present.
-
Basic Hydrolysis: As mentioned, the acetyl group itself can be susceptible to hydrolysis under harsh basic conditions.[9]
Q3: When synthesizing derivatives from this compound, which functional group is generally most reactive?
The reactivity is highly dependent on the reagents used:
-
For Reduction: The nitro group is almost always the most easily reduced functional group using common reagents like H₂/Pd-C, Fe/acid, or SnCl₂.[5][15]
-
For Nucleophilic Attack: The nitrile carbon is a strong electrophile and is susceptible to attack by strong nucleophiles like Grignard reagents or hydroxide ions.[16]
-
For Nucleophilic Aromatic Substitution (if a leaving group were present): The nitro group is a powerful activating group for SₙAr reactions, making a hypothetical leaving group ortho or para to it highly susceptible to displacement.[17]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Substituted Benzonitriles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced reactivity of benzonitrile derivatives is paramount. These compounds, characterized by a cyano group attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring.[1] These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions.[1] This guide provides a comparative analysis of the reactivity of different substituted benzonitriles in key chemical transformations, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of novel molecules.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of inductive and resonance effects exerted by the substituents on the aromatic ring.[1][2] These electronic effects, in conjunction with steric factors, modulate the electron density at the nitrile group and the aromatic ring, thereby influencing the rates and pathways of chemical reactions.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the aromatic ring and the nitrile group through inductive and/or resonance effects. This generally makes the nitrile carbon more electrophilic and the aromatic ring more susceptible to nucleophilic attack, while deactivating it towards electrophilic attack.[2][3]
-
Electron-Donating Groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. This generally makes the nitrile carbon less electrophilic and the aromatic ring more reactive towards electrophiles.[1][3]
The position of the substituent (ortho, meta, or para) is also critical in determining its effect on reactivity. For instance, resonance effects are most pronounced when the substituent is at the ortho or para position relative to the nitrile group. Steric hindrance from bulky ortho substituents can also play a significant role in dictating reaction outcomes.[4][5]
A quantitative understanding of these electronic effects can be achieved using the Hammett equation , which provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6][7][8] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).[6]
Comparative Reactivity in Key Transformations
The following sections delve into a comparative analysis of the reactivity of substituted benzonitriles in several fundamental organic reactions, supported by experimental data.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid via hydrolysis is a cornerstone transformation in organic synthesis.[1] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.[1][2]
Mechanism and Substituent Effects: In acid-catalyzed hydrolysis, the reaction is initiated by protonation of the nitrile nitrogen, followed by a rate-limiting nucleophilic attack of water on the nitrile carbon.[9] Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[1][2] A Hammett plot for the acid-catalyzed hydration of para-substituted benzonitriles exhibits a positive slope, confirming that EWGs facilitate this transformation.[1]
Experimental Data:
| Substituent (para) | Relative Rate Constant (k_rel) for Acid-Catalyzed Hydrolysis |
| -NO₂ | 5.8 |
| -CN | 4.2 |
| -Br | 1.8 |
| -H | 1.0 |
| -CH₃ | 0.6 |
| -OCH₃ | 0.3 |
Data compiled from principles discussed in cited literature.[1][10]
Interpretation: The data clearly illustrates that strong electron-withdrawing groups like nitro and cyano significantly accelerate the rate of hydrolysis, while electron-donating groups like methyl and methoxy retard the reaction.
Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Benzonitrile Hydrolysis via UV-Vis Spectrophotometry
This protocol provides a method for determining the pseudo-first-order rate constants for the hydrolysis of substituted benzonitriles in a strong acid medium.
Materials:
-
Substituted benzonitrile
-
Concentrated sulfuric acid (e.g., 18.2 M)
-
Deionized water
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Acid Solution: Prepare the desired concentration of sulfuric acid by careful dilution of the concentrated stock. Allow the solution to cool to room temperature.
-
Thermostatting: Place the sulfuric acid solution in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Accurately weigh a small amount of the substituted benzonitrile and dissolve it in the temperature-equilibrated sulfuric acid to initiate the reaction.[2]
-
Spectrophotometric Monitoring: Immediately transfer a sample to a quartz cuvette and place it in the thermostated cell compartment of the UV-Vis spectrophotometer. Record the absorbance spectra at regular time intervals at the wavelength of maximum absorbance for the product (benzamide or benzoic acid).[2]
-
Data Analysis: Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order rate equation: A(t) = A(∞) + (A(0) - A(∞)) * exp(-k_obs * t), where A(t) is the absorbance at time t, A(0) is the initial absorbance, and A(∞) is the final absorbance.[2]
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine is a vital transformation in the synthesis of many biologically active molecules.[1] The efficiency of this reaction is influenced by the choice of reducing agent and the substitution pattern on the benzonitrile.
Mechanism and Substituent Effects: Catalytic hydrogenation is a widely used method for nitrile reduction. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically using a metal catalyst such as palladium, platinum, or nickel. The electronic properties of the substituents can affect the yield of the resulting benzylamines.
Experimental Data:
| Substituent (para) | Yield (%) of Primary Amine (Catalytic Hydrogenation) |
| -OCH₃ | 95 |
| -CH₃ | 92 |
| -H | 88 |
| -Cl | 85 |
| -NO₂ | (Reduction of nitro group also occurs) |
Illustrative yields based on general principles.[1]
Interpretation: Electron-donating groups generally lead to higher yields of the corresponding primary amine in catalytic hydrogenation.[1] For substrates with reducible EWGs like the nitro group, chemoselectivity can be a challenge, as the nitro group is also readily reduced under these conditions.
Workflow for Catalytic Hydrogenation of Substituted Benzonitriles
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison:
-
4-Nitrobenzonitrile vs. Benzonitrile: A benzonitrile ring with a nitro group para to a leaving group will be significantly more reactive towards nucleophiles than a benzonitrile without the additional activating group. The nitro group provides substantial resonance stabilization to the Meisenheimer complex. [1][11]* 2-Chlorobenzonitrile vs. 4-Chlorobenzonitrile: Both isomers are activated towards SNAr. The ortho isomer may experience a slightly different reactivity profile due to potential steric interactions and the proximity of the nitrile group to the reaction center.
-
Benzonitrile with EDGs: The presence of electron-donating groups will deactivate the ring towards nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. [3][12]This is due to the strong electron-withdrawing inductive and resonance effects of the nitrile group, which reduce the nucleophilicity of the aromatic ring.
Regioselectivity:
-
Benzonitrile: Electrophilic attack will predominantly occur at the meta position.
-
Substituted Benzonitriles: The regiochemical outcome of EAS on a substituted benzonitrile depends on the combined directing effects of the cyano group and the other substituent.
-
Activating, ortho,para-directing group (e.g., -OCH₃) vs. deactivating, meta-directing group (-CN): In a compound like 4-methoxybenzonitrile, the powerful activating and ortho,para-directing methoxy group will dominate, directing the incoming electrophile to the positions ortho to the methoxy group (i.e., meta to the cyano group).
-
Deactivating, ortho,para-directing group (e.g., -Cl) vs. deactivating, meta-directing group (-CN): In a compound like 4-chlorobenzonitrile, the directing effects are more complex. The meta-directing effect of the cyano group and the ortho,para-directing (but deactivating) effect of the chlorine atom will lead to a mixture of products.
-
Conclusion
The reactivity of substituted benzonitriles is a rich and multifaceted area of study, with profound implications for synthetic chemistry and drug discovery. A thorough understanding of the electronic and steric effects of substituents allows for the rational design of synthetic routes and the fine-tuning of molecular properties. By leveraging the principles outlined in this guide, researchers can better predict and control the outcomes of reactions involving these versatile building blocks. The provided experimental data and protocols serve as a practical starting point for further investigation and application in the laboratory.
References
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- Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed.
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- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate.
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- Nucleophilic Aromatic Substitution. Chemistry Steps.
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- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Introduction: The Central Role of Benzonitriles in Modern Chemistry
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles
Substituted benzonitriles are not merely organic molecules; they are pivotal building blocks in the landscape of modern chemical and pharmaceutical sciences. The nitrile functional group, with its unique electronic properties and versatile reactivity, serves as a crucial intermediate in the synthesis of a vast array of compounds, including pharmaceuticals, herbicides, dyes, and advanced polymers.[1] Molecules bearing the benzonitrile motif are found in top-selling drugs such as the anti-cancer agent Letrozole and the anti-HIV drug Rilpivirine.[1]
Given their importance, the efficient and selective synthesis of substituted benzonitriles is a topic of continuous development and optimization. The choice of synthetic route is a critical decision in any research or development program, dictated by factors such as the availability of starting materials, functional group tolerance, reaction scalability, and economic viability. This guide provides an in-depth comparison of the most prevalent and field-proven methods for benzonitrile synthesis, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Method 1: The Sandmeyer Reaction - A Classic Route from Aryl Amines
First discovered by Traugott Sandmeyer in 1884, this reaction remains a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups, including nitriles.[2][3] It is a reliable method for introducing a cyano group onto an aromatic ring when the corresponding aniline is readily available.[4]
Expertise & Experience: The Underlying Mechanism
The Sandmeyer reaction proceeds via a two-step sequence. The first step is the diazotization of a primary aromatic amine using nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a highly reactive aryldiazonium salt.
The second, and defining, step is the copper(I) cyanide-catalyzed decomposition of the diazonium salt. This is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then reacts with the cyanide ligated to a copper(II) species to form the desired benzonitrile and regenerate the copper(I) catalyst.[2] The detection of biaryl byproducts lends strong support to this radical mechanism.[2]
Caption: The Sandmeyer reaction mechanism for benzonitrile synthesis.
Experimental Protocol: General Synthesis of Benzonitrile
This protocol is a generalized representation. Specific substrate and scale will necessitate optimization.
-
Diazotization: Dissolve the substituted aniline in aqueous hydrochloric or sulfuric acid in a flask equipped with a mechanical stirrer and thermometer. Cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification: Wash the combined organic extracts with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water.[5] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude benzonitrile can be purified by distillation or chromatography.[5]
Method 2: Cyanation of Aryl Halides - From Benchtop to Industrial Scale
The direct displacement of a halogen from an aromatic ring with a cyanide source is one of the most versatile and widely applied strategies for synthesizing benzonitriles. This approach has evolved from harsh, classical conditions to sophisticated, mild catalytic systems.
A. The Rosenmund-von Braun Reaction
This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures (150-250 °C) in a high-boiling polar solvent like DMF or pyridine.[6][7]
Mechanism Insights: The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.[8]
Causality Behind Choices: The high reaction temperature is necessary to overcome the activation energy for the cleavage of the aryl-halide bond.[6] The use of polar aprotic solvents helps to dissolve the copper cyanide salt and facilitate the reaction. However, these harsh conditions limit the reaction's compatibility with sensitive functional groups.[6] Recent modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80-120 °C).[6]
Caption: Proposed mechanism for the Rosenmund-von Braun reaction.
B. Palladium- and Nickel-Catalyzed Cyanation
Modern organic synthesis has largely shifted towards transition-metal-catalyzed methods, which offer milder conditions, broader substrate scope, and greater functional group tolerance. Palladium and nickel catalysts are particularly effective for the cyanation of aryl halides, triflates, and other pseudo-halides.[9][10]
Expertise & Experience: These reactions operate via a catalytic cycle.
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the aryl-halide bond to form a Pd(II) or Ni(II) intermediate.
-
Transmetalation/Ligand Exchange: The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) exchanges the halide on the metal center with a cyano group. The choice of cyanide source is critical; less toxic and more stable reagents like zinc cyanide or potassium ferrocyanide are now preferred over alkali metal cyanides to avoid catalyst poisoning and the generation of HCN gas.[10][11]
-
Reductive Elimination: The aryl and cyano groups couple and are eliminated from the metal center, forming the benzonitrile product and regenerating the active M(0) catalyst.
The choice of ligand (e.g., phosphines like dppf) is crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.[10]
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed cyanation.
Method 3: Dehydration of Benzamides
The conversion of a primary amide to a nitrile via dehydration is a conceptually straightforward and effective transformation, particularly when the benzamide starting material is readily accessible.
Principle & Reagent Choice
This reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂). A variety of dehydrating agents can be employed, with common choices including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and ethyl dichlorophosphate.[5][12][13]
Causality Behind Choices: The choice of reagent dictates the reaction conditions. Strong, aggressive reagents like P₂O₅ often require heating and can be challenging to handle.[14][15] Milder systems, such as using ethyl dichlorophosphate with a base like DBU, can be performed at room temperature, offering better compatibility with sensitive substrates.[13] Microwave-assisted dehydration with P₂O₅ has been shown to dramatically reduce reaction times and improve yields.[14]
Experimental Protocol: Dehydration of Benzamide with P₂O₅
-
Setup: In a dry round-bottom flask, thoroughly mix the benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5 is typical).[5] Equip the flask for simple distillation.
-
Reaction: Heat the mixture. The reaction is often exothermic. The benzonitrile product will begin to distill as it is formed.
-
Collection: Collect the distillate.
-
Purification: The crude product can be washed with a dilute sodium carbonate solution and then water to remove acidic impurities before final purification by redistillation.[5]
Method 4: Ammoxidation of Substituted Toluenes
For the large-scale industrial production of benzonitrile and its derivatives, the ammoxidation of toluene is the dominant method.[16] This gas-phase catalytic reaction is a highly atom-economical process.
Principle and Industrial Insight
The process involves reacting a substituted toluene with ammonia (NH₃) and air (as the oxygen source) at high temperatures (300-500 °C) over a mixed metal-oxide catalyst.[17][18] Vanadium-based catalysts, often in combination with other metals like chromium, antimony, or molybdenum on a support like alumina or silica, are commonly used.[18][19]
Trustworthiness: This method is not typically performed in a laboratory setting due to the requirement for specialized high-temperature and high-pressure reactors. However, its industrial significance is immense. The reaction proceeds in a fluidized-bed reactor, and the gaseous product stream is cooled to condense the benzonitrile and water.[20] The high selectivity (up to 99%) and yield (>90%) make this the most cost-effective route for producing bulk quantities of simple benzonitriles.[16][17]
Caption: Simplified workflow for the industrial ammoxidation of toluene.
Comparative Summary of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages | Scale |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, CuCN | 0 - 60 °C | Utilizes readily available anilines; reliable classical method.[4] | Stoichiometric copper; N₂ gas evolution; potential side reactions.[2] | Lab |
| Rosenmund-von Braun | Aryl Halide | CuCN (stoichiometric) | 150 - 250 °C | Direct conversion of aryl halides.[7] | Harsh conditions; high temperatures; difficult purification.[6][8] | Lab / Pilot |
| Pd/Ni-Catalyzed | Aryl Halide/Triflate | Pd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | 70 - 120 °C | Mild conditions; broad substrate scope; catalytic metal use.[10][11] | Catalyst/ligand cost and sensitivity; requires inert atmosphere. | Lab / Production |
| Dehydration | Benzamide | P₂O₅, POCl₃, SOCl₂ | Room Temp to Reflux | Simple concept; good for available amides.[13] | Requires stoichiometric, often harsh, dehydrating agents.[5] | Lab |
| Ammoxidation | Toluene derivative | NH₃, O₂ (Air), metal oxide catalyst | 300 - 500 °C | Highly economical; atom-efficient; high yield and selectivity.[16][17] | Requires specialized industrial equipment; not for lab scale. | Industrial |
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of substituted benzonitriles is a well-developed field with multiple robust methodologies. The optimal choice is dictated by the specific goals of the synthetic campaign.
-
For small-scale, exploratory synthesis where an aniline precursor is on hand, the Sandmeyer reaction offers a time-tested and dependable route.
-
When starting from aryl halides, modern palladium- or nickel-catalyzed cyanations are generally superior to the classical Rosenmund-von Braun reaction, providing milder conditions and broader applicability, making them the workhorse for medicinal and process chemistry research.
-
The dehydration of benzamides serves as a valuable alternative, especially if the amide is a more accessible precursor than the corresponding halide or amine.
-
For the bulk, commercial production of foundational benzonitriles, ammoxidation is unparalleled in its efficiency and economic favorability.
As a senior application scientist, I advise a thorough evaluation of starting material availability, required scale, functional group compatibility, and safety considerations when selecting a synthetic protocol. Each method described herein is a powerful tool in the chemist's arsenal, and understanding the causality behind each experimental choice is key to successful and efficient synthesis.
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A Definitive Guide to the Structural Validation of 5-Acetyl-2-nitrobenzonitrile Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D NMR (¹H and ¹³C) provides a foundational overview, complex substitution patterns and subtle isomeric differences in molecules like 5-Acetyl-2-nitrobenzonitrile demand a more powerful and definitive analytical approach. Overlapping signals and the absence of proton reporters on quaternary carbons in 1D spectra can lead to ambiguity, making robust validation challenging.[1][2][3]
This guide provides an in-depth, experimentally-grounded methodology for the structural elucidation of this compound. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a synergistic combination of 2D NMR techniques—COSY, HSQC, and HMBC—creates a self-validating system for absolute structural confirmation.
The Analytical Challenge: this compound
This compound (C₉H₆N₂O₃, MW: 190.16 g/mol ) is a substituted aromatic compound featuring three distinct functional groups: a nitrile (-CN), a nitro (-NO₂), and an acetyl (-COCH₃) group.[4][5] The relative positions of these substituents are critical to its chemical properties and reactivity. Our objective is to definitively prove the 1,2,5-substitution pattern on the benzene ring.
Figure 1: Proposed Structure of this compound with Atom Numbering
Caption: Atom numbering for spectral assignment.
Part 1: The 2D NMR Toolkit - Principles and Rationale
To solve this structural puzzle, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of connectivity information, and together they allow for the complete assembly of the molecular structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, which typically occurs between protons separated by two or three bonds (e.g., on adjacent carbons).[6][7][8][9] The resulting spectrum displays cross-peaks between correlated protons, allowing us to map out the proton spin systems within the molecule. For our target, COSY is essential for establishing the connectivity of the aromatic protons.[10]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals all direct, one-bond correlations between protons and the carbons they are attached to.[11][12][13] Each cross-peak in an HSQC spectrum definitively links a specific proton signal to a specific carbon signal.[14][15] This is the most reliable way to assign protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects long-range correlations between protons and carbons, typically over two to four bonds.[16][17][18][19] Crucially, this allows us to "see" connections to and from quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[20] This experiment will be the key to placing the nitrile, nitro, and acetyl groups correctly on the aromatic ring.
Experimental Workflow
The logical flow of experiments is designed to build the structure piece by piece, from local proton environments to the complete carbon framework.
Caption: Workflow for 2D NMR-based structural validation.
Part 2: Predicted Data & Experimental Protocols
Before analyzing the 2D spectra, we must predict the 1D spectra based on known substituent effects. The nitro and cyano groups are strongly electron-withdrawing, deshielding nearby protons and carbons, while the acetyl group is moderately electron-withdrawing.
Predicted ¹H and ¹³C Chemical Shifts
| Atom | Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| H3 | CH | ~8.4 - 8.6 | d | ~125 - 128 | ortho to -NO₂ (strong deshielding) |
| H4 | CH | ~7.9 - 8.1 | dd | ~130 - 133 | para to -NO₂, ortho to -CN |
| H6 | CH | ~8.2 - 8.4 | d | ~135 - 138 | ortho to -CN, para to acetyl |
| H8 | CH₃ | ~2.7 - 2.9 | s | ~26 - 28 | Typical methyl ketone protons |
| C1 | C | - | - | ~115 - 118 | Cyano-bearing carbon |
| C2 | C | - | - | ~148 - 152 | Nitro-bearing carbon (deshielded) |
| C3 | CH | - | - | ~125 - 128 | Attached to H3 |
| C4 | CH | - | - | ~130 - 133 | Attached to H4 |
| C5 | C | - | - | ~140 - 143 | Acetyl-bearing carbon |
| C6 | CH | - | - | ~135 - 138 | Attached to H6 |
| C7 | C=O | - | - | ~195 - 198 | Carbonyl carbon (deshielded) |
| C8 | CH₃ | - | - | ~26 - 28 | Methyl carbon |
| C(N) | CN | - | - | ~117 - 120 | Nitrile carbon |
Standard Experimental Protocols
Sample Preparation:
-
Weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition (500 MHz Spectrometer):
-
1D ¹H: Standard pulse program; spectral width 16 ppm; 16 scans.
-
1D ¹³C: Standard proton-decoupled pulse program; spectral width 240 ppm; 1024 scans.
-
gCOSY (gradient-selected COSY): Spectral width of 12 ppm in both dimensions; 2 scans per increment; 256 increments in the indirect dimension.
-
gHSQC (gradient-selected HSQC): F2 (¹H) spectral width 12 ppm; F1 (¹³C) spectral width 180 ppm; optimized for ¹JCH = 145 Hz; 4 scans per increment; 256 increments.
-
gHMBC (gradient-selected HMBC): F2 (¹H) spectral width 12 ppm; F1 (¹³C) spectral width 220 ppm; optimized for long-range coupling (ⁿJCH) of 8 Hz; 16 scans per increment; 512 increments.
Part 3: Data Interpretation - A Step-by-Step Walkthrough
This section simulates the analysis of the acquired 2D NMR data to assemble the structure of this compound.
Step 1: Establishing the Aromatic Spin System with COSY
The COSY spectrum reveals through-bond proton-proton couplings. In our molecule, we expect to see correlations between adjacent aromatic protons.
Expected COSY Correlations:
-
A cross-peak between H3 and H4 (³JHH coupling).
-
A cross-peak between H4 and H6 is NOT expected due to the C5 carbon separating them (⁴JHH coupling is typically too weak to be observed in a standard COSY). The acetyl group at C5 isolates H4 and H6.
This pattern immediately confirms that H3 is adjacent to H4, but H4 is not adjacent to H6, which is consistent with the proposed 1,2,5-substitution pattern.
Caption: Expected key COSY (¹H-¹H) correlations.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, one-bond C-H connectivities. This allows us to unambiguously assign the protonated carbons.
Expected HSQC Cross-Peaks:
-
H3 correlates with C3.
-
H4 correlates with C4.
-
H6 correlates with C6.
-
The methyl protons (H8) correlate with the methyl carbon (C8).
After this step, four of the nine carbons in the molecule are definitively assigned. The remaining five (C1, C2, C5, C7, and the CN carbon) are quaternary and will be assigned using HMBC.
Step 3: Assembling the Full Skeleton with HMBC
The HMBC spectrum is the final and most critical piece of the puzzle. It reveals 2- and 3-bond correlations, allowing us to connect all the fragments and place the substituents.
Table of Key Expected HMBC Correlations:
| Proton | Correlates to Carbon(s) (²JCH & ³JCH) | Structural Significance |
| H8 (methyl) | C7 (carbonyl), C5 (aromatic) | Confirms the attachment of the acetyl group to C5. |
| H6 | C4 , C5 , C2 , C(N) | Links H6 to the acetyl-bearing C5, the nitro-bearing C2, and the nitrile-bearing C1 (via C(N)). |
| H4 | C6 , C5 , C2 | Confirms H4's position between C5 and C3 (via C2). |
| H3 | C1 , C2 , C4 , C5 | Confirms H3's position adjacent to the nitro-bearing C2 and cyano-bearing C1. |
The correlation from the methyl protons (H8) to the aromatic carbon C5 is the definitive link that places the acetyl group. Similarly, correlations from H3 and H6 to the deshielded C2 confirm their proximity to the nitro group, while correlations to C1 confirm proximity to the nitrile group.
Caption: Key HMBC correlations confirming the molecular skeleton.
Conclusion: A Self-Validating Structural Proof
By systematically applying and interpreting a suite of 2D NMR experiments, we achieve an unambiguous structural validation of this compound.
-
COSY established the connectivity of the aromatic protons.
-
HSQC linked each proton to its directly attached carbon.
-
HMBC provided the long-range correlations necessary to assemble the entire carbon framework, definitively placing the acetyl, nitro, and nitrile substituents.
This multi-faceted approach provides a higher level of confidence than 1D NMR alone and serves as a robust, reliable methodology for the structural elucidation of complex small molecules in any research or development setting. The concordance across all three datasets provides a powerful, self-validating proof of structure, ensuring the integrity of all subsequent scientific endeavors.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzonitrile Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a multifaceted endeavor, blending empirical screening with rational, data-driven design. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a pivotal in silico technique in this process, offering a predictive bridge between the chemical structure of a molecule and its biological activity.[1] This guide provides an in-depth comparative analysis of QSAR studies on benzonitrile derivatives, a class of compounds renowned for their diverse and potent pharmacological activities, including anticancer, herbicidal, and antimicrobial effects.[1] By dissecting experimental methodologies, presenting comparative data, and visualizing complex workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the rational design of next-generation therapeutics.
The Significance of the Benzonitrile Scaffold in Medicinal Chemistry
The benzonitrile moiety, a benzene ring substituted with a cyano group, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can interact with a wide array of biological targets. QSAR studies have been instrumental in deciphering the specific structural attributes of benzonitrile derivatives that govern their efficacy against various diseases. A significant focus of this research has been on the development of inhibitors for key enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[1]
Comparative Analysis of QSAR Models for Benzonitrile Derivatives
The predictive power of a QSAR model is intrinsically linked to the chosen modeling technique and the molecular descriptors employed. A variety of approaches have been successfully applied to benzonitrile derivatives, each offering unique insights into the structure-activity landscape.
Commonly Employed QSAR Methodologies:
-
2D-QSAR: This approach utilizes 2D structural representations to calculate molecular descriptors such as physicochemical properties (e.g., logP, molar refractivity), topological indices, and electronic parameters. These models are computationally less intensive and are valuable for initial screening and identifying broad correlations.
-
3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional conformation of molecules.[1] They are particularly powerful in providing a visual understanding of how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a molecule influence its biological activity.[1]
The robustness and predictive capability of these models are assessed using a variety of statistical parameters. Key metrics include the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive power through internal validation. External validation, using a separate test set of compounds, provides a final, unbiased measure of the model's generalizability.
Below is a comparative summary of statistical data from various QSAR studies on benzonitrile and related derivatives, highlighting their diverse biological activities.
| Derivative Class | Biological Target/Activity | QSAR Model | r² | q² | Predictive r² (r²_pred) | Reference |
| (Benzothiazole-2-yl) acetonitrile | JNK3 Inhibition | 3D-QSAR (MFA) | 0.849 | 0.616 | - | [2] |
| (Benzothiazole-2-yl) acetonitrile | JNK3 Inhibition | 3D-QSAR (RSA) | 0.766 | 0.605 | - | [2] |
| 3,5-disubstituted quinolines | JNK3 Inhibition | 3D-QSAR (CoMSIA) | 0.987 | 0.834 | - | [3] |
| Tetracyclic 1,4-benzothiazines | Antimicrobial | 2D-QSAR (MLR) | - | - | - | [4] |
| Flavonoid Derivatives | Antioxidant | 2D-QSAR | 0.7609 | 0.5041 | - | |
| 1,2,4-triazolo[4,3-a]pyridine | Herbicidal | 3D-QSAR (CoMFA) | - | - | - | [5] |
Note: '-' indicates that the specific data was not provided in the abstract.
Experimental Workflow: A Representative 3D-QSAR Study
To provide a tangible understanding of the QSAR process, this section outlines a detailed, step-by-step methodology for a representative 3D-QSAR study on a series of benzonitrile derivatives as kinase inhibitors. This protocol is a composite of best practices and common procedures found in the cited literature.
Step 1: Dataset Preparation and Curation
-
Compound Selection: A dataset of benzonitrile derivatives with experimentally determined inhibitory activity (e.g., IC50 values) against the target kinase is compiled from the literature or internal databases.
-
Data Conversion: The biological activity data (IC50) are converted to a logarithmic scale (pIC50 = -logIC50) to ensure a more linear relationship with the molecular descriptors.
-
Data Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on unseen data.
Step 2: Molecular Modeling and Alignment
-
3D Structure Generation: The 2D structures of all compounds in the dataset are converted to 3D structures using molecular modeling software.
-
Conformational Analysis and Energy Minimization: A systematic conformational search is performed for each molecule to identify the lowest energy conformation. This is a critical step as the bioactive conformation is often assumed to be a low-energy state.
-
Molecular Alignment: All molecules in the training and test sets are aligned to a common template. This is arguably the most crucial step in 3D-QSAR, as the quality of the alignment directly impacts the reliability of the model. The most active compound in the dataset is often chosen as the template for alignment.
Step 3: Descriptor Calculation and Model Generation (CoMFA/CoMSIA)
-
Grid Box Generation: A 3D grid is generated around the aligned molecules.
-
Field Calculation:
-
CoMFA: Steric and electrostatic fields are calculated at each grid point using a probe atom (e.g., a sp³ carbon with a +1 charge).
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
Model Building: Partial Least Squares (PLS) regression is the most common statistical method used to build a linear relationship between the calculated field values (independent variables) and the biological activity (pIC50, the dependent variable).
Step 4: Model Validation and Interpretation
-
Internal Validation: The predictive power of the model is assessed using the leave-one-out (LOO) cross-validation method, which yields the q² value.
-
External Validation: The predictive ability of the model on the external test set is evaluated by calculating the predictive r² (r²_pred).
-
Contour Map Analysis: The results of the CoMFA and CoMSIA analyses are visualized as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity, providing invaluable guidance for the design of new, more potent derivatives.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical QSAR workflow and a key signaling pathway targeted by benzonitrile derivatives.
Caption: A generalized workflow for a 3D-QSAR study.
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A Prospective Analysis of 5-Acetyl-2-nitrobenzonitrile: A Comparative Guide to Predicting Biological Activity Based on Structural Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: While 5-Acetyl-2-nitrobenzonitrile is a readily available synthetic building block, its biological activities are not yet extensively documented in publicly accessible literature.[1][2] This guide, therefore, takes a prospective approach, common in early-stage drug discovery, to predict and compare its potential biological activities with those of its known structural analogs. By dissecting the molecule into its core functional components—the nitroaromatic ring and the benzonitrile moiety—we can hypothesize potential mechanisms of action and outline a strategic experimental plan to validate these predictions. This document serves as a roadmap for researchers aiming to explore the therapeutic potential of this and similar chemical entities.
Introduction: The Rationale for a Prospective Analysis
In drug discovery, it is common to encounter novel chemical structures with limited or no reported biological data. In such cases, a systematic analysis of structurally related compounds, or analogs, provides a logical starting point for investigation. This compound contains two key pharmacophores: a nitroaromatic system and a benzonitrile group. Both are present in a variety of biologically active molecules.[3][4][5]
Nitroaromatic compounds are known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][4] Their mechanism often involves the enzymatic reduction of the nitro group to form reactive intermediates that can induce cellular damage in target organisms or cells.[4][6] Similarly, benzonitrile derivatives have been explored for various therapeutic applications, including their use as enzyme inhibitors and antimicrobial agents.[5][7][8]
This guide will, therefore, explore the hypothesized biological activities of this compound by comparing it to analogs with established activities in three main areas:
-
Antimicrobial Activity
-
Anticancer (Cytotoxic) Activity
-
Enzyme Inhibition
Comparative Analysis of Predicted Biological Activities
The biological activity of aromatic compounds is heavily influenced by the nature and position of their substituents. The electron-withdrawing properties of the nitro and cyano groups in this compound are expected to significantly impact its interaction with biological targets.
Many nitro-containing heterocyclic and aromatic compounds are potent antimicrobial agents.[4] For instance, 5-nitrofurans and 5-nitroimidazoles are well-established antibacterial and antiprotozoal drugs.[3][4] The mechanism of action for many of these compounds relies on the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals.[4]
Similarly, various benzonitrile derivatives have demonstrated antimicrobial properties.[5][9] For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant antifungal activity against Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5][7]
Hypothesis for this compound: Given the presence of both a nitro group and a benzonitrile moiety, it is plausible that this compound could exhibit antimicrobial activity. The electron-withdrawing nature of the acetyl and cyano groups may enhance the reduction potential of the nitro group, potentially leading to increased efficacy.
Data Comparison with Analogs:
| Compound/Analog | Target Organism | Activity (MIC in µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [5][7] |
| Nitazoxanide Analogues | Helicobacter pylori, Campylobacter jejuni, Clostridium difficile | Variable | [10] |
| Benzamide Derivatives | E. coli, B. subtilis | 3.12 - 6.25 | [11] |
| This compound | Various bacteria and fungi | To be determined | N/A |
Nitroaromatic compounds have also been investigated as potential anticancer agents. Their mechanism can involve bioreduction in hypoxic tumor environments, leading to cytotoxic species that damage DNA and other cellular components.[12] Planar aromatic ring systems, like the one in this compound, can also act as DNA intercalators, a mechanism employed by several chemotherapeutic drugs.[12]
Hypothesis for this compound: The planar aromatic structure of this compound suggests a potential for DNA intercalation. Furthermore, the nitro group could be selectively reduced in the hypoxic microenvironment of solid tumors, leading to targeted cytotoxicity.
Data Comparison with Analogs:
| Compound/Analog | Cell Line | Activity (IC50 in µM) | Reference |
| Pyrenyl Ether Derivative | HT-29 (Colon), HeLa (Cervical) | More cytotoxic than cisplatin | [12] |
| Eremothecium Oil Components (Aromatic Monoterpene Alcohols) | 3T3, BM-MSCs | Dose-dependent cytotoxicity | [13] |
| This compound | Various cancer cell lines | To be determined | N/A |
The structural features of this compound suggest it could act as an inhibitor of various enzymes. For example, some nitro compounds are known to inhibit enzymes through covalent modification or by acting as competitive or non-competitive inhibitors.[14][15] The benzonitrile moiety is also present in inhibitors of various enzymes.
A particularly relevant target could be acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[16] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[16] Organophosphates and carbamates are well-known classes of AChE inhibitors.[16][17] While structurally different, the electrophilic nature of the acetyl group in this compound could potentially interact with the active site of AChE.
Hypothesis for this compound: this compound may act as an inhibitor of enzymes such as acetylcholinesterase. The acetyl group could mimic the natural substrate, acetylcholine,[18] and the aromatic ring could engage in pi-stacking interactions within the enzyme's active site gorge.
Data Comparison with Analogs:
| Compound/Analog | Target Enzyme | Activity (e.g., IC50) | Reference |
| Galantamine | Acetylcholinesterase (AChE) | Selective, competitive inhibitor | [16] |
| Nitazoxanide | Pyruvate:ferredoxin oxidoreductase (PFOR) | Inhibitory | [10] |
| This compound | e.g., Acetylcholinesterase | To be determined | N/A |
Experimental Protocols for Activity Validation
To test the hypotheses presented above, a series of well-established in vitro assays can be employed.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[7]
Methodology:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7][12]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[12]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.
-
Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at 412 nm. The rate of color change is proportional to the enzyme activity.
-
Calculation of Inhibition: Compare the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control to calculate the percentage of inhibition and subsequently the IC50 value.
Visualizing Experimental Workflows and Potential Mechanisms
Caption: Standard experimental workflows for assessing biological activity.
Caption: Hypothesized mechanisms of action for this compound.
Conclusion and Future Directions
While the biological profile of this compound remains to be experimentally defined, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as an antimicrobial, cytotoxic, and enzyme-inhibiting agent. The presence of both a nitroaromatic system and a benzonitrile moiety suggests that it may possess a unique and potent activity profile. The experimental protocols and hypothesized mechanisms outlined in this guide offer a clear and structured path for future research. The validation of these predictions will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of structure-activity relationships in this chemical class.
References
- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Benchchem.
- Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC - NIH.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.
- Cytotoxicity Assays. Life Science Applications.
- Different Cytotoxicity Assays. Chemistry LibreTexts.
- Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed.
- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Anbar Journal of Agricultural Sciences.
- 3-Nitrobenzonitrile. PubChem - NIH.
- 4-Nitrobenzonitrile. PubChem - NIH.
- Unraveling the Bioactivity of 2-Hydroxybenzonitriles: A Comparative Guide to Structure-Activity Relationships. Benchchem.
- Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate.
- In-Depth Efficacy Analysis of 2-(Cyclic Amino)-5-Nitrobenzonitrile Derivatives: A Comparative Guide. Benchchem.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org.
- Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Enzymes.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- Enzyme Inhibition & DDI Studies. BioIVT.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies for 5-Acetyl-2-nitrobenzonitrile Derivatives
Authored by: A Senior Application Scientist
In the realm of targeted therapeutic development and diagnostic assay design, the specificity of an antibody is paramount. For small molecules such as 5-Acetyl-2-nitrobenzonitrile and its derivatives, which are of interest in medicinal chemistry, the ability of an antibody to precisely recognize its target while ignoring structurally similar molecules is a critical determinant of its utility.[1][2] This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of antibodies developed against these nitrile-containing aromatic compounds, supported by experimental frameworks and data interpretation.
The journey from a small molecule hapten to a specific antibody-based detection system is paved with meticulous immunological and biochemical evaluations. The core of this process lies in understanding and quantifying the antibody's binding affinity for the target analyte versus its affinity for other structurally related but biologically distinct molecules.
The Foundational Chemistry of Nitrile-Containing Haptens
This compound is a polysubstituted aromatic compound featuring a nitrile (-C≡N), a nitro (-NO2), and an acetyl (-COCH3) group.[2][3] These functional groups dictate the molecule's chemical reactivity and its potential as an immunogen. The nitrile group, with its electrophilic carbon atom, can be a target for nucleophilic residues in biological systems.[1] When designing an immunoassay, it is crucial to consider that derivatives of this molecule might differ by modifications to the acetyl or nitro groups, or by substitutions at other positions on the benzene ring. These subtle structural changes are the basis for cross-reactivity studies.
To elicit an immune response, the small this compound molecule (a hapten) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][5] The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that influence the specificity of the resulting antibodies.
Experimental Design for Cross-Reactivity Assessment: The Competitive ELISA
The most common and robust method for assessing the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9] This assay format leverages the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.
The principle of the competitive ELISA is elegantly simple: the higher the concentration of the target analyte in the sample, the less labeled antigen will bind to the antibody, resulting in a weaker signal. This inverse relationship between analyte concentration and signal is the foundation for quantifying the analyte and assessing cross-reactivity.
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for cross-reactivity analysis.
Detailed Protocol: Competitive ELISA for this compound Antibody Cross-Reactivity
This protocol outlines the steps for a typical competitive ELISA to determine the cross-reactivity of a polyclonal or monoclonal antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[8]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]
-
Blocking Buffer (e.g., 1% BSA in PBS)[8]
-
Primary antibody against this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution[8]
-
Stop Solution (e.g., 2 M H2SO4)
-
This compound standard
-
Potential cross-reactants (structurally similar derivatives)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (the immunogen or a specific coating antigen) to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[8]
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.[8]
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA).
-
In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution to respective wells.
-
Add 50 µL of the diluted primary antibody to each of these wells. The optimal antibody dilution needs to be determined empirically through titration.
-
Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the antigen-coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.[8]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[9]
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target analyte. This is calculated using the IC50 values obtained from the dose-response curves for the target analyte and each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Calculation of Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Hypothetical Cross-Reactivity Data for an Anti-5-Acetyl-2-nitrobenzonitrile Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| 5-Acetyl-2-aminobenzonitrile | Nitro group reduced to amino | 250 | 4.0 |
| 2-Nitrobenzonitrile | Lacks the acetyl group | > 1000 | < 1.0 |
| 5-Ethyl-2-nitrobenzonitrile | Acetyl group reduced to ethyl | 85 | 11.8 |
| 4-Acetyl-2-nitrobenzonitrile | Isomeric variant | 500 | 2.0 |
This table demonstrates that the hypothetical antibody is highly specific for the target analyte, with significantly lower recognition of related compounds. The reduction of the nitro group to an amino group (a common metabolic transformation) reduces binding by 96%, indicating that the nitro group is a key part of the epitope recognized by the antibody.
Visualizing Hapten-Carrier Conjugation
Caption: General structure of a hapten-carrier protein conjugate.
Conclusion
The development of specific antibodies against small molecules like this compound is a nuanced process where empirical testing is indispensable. A thorough cross-reactivity assessment using a well-optimized competitive ELISA is the gold standard for validating the specificity of these critical reagents. The insights gained from such studies are fundamental to the successful application of these antibodies in research, diagnostics, and therapeutic development, ensuring that they perform their intended function with the required precision.
References
- Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed.
- Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin.
- The Nitrile Bis-Thiol Bioconjug
- Development of a Competitive ELISA for Methoxydienone Screening. Benchchem.
- Competitive ELISA Protocol.
- Competitive ELISA protocol.
- The Nitrile Bis-Thiol Bioconjug
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- The Nitrile Bis-Thiol Bioconjugation Reaction.
- Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.
- This compound. CymitQuimica.
- 4-Acetyl-2-hydroxy-5-nitrobenzonitrile. Smolecule.
- Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regul
- The synthesis route of prometryn hapten (a), immunogen and coating antigen (b).
Sources
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- 9. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to Catalyst Efficiency in the Functionalization of 5-Acetyl-2-nitrobenzonitrile
For researchers and professionals in drug development and fine chemical synthesis, the selective transformation of highly functionalized molecules is a paramount challenge. 5-Acetyl-2-nitrobenzonitrile, a versatile building block, presents two primary reactive sites for catalytic modification: the nitro group and the nitrile group.[1][2][3] The efficiency and selectivity of these transformations are critically dependent on the chosen catalytic system. This guide provides an in-depth comparison of various catalytic strategies for the reactions of this compound, supported by experimental data from analogous systems and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of this compound Transformations
The dual functionality of this compound allows for divergent synthetic pathways. The reduction of the nitro group to an amine yields 5-acetyl-2-aminobenzonitrile, a key intermediate for the synthesis of quinazolines and other heterocyclic scaffolds of medicinal importance.[4][5] Alternatively, transformations involving the nitrile group or even denitrative cross-coupling reactions open avenues to a diverse array of complex molecules. The challenge lies in achieving high chemoselectivity, avoiding unwanted side reactions such as the reduction of the acetyl group or the nitrile moiety when targeting the nitro group, and vice-versa.
I. Catalytic Reduction of the Nitro Group: A Comparative Analysis
The reduction of the nitro group to a primary amine is the most common and often desired transformation for this substrate. The primary goal is to achieve this with high efficiency and selectivity, leaving the acetyl and nitrile functionalities intact. Three main classes of catalysts are typically employed: noble metal catalysts, non-noble metal catalysts, and biocatalysts.
A. Noble Metal Catalysts (Pd/C, PtO₂)
Palladium on carbon (Pd/C) is the workhorse catalyst for nitro group reductions due to its high activity under mild conditions.[6][7] Platinum(IV) oxide (PtO₂), or Adam's catalyst, is another robust option.
Mechanism of Action: Catalytic hydrogenation on noble metal surfaces proceeds via the "direct hydrogenation pathway."[8] The nitro compound adsorbs onto the catalyst surface, where it reacts with activated hydrogen. The reaction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to yield the amine.[8][9]
Performance Comparison:
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| 10% Pd/C | H₂ (gas, 1-5 bar) | Methanol / Ethanol | Room Temp. | 1 - 4 | >95% | Highly efficient and clean. The most common method. High chemoselectivity for the nitro group is generally observed.[6][7] |
| 10% Pd/C | Hydrazine Hydrate | Methanol | 25 - 80 | 0.5 - 2 | >95% | A transfer hydrogenation method that avoids the need for pressurized hydrogen gas. The reaction can be exothermic.[10][11] |
| PtO₂ (Adam's Cat.) | H₂ (gas) | Various | Room Temp. | 2 - 6 | >90% | A robust catalyst, though sometimes less active than Pd/C for nitro reductions.[6] |
Causality Behind Experimental Choices: The use of protic solvents like methanol or ethanol is crucial as they effectively dissolve the substrate and stabilize the polar intermediates.[7] Room temperature and low hydrogen pressures are often sufficient with Pd/C, highlighting its high activity and making it a safe and energy-efficient choice. For substrates with other reducible groups, transfer hydrogenation with hydrazine hydrate can sometimes offer different selectivity profiles.[10]
B. Non-Noble Metal Catalysts (Raney® Nickel)
Raney® Nickel is a cost-effective alternative to precious metal catalysts. It is highly active but may require more stringent conditions and can sometimes lead to over-reduction or side reactions.[12][13]
Performance:
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| Raney® Ni | H₂ (gas) | Ethanol | 50 - 100 | 4 - 8 | 85-95% | Higher temperatures and pressures may be needed compared to Pd/C. There is a risk of reducing the nitrile group, especially at elevated temperatures.[13] |
| Raney® Ni | Hydrazine Hydrate | Ethanol | 60 - 80 | 1 - 3 | ~90% | An effective transfer hydrogenation system. Careful control of temperature is needed to maintain selectivity.[14] |
Expert Insights: While Raney® Nickel is economically attractive, its application for a molecule like this compound requires careful optimization. The primary concern is the potential for concomitant reduction of the nitrile to a benzylamine, which can then lead to secondary amine formation.[13] The presence of the acetyl group is less of a concern under typical nitro reduction conditions.
C. Biocatalysis (Nitroreductases)
Biocatalytic reduction using nitroreductases offers an environmentally benign and highly selective alternative to traditional chemocatalysis. These enzymes can operate in aqueous media under mild conditions.[15][16][17]
Mechanism of Action: Nitroreductases are typically flavin-containing enzymes that catalyze the six-electron reduction of nitroaromatics to the corresponding amines.[9] They often utilize cofactors like NAD(P)H, which must be regenerated in a cyclic process, for example, by using glucose and a dehydrogenase.[18]
Performance:
| Catalyst System | Reducing Agent / Cofactor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| E. coli Nitroreductase | NADH (with cofactor regeneration) | Aqueous Buffer (pH 7) | 25 - 37 | 12 - 48 | >90% | Exceptional chemoselectivity for the nitro group. Tolerant of a wide range of other functional groups. Slower reaction times are a drawback.[15][17] |
Trustworthiness of the System: The high specificity of enzymes often eliminates the byproducts seen in traditional catalysis, leading to cleaner reaction profiles and simpler purification. This makes biocatalysis a very attractive option in pharmaceutical manufacturing where purity is paramount.
II. Palladium-Catalyzed Denitrative Cross-Coupling Reactions
A more advanced strategy involves the use of the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. This "denitrative coupling" allows for the formation of carbon-carbon or carbon-heteroatom bonds at the C2 position.[19][20]
A. Denitrative Suzuki-Miyaura Coupling
This reaction couples the nitroarene with an organoboron reagent to form a biaryl structure.[21][22]
Reaction Scheme:
Catalytic System:
-
Catalyst: Pd(OAc)₂ with a sterically demanding phosphine ligand (e.g., XPhos, BrettPhos) is often effective.[19]
-
Base: A strong base like K₃PO₄ is typically required.
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are used.
B. Denitrative Mizoroki-Heck Coupling
This reaction forms a new carbon-carbon bond by coupling the nitroarene with an alkene.[23][24]
Reaction Scheme:
Catalytic System:
-
Catalyst: A Pd/BrettPhos system has been shown to be effective for the denitrative Heck reaction of nitroarenes.[23]
-
Base: Organic bases like triethylamine or inorganic bases can be used.
-
Solvent: Polar aprotic solvents such as DMF or NMP are common.
Expert Insights: Denitrative couplings are powerful but challenging. The oxidative addition of the C-NO₂ bond to the palladium(0) center is often the rate-limiting step.[20] For this compound, the strong electron-withdrawing nature of the nitrile and acetyl groups should facilitate this oxidative addition, making it a potentially good substrate for these transformations.
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Pd/C and H₂
This protocol describes a standard, high-yield method for the synthesis of 5-Acetyl-2-aminobenzonitrile.
Materials:
-
This compound (1.0 mmol, 190.16 g/mol )
-
10% Palladium on Carbon (5 mol%)
-
Methanol (10 mL)
-
Hydrogen gas supply (balloon or pressurized vessel)
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Filtration apparatus (Celite pad)
Procedure:
-
To a suitable reaction flask, add this compound and 10% Pd/C.
-
Add methanol to the flask.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the inert gas and introduce hydrogen gas (a balloon is sufficient for atmospheric pressure). For larger scales, use a pressurized hydrogenation apparatus (e.g., 2-3 bar).[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.
-
The filtrate contains the desired product, 5-Acetyl-2-aminobenzonitrile. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.
Self-Validation: The progress of the reaction can be visually monitored by the disappearance of the starting material spot on TLC and the appearance of a new, more polar product spot. Complete conversion is confirmed by the absence of the starting material in the LC-MS analysis of the crude reaction mixture.
Protocol 2: Denitrative Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation at the C2 position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, K₃PO₄, this compound, and the arylboronic acid.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Caption: Stepwise reduction of the nitro group.
Caption: Catalytic cycle for denitrative Suzuki coupling.
Conclusion
The choice of catalyst for reactions with this compound is dictated by the desired synthetic outcome. For the highly selective and efficient reduction of the nitro group, 10% Pd/C with H₂ or hydrazine hydrate stands out as the most reliable and robust method. For applications where cost is a primary driver and some optimization is feasible, Raney® Nickel is a viable alternative, though careful control is required to prevent over-reduction. For ultimate chemoselectivity and green chemistry considerations, biocatalytic reduction is an excellent, albeit slower, option. For more complex molecular constructions, palladium-catalyzed denitrative cross-coupling reactions offer a powerful, though more technically demanding, route to novel structures. By understanding the performance and mechanistic nuances of each catalytic system, researchers can effectively harness the synthetic potential of this versatile building block.
References
- Wu, B., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.
- Hosseini-Zare, N., et al. (n.d.). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv.
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online.
- Wu, B., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.
- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia. [Link]
- Purohit, V., & Basu, A. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Bommaraju, S., et al. (2003). Biocatalytic reduction of nitro groups.
- Yu, X. (2006). Nitrile reducing process to prepare amine.
- Ryan, J. D., et al. (2019). H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- Wang, Y., et al. (2024).
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
- D. D. C. Bradley, et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Hyun, O., et al. (n.d.). Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Al-Masoudi, N. A., et al. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Iraqi Journal of Science. [Link]
- Flores-Gaspar, A., et al. (2021). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source.
- Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Das, S., et al. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction.
- Martins, J. E. D., & E. S. de Souza, R. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Vitale, P., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]
- You, T., et al. (2019). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- National Center for Biotechnology Information. (n.d.). 5-Acetyl-2-aminobenzonitrile. PubChem. [Link]
- Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
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- ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
- Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
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A Comparative Guide to the Validation of Analytical Methods for the Detection of 5-Acetyl-2-nitrobenzonitrile
This guide provides a comprehensive comparison and validation framework for analytical methods tailored to the detection and quantification of 5-Acetyl-2-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reliable analytical lifecycle. The methodologies described are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a clear pathway for regulatory compliance and data integrity.[1][2][3]
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, an analytical method is not merely a procedure; it is the foundation upon which product quality, safety, and efficacy are built. The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is mandated by regulatory bodies such as the FDA and EMA to ensure that every analytical result is reliable, reproducible, and accurate.[1] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, emphasizing a lifecycle approach to method management.[2][3]
This guide will focus on two powerful chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) as the primary method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative for orthogonal verification and impurity identification.
Part 1: The Workhorse of QC - A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for the routine assay and impurity determination of many small-molecule active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, reproducibility, and versatility. For a molecule like this compound, which possesses strong UV chromophores (nitro, acetyl, and aromatic nitrile groups), a Reversed-Phase HPLC (RP-HPLC) method with UV detection is exceptionally well-suited.
The core principle of RP-HPLC involves a nonpolar stationary phase (typically C18) and a polar mobile phase. The analyte, this compound, will partition between these two phases. By precisely controlling the mobile phase composition, we can achieve efficient separation from potential impurities and degradation products.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for aromatic compounds, ensuring good retention and separation. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape. Water is the aqueous component. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column. |
| Detection | UV at 260 nm | The aromatic ring conjugated with nitro and acetyl groups provides strong UV absorbance. 260 nm is a good starting point to maximize sensitivity while minimizing interference. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures compatibility with the system and good peak shape. |
Validation of the Proposed HPLC Method
The validation process is a systematic evaluation of the method's performance characteristics. Below is a detailed protocol based on ICH Q2(R2) guidelines.[3]
-
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[2]
-
Protocol:
-
Analyze a blank sample (diluent only) to ensure no peaks are present at the retention time of this compound.
-
Analyze a placebo sample (if in a drug product formulation) to check for excipient interference.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and degradation products. The resolution between the analyte and the nearest eluting peak should be >2. Peak purity index should be >0.999.
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.
-
Protocol: Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected working concentration. Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The data from the linearity, accuracy, and precision studies are used to establish the range.
-
Acceptance Criteria: The method is acceptable for the range that meets the linearity, accuracy, and precision requirements. For an assay, this is typically 80-120% of the test concentration.
-
Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error.
-
Protocol: Accuracy is determined by analyzing samples with known concentrations of the analyte. For an API, this can be done by analyzing a standard of known purity. For a drug product, it's assessed by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%) across the specified range. Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]
-
Causality: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1]
-
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for impurity analysis.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
-
Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time; Resolution > 2; Peak Purity > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% - 120% of nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
| Robustness | System suitability parameters met after minor variations |
HPLC Validation Workflow Diagram
Caption: High-level workflow for HPLC method validation.
Part 2: Orthogonal Verification via GC-MS
While HPLC is excellent for routine quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for confirmatory analysis and identification of unknown impurities. Its strength lies in coupling the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This compound is sufficiently volatile and thermally stable to be amenable to GC-MS analysis.
Principles and Application
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification by comparing it to spectral libraries.
Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Detection | UV Absorbance (Quantitative) | Mass-to-charge ratio (Qualitative & Quantitative) |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) |
| Specificity | Relies on chromatographic resolution. | Very high; provides structural information from mass spectrum. |
| Sample Requirement | Soluble in a suitable solvent. | Volatile and thermally stable. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Destructive? | No (can collect fractions) | Yes |
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Part 3: Detailed Experimental Protocols
Trustworthy data is born from meticulous execution. The following protocols provide step-by-step guidance for the HPLC analysis.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase (Acetonitrile:Water 60:40) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 1.2 to 1.4 for the preparation of the stock solution.
-
Pipette 5.0 mL of the resulting sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[4]
-
Protocol 2: HPLC System Operation and System Suitability
-
System Setup: Set up the HPLC system according to the parameters in the "Proposed HPLC Method Parameters" table.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Causality: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately on that day.
-
-
SST Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area (from 5 injections): ≤ 2.0%
-
-
Analysis: Once the system suitability is confirmed, proceed with the injection of the prepared sample solutions.
Conclusion
The selection and validation of an analytical method for a pharmaceutical intermediate like this compound is a scientifically rigorous process governed by international regulatory standards. A well-validated RP-HPLC method serves as a robust and reliable tool for routine quality control, providing accurate and precise quantitative data. The use of an orthogonal method like GC-MS provides a higher level of assurance, offering confirmatory identification and enhanced sensitivity for impurity profiling. By understanding the causality behind each validation parameter and adhering to detailed protocols, researchers and drug development professionals can ensure the integrity of their analytical data, which is paramount to guaranteeing the quality and safety of the final pharmaceutical product.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Altabrisa Group. (2025).
- AMSbiopharma. (2025).
- Eurachem. (n.d.). ICH Q2(R2)
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. [Link]
- PubMed. (n.d.).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Organomation. (n.d.).
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A Comparative Analysis of the Antimicrobial Properties of Nitrobenzonitrile Isomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. Among these, nitroaromatic compounds have garnered significant interest due to their potent and broad-spectrum antimicrobial activities. This guide provides a comprehensive comparative study of the antimicrobial properties of the three structural isomers of nitrobenzonitrile: 2-nitrobenzonitrile (ortho-nitrobenzonitrile), 3-nitrobenzonitrile (meta-nitrobenzonitrile), and 4-nitrobenzonitrile (para-nitrobenzonitrile). By examining the available experimental data and delving into the underlying structure-activity relationships, this document aims to equip researchers and drug development professionals with the critical insights needed to evaluate the potential of these isomers in the development of new anti-infective therapies.
Introduction: The Antimicrobial Potential of Nitroaromatic Compounds
Nitro-containing molecules have a long-standing history in the treatment of infectious diseases.[1] The antimicrobial efficacy of these compounds is largely attributed to the presence of the nitro (NO₂) group, which can act as a bio-activatable "warhead."[2] The general mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases.[2] This enzymatic reduction generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals. These reactive species can then inflict damage upon critical cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death.
Benzonitrile, a simple aromatic compound, and its derivatives are also recognized for their diverse biological activities and are considered important pharmacophores in drug discovery. The combination of the nitro group's reactive potential with the benzonitrile scaffold presents an intriguing area for antimicrobial research. The positional isomerism of the nitro group on the benzonitrile ring—ortho (2-), meta (3-), and para (4-)—can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.[3]
Physicochemical Properties of Nitrobenzonitrile Isomers
The position of the nitro group on the benzonitrile ring imparts distinct physicochemical properties to each isomer, which can influence their solubility, membrane permeability, and interaction with biological targets.
| Property | 2-Nitrobenzonitrile (ortho) | 3-Nitrobenzonitrile (meta) | 4-Nitrobenzonitrile (para) |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| Appearance | Light yellow solid | Yellow crystalline powder | Light yellow crystals |
| Melting Point (°C) | 109-111 | 115-118 | 147-149 |
Comparative Antimicrobial Activity: An Analysis of Experimental Data
One study has highlighted the broad-spectrum antibacterial activity of a benzonitrile small molecule, identified as IITR00210 (2-nitrobenzonitrile).[4] This compound demonstrated inhibitory effects against a range of Gram-negative enteric bacteria.[4] The study reported Minimum Inhibitory Concentration (MIC) values, indicating the potential of the ortho-isomer as an antibacterial agent.[4]
While specific antimicrobial data for 3-nitrobenzonitrile and 4-nitrobenzonitrile is less prevalent in readily accessible literature, the general understanding of nitroaromatic compounds suggests they are likely to possess some degree of antimicrobial activity. The differences in their electronic and steric properties due to the varying positions of the nitro group are expected to result in differential efficacy.
Table 1: Compiled Antimicrobial Activity Data for Nitrobenzonitrile Isomers
| Isomer | Test Organism(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |
| 2-Nitrobenzonitrile | Gram-negative enteric bacteria | Varies | Not Reported | [4] |
| 3-Nitrobenzonitrile | Data Not Available | — | — | — |
| 4-Nitrobenzonitrile | Data Not Available | — | — | — |
Note: The table above is intended to be a framework for data comparison. The lack of comprehensive, directly comparable data is a significant gap in the current research landscape.
Structure-Activity Relationship (SAR) and Positional Isomerism
The spatial arrangement of functional groups in isomeric molecules can have a profound impact on their biological activity. In the case of nitrobenzonitrile isomers, the position of the electron-withdrawing nitro group influences the electron density of the aromatic ring and the nitrile group, which can affect their interaction with microbial enzymes and other cellular targets.
-
Ortho-isomer (2-Nitrobenzonitrile): The proximity of the nitro and nitrile groups in the ortho position can lead to intramolecular interactions that may influence the molecule's conformation and reactivity. Studies on other ortho-substituted aromatic compounds have shown that this proximity can sometimes lead to enhanced biological activity through chelation or specific steric interactions with target proteins.[3] The reported activity of 2-nitrobenzonitrile against Gram-negative bacteria suggests that this configuration may be favorable for penetrating the outer membrane or inhibiting specific cellular processes in these organisms.[4]
-
Meta-isomer (3-Nitrobenzonitrile): The meta-positioning of the nitro group results in a different distribution of electron density compared to the ortho and para isomers. This can alter the molecule's dipole moment and its ability to form hydrogen bonds, which are crucial for interactions with biological macromolecules.
-
Para-isomer (4-Nitrobenzonitrile): In the para-isomer, the nitro and nitrile groups are at opposite ends of the benzene ring. This linear arrangement can influence how the molecule fits into the active site of an enzyme or interacts with DNA.
A study on isoamphipathic antibacterial molecules demonstrated that positional isomerism significantly regulates antibacterial activity and toxicity, with the ortho isomer showing superior selectivity towards bacteria over mammalian cells.[3] This suggests that the ortho-isomer of nitrobenzonitrile might also exhibit a more favorable therapeutic window.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of nitrobenzonitrile isomers is hypothesized to follow the general mechanism of other nitroaromatic compounds. This involves a multi-step process initiated by the enzymatic reduction of the nitro group.
Figure 1: Proposed mechanism of antimicrobial action for nitrobenzonitrile isomers.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and direct comparison of the nitrobenzonitrile isomers, standardized antimicrobial susceptibility testing protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing the Kirby-Bauer disk diffusion assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Figure 2: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of 2-, 3-, and 4-nitrobenzonitrile in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Within 15 minutes of its preparation, add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the nitrobenzonitrile isomer that completely inhibits visible growth of the microorganism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.
Workflow:
Figure 3: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of each nitrobenzonitrile isomer onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[5][6][7][8]
Conclusion and Future Directions
The available evidence, though fragmented, suggests that nitrobenzonitrile isomers, particularly 2-nitrobenzonitrile, possess promising antibacterial properties. The general mechanism of action for nitroaromatic compounds provides a solid foundation for understanding their potential antimicrobial effects. However, a significant knowledge gap exists regarding the direct comparative efficacy of the ortho, meta, and para isomers.
Future research should focus on a systematic and direct comparative evaluation of the three nitrobenzonitrile isomers against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Such studies, employing standardized methodologies as outlined in this guide, would provide the much-needed quantitative data to definitively assess their relative potencies and spectra of activity. Furthermore, investigations into their mechanisms of action, potential for resistance development, and toxicity profiles are crucial next steps in evaluating their therapeutic potential. A deeper understanding of the structure-activity relationships governing the antimicrobial properties of these isomers will be instrumental in the rational design of novel, potent, and selective anti-infective agents.
References
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PMC. [Link]
- Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. PMC. [Link]
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
- Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting. PMC. [Link]
- The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives.
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- Zone of Inhibition Test for Antimicrobial Activity.
- Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC. [Link]
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- Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PMC. [Link]
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Safety Operating Guide
Proper Disposal of 5-Acetyl-2-nitrobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Acetyl-2-nitrobenzonitrile, a compound that, due to its nitrile and aromatic nitro functional groups, requires careful handling as hazardous waste. This document is designed to be a trusted resource, offering clarity and procedural guidance that extends beyond the product to foster a culture of safety and environmental responsibility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazard Considerations:
-
Toxicity: Nitrile compounds are often toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] The nitrile group (-CN) can release cyanide ions, which are potent cellular respiration inhibitors.
-
Reactivity: Aromatic nitro compounds can be reactive and may have explosive potential, especially when heated or mixed with certain other chemicals.[2] They are also strong oxidizing agents.
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a significant threat to ecosystems. Many organic nitriles and nitroaromatics are persistent in the environment.[1]
-
Combustion Products: Thermal decomposition can produce toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[1]
Due to these significant hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin absorption, which is a primary route of exposure for many organic nitriles. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes of solutions or accidental contact with the solid compound. |
| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent the inhalation of fine particles or vapors, which can be highly toxic. Always work in a well-ventilated area or a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through incineration by a licensed and certified hazardous waste disposal facility .[3][4][5] Laboratory personnel should not attempt to neutralize or chemically treat this waste in-house due to the unpredictable and potentially hazardous reactions.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused this compound, contaminated spatulas, weigh boats, or filter paper in a dedicated, compatible container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. Nitriles are incompatible with strong acids and oxidizing agents.
Step 2: Containerization and Labeling
-
Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste ".
-
The label must also include:
-
The full chemical name: This compound
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
Step 3: Secure Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Step 5: Hazardous Waste Manifest
-
For shipment to a disposal facility, a Hazardous Waste Manifest is required by the Environmental Protection Agency (EPA).[6][7][8][9][10]
-
This is a multi-part form that tracks the waste from the point of generation to its final disposal ("cradle to grave").
-
Your EHS department will typically assist in the preparation of this document. It will include:
-
Your institution's EPA Identification Number.
-
The name and EPA ID of the transporter.
-
The name and EPA ID of the designated disposal facility.
-
A detailed description of the waste.
-
Step 6 & 7: Transportation and Incineration
-
A licensed hazardous waste transporter will collect the waste.
-
The waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be destroyed via high-temperature incineration. This method ensures the complete breakdown of the hazardous organic molecules into less harmful substances.[11]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean:
-
For a solid spill , carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[1]
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these rigorous and well-defined procedures, you contribute to a safer laboratory environment and ensure that your research and development activities are conducted with the utmost respect for environmental stewardship and regulatory compliance.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Manifest System.
- Daniels Health. (2024). What Information Must Be Included on a Hazardous Waste Manifest?.
- TriHaz Solutions. (2025). EPA Hazardous Waste Electronic Manifest (e-Manifest) Requirements.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart B -- Manifest Requirements Applicable to Small and Large Quantity Generators.
- New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Manifest System.
- Lockheed Martin Energy Systems, Inc. (n.d.). Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator.
- Carl Roth. (n.d.). Safety Data Sheet: Nitrobenzene.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Inciner8. (n.d.). Hazardous Waste Incinerators.
- Huarui Incinerator. (2025). What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart?.
- Verantis. (n.d.). Liquid waste incineration systems.
- PubChem. (n.d.). 5-Acetyl-2-methylbenzonitrile.
- Safety-Kleen. (n.d.). Incineration.
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- 4. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
- 5. verantis.com [verantis.com]
- 6. eCFR :: 49 CFR 172.205 -- Hazardous waste manifest. [ecfr.gov]
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- 9. eCFR :: 40 CFR Part 262 Subpart B -- Manifest Requirements Applicable to Small and Large Quantity Generators [ecfr.gov]
- 10. Hazardous Waste Manifest System - NYSDEC [dec.ny.gov]
- 11. Incineration | Quality Waste Services | Safety-Kleen [safety-kleen.com]
Personal protective equipment for handling 5-Acetyl-2-nitrobenzonitrile
An In-Depth Guide to Personal Protective Equipment for Handling 5-Acetyl-2-nitrobenzonitrile
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds whose toxicological profiles are not fully characterized. This compound, a substituted benzonitrile, belongs to a class of compounds—nitrobenzonitriles—that are known for their significant health hazards.
This guide provides a comprehensive, field-tested framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As direct safety data for this specific molecule is limited, our recommendations are grounded in the established hazard profiles of structurally analogous compounds, such as 2-Nitrobenzonitrile and other substituted nitroaromatics.[1] This proactive, safety-first approach is essential for protecting researchers and ensuring laboratory integrity.
Hazard Assessment: Understanding the Risks
The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Based on data from closely related nitrobenzonitrile compounds, this compound should be treated as a substance with a high degree of acute toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion.
The nitrile functional group (-C≡N) can be toxic, and nitro groups (-NO₂) on an aromatic ring often contribute to reactivity and toxicity. Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[2]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Effects & Warnings | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Fatal if swallowed. [2][3] Small quantities can be lethal. | Category 2 classification for 2-Nitrobenzonitrile and 4-Nitrobenzonitrile.[2][3] |
| Acute Dermal Toxicity | Toxic in contact with skin. [2][3] The compound can be absorbed through the skin, leading to systemic toxicity. | Category 3 classification for related nitrobenzonitriles.[2][3] |
| Acute Inhalation Toxicity | Toxic if inhaled. [2][3] The crystalline powder form poses a risk of airborne dust. | Category 3 classification for dusts and mists of related compounds.[3] |
| Skin Irritation | Causes skin irritation.[4][5] Prolonged contact can lead to redness and discomfort. | Category 2 classification for similar benzonitrile derivatives.[5] |
| Eye Irritation | Causes serious eye irritation.[4][5] Direct contact can result in significant eye damage. | Category 2A classification for similar benzonitrile derivatives.[5] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[5] | Classified as a potential respiratory irritant.[5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks outlined above. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound solid and its solutions must occur within a fume hood.
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Nitrile offers good chemical resistance against a range of nitriles and aromatic compounds.[1] The outer glove should be removed and disposed of immediately after handling, while the inner glove provides secondary protection. |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Goggles provide a full seal around the eyes to protect against dust particles and potential splashes.[1] |
| Face Protection | Face Shield | Required when handling larger quantities (>1g) or when there is a heightened risk of splashes (e.g., during reaction quenching or extractions). A face shield must be worn over chemical splash goggles.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides essential protection against skin contact from spills.[1] |
| Respiratory Protection | Chemical Fume Hood | Primary engineering control. Work should always be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[3][5] A NIOSH-approved respirator with organic vapor and particulate cartridges may be required for emergency situations or if engineering controls fail. |
| Foot Protection | Closed-toe Shoes | Substantial, non-permeable, closed-toe shoes are required to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is critical for safety. The following protocol outlines the essential steps for handling this compound.
Step 1: Preparation and Pre-Handling Check
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment: spatulas, weigh paper, glassware, and waste containers.
-
Don PPE: Put on all required PPE as detailed in Table 2, starting with the lab coat, then goggles, inner gloves, and finally outer gloves.
-
Prepare Spill Kit: Have a spill kit containing absorbent material suitable for chemical spills readily accessible.
Step 2: Weighing and Dispensing the Compound
-
Work Within the Fume Hood: Conduct all manipulations deep within the fume hood to ensure containment.
-
Minimize Dust Generation: Open the container carefully. Use a spatula to gently transfer the solid to weigh paper or directly into a tared vessel. Avoid any actions that could create airborne dust.
-
Close Container Promptly: Securely close the main container immediately after dispensing the required amount.
-
Clean Tools: Decontaminate the spatula and any other tools used by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
Step 3: Post-Handling and Decontamination
-
Initial Glove Disposal: Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container before exiting the fume hood.
-
Surface Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent to remove any residual chemical contamination.
-
Final PPE Removal: After leaving the immediate work area, remove the remaining PPE in the correct order: lab coat, goggles, and finally the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[3][4]
Visualization: PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
